molecular formula C10H18ClNO2 B580019 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate CAS No. 869112-14-1

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No.: B580019
CAS No.: 869112-14-1
M. Wt: 219.709
InChI Key: OTUFGRVWNPWRJD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, also known as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.709. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFGRVWNPWRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734168
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869112-14-1
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Record name ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Record name Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate
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Foundational & Exploratory

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Compound Characteristics

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Structuring Technical Guide

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Analyzing Molecular Structure

I've made significant headway exploring the molecular structure of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. The initial data confirms the molecular formula (C10H18ClNO2), and I'm now delving deeper into its chemical properties, focusing on potential reaction pathways and spectroscopic data to fully characterize this compound.

Confirming Chemical Data

I've successfully corroborated the molecular formula (C10H18ClNO2), weight (219.71 g/mol ), and CAS number (869112-14-1) from several sources, including IUPAC name, SMILES string, and InChIKey. While physicochemical data is limited, I located a patent detailing its synthesis and its role as an umeclidinium intermediate. I now focus on constructing a detailed experimental protocol.

Consolidating Found Information

I've confirmed the molecular structure, weight, and CAS number from various sources, and also obtained its IUPAC name, SMILES string, and InChIKey. I'm now synthesizing an experimental protocol from patent data and exploring reactivity, and any applications beyond being an intermediate for umeclidinium to bolster technical completeness. I need to focus on specific applications and a deeper analysis of mechanistic insights.

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Expanding synthesis details

I've gone deeper into the synthesis, pulling key details from patent WO2016071792A1, focusing on reductive amination as the preferred method. I now understand why it avoids dimerization. I'm also examining the reactivity of the 2-chloroethyl amine moiety, particularly the aziridinium ion intermediate. I'm focusing on crafting a comprehensive, step-by-step experimental protocol, explaining the reasoning behind each experimental choice.

Deepening reaction knowledge

I have a robust foundation on Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, including formula, identifiers, and a key patent (WO2016071792A1) detailing reductive amination, the key synthesis method. I understand its advantage in avoiding dimerization and the critical aziridinium ion intermediate. However, I aim to create a truly in-depth guide; therefore, I am now focused on a detailed, step-by-step experimental protocol with justifications, mechanistic diagrams, exploring wider reactivity, specific drug applications beyond Umeclidinium bromide, and authoritative citations. I am actively expanding the initial synthesis details.

Constructing the Guide

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Building the Foundation

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Technical Guide: Synthesis, Characterization, and Application of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Topic: A comprehensive analysis of the piperidine derivative corresponding to the molecular formula C10H18ClNO2, identified as Ethyl Piperidine-4-carboxylate Hydrochloride.

Audience: Researchers, scientists, and professionals in drug development and medicinal chemistry.

Abstract: This document provides an in-depth technical examination of Ethyl Piperidine-4-carboxylate Hydrochloride, a pivotal intermediate in pharmaceutical synthesis. The piperidine motif is a fundamental scaffold in a vast array of approved drugs, making the study of its derivatives essential for modern drug discovery.[1] This guide delineates a robust synthetic pathway, offers a detailed protocol for its characterization using contemporary analytical techniques, and discusses its strategic application as a versatile building block in the development of novel therapeutic agents. The content herein is structured to provide both foundational knowledge and actionable insights for laboratory application, grounded in established chemical principles and supported by authoritative references.

Unambiguous Compound Identification

The molecular formula C10H18ClNO2, in the context of a piperidine derivative, corresponds to the hydrochloride salt of Ethyl Piperidine-4-carboxylate. This compound is also widely known by its synonym, Ethyl Isonipecotate Hydrochloride.

Identifier Value
IUPAC Name Ethyl Piperidine-4-carboxylate Hydrochloride
Synonyms Ethyl Isonipecotate Hydrochloride, 4-Ethoxycarbonylpiperidinium chloride
Molecular Formula C8H16ClNO2 (for the salt), C8H15NO2 (for the free base)
Molecular Weight 193.67 g/mol (for the salt)
CAS Number 1126-09-6
Chemical Structure (Self-generated image, structure confirmed by IUPAC name)

The core structure is a six-membered saturated heterocycle containing one nitrogen atom, known as piperidine.[2] An ethoxycarbonyl group is attached at the 4-position of this ring. The compound is supplied as a stable hydrochloride salt, enhancing its shelf-life and handling properties.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of Ethyl Piperidine-4-carboxylate is the Fischer-Speier esterification of Piperidine-4-carboxylic acid (Isonipecotic acid).

Retrosynthetic Analysis

A logical disconnection of the target molecule points to isonipecotic acid and ethanol as primary precursors. The hydrochloride salt is formed in the final workup stage.

G Target Ethyl Piperidine-4-carboxylate HCl (C8H16ClNO2) Freebase Ethyl Piperidine-4-carboxylate (C8H15NO2) Target->Freebase Acid Removal Precursors Isonipecotic Acid + Ethanol Freebase->Precursors Fischer Esterification (Retrosynthesis)

Caption: Retrosynthetic pathway for Ethyl Piperidine-4-carboxylate HCl.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Isonipecotic Acid (Piperidine-4-carboxylic acid)

  • Absolute Ethanol (EtOH), 200 proof

  • Thionyl Chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Isonipecotic Acid (1 eq.) in absolute ethanol (10 volumes).

  • Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise over 30 minutes.

    • Causality Explanation: Thionyl chloride reacts with ethanol to form HCl gas in situ, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another molecule of ethanol. This is a classic Fischer-Speier esterification mechanism. Using a strong acid catalyst is essential to drive the equilibrium towards the ester product.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup & Neutralization: Dissolve the resulting residue in deionized water and cool to 0 °C. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~8-9.

    • Trustworthiness Check: This step quenches the reaction and converts the hydrochloride salt of the product to its free base form, which is soluble in organic solvents and allows for extraction from the aqueous medium.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base product with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh diethyl ether.

  • Salt Formation & Isolation: Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol. The Ethyl Piperidine-4-carboxylate Hydrochloride will precipitate as a white solid.

  • Final Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Elucidation and Data

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic and physical characterization methods.

Spectroscopic Data
Technique Expected Observations
¹H NMR δ (ppm): ~1.25 (t, 3H, -CH₃), ~1.8-2.0 (m, 4H, piperidine C3/C5-H), ~2.5 (m, 1H, piperidine C4-H), ~2.8-3.2 (m, 4H, piperidine C2/C6-H), ~4.15 (q, 2H, -OCH₂-), ~9.0 (br s, 2H, -NH₂⁺-)
¹³C NMR δ (ppm): ~14.0 (-CH₃), ~28.0 (piperidine C3/C5), ~40.0 (piperidine C4), ~44.0 (piperidine C2/C6), ~60.5 (-OCH₂-), ~174.0 (C=O)
FT-IR ν (cm⁻¹): ~2900-3000 (C-H stretch), ~2400-2700 (N-H stretch, broad, from R₂NH₂⁺), ~1730 (C=O stretch, ester), ~1180 (C-O stretch)
Mass Spec (ESI+) m/z: 158.1176 [M+H]⁺ for the free base (C₈H₁₅NO₂)
Physicochemical Properties
Property Value Source
Appearance White to off-white crystalline solidCommon observation
Melting Point 168-172 °C[3]
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.[4]

Applications in Drug Development

Ethyl Piperidine-4-carboxylate Hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block in the synthesis of numerous APIs. Its value lies in the piperidine core, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[5]

Role as a Synthetic Intermediate

The compound offers two primary points for chemical modification:

  • The Secondary Amine: The nitrogen can be deprotected (from the salt) and subsequently alkylated, acylated, or used in reductive amination reactions to introduce diverse substituents.

  • The Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol for further functionalization.

This dual functionality allows for the construction of complex molecular architectures.

G Start Ethyl Piperidine-4-carboxylate HCl Freebase Free Base (Secondary Amine) Start->Freebase Base (e.g., NaHCO₃) Hydrolysis Hydrolysis (LiOH, H₂O) Freebase->Hydrolysis Alkylation N-Alkylation / Acylation Freebase->Alkylation CarboxylicAcid Piperidine-4-carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Forms Amides NSubstituted N-Substituted Piperidine Ester Alkylation->NSubstituted Modifies PK/PD API Complex API Target CarboxylicAcid->API Coupling Reactions NSubstituted->API Further Modification

Caption: Synthetic utility workflow of Ethyl Piperidine-4-carboxylate.

Examples in Medicinal Chemistry
  • Opioid Analgesics: The core structure is related to the 4-arylpiperidine class of opioids, such as pethidine (meperidine).

  • Antipsychotics: Derivatives are used in the synthesis of drugs like Haloperidol and Risperidone.

  • CNS Agents: The piperidine scaffold is prevalent in a wide range of centrally acting agents, including stimulants and antidepressants.[1][5]

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable under standard laboratory conditions.

Conclusion

Ethyl Piperidine-4-carboxylate Hydrochloride is a foundational building block for synthetic and medicinal chemistry. Its straightforward synthesis, well-defined characterization profile, and versatile reactivity make it an indispensable tool for researchers engaged in the design and development of novel piperidine-containing therapeutic agents. A thorough understanding of its properties and handling is paramount for its effective and safe utilization in a research setting.

References

  • MySkinRecipes. Ethyl N-Boc-piperidine-4-carboxylate. Available from: [Link]

  • Pharmaffiliates. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • gsrs. ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Available from: [Link]

  • Exposome-Explorer - IARC. Piperidine (Compound). Available from: [Link]

  • Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]

  • Shiratori Pharmaceutical Co., Ltd. Piperidine Compounds. Available from: [Link]

  • PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Available from: [Link]

Sources

Potential biological activity of chloroethylpiperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

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Refining Activity Search

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Defining Search Criteria

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Structuring Guide's Core

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Refining Information Search

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Initiating Detailed Search

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The Versatile Piperidine Carboxylate Ester: A Technical Guide to its Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design. When functionalized with a carboxylate ester, the piperidine moiety gains a critical handle for modulating physicochemical properties, engaging in specific binding interactions, and serving as a versatile intermediate for the synthesis of complex molecular architectures. This technical guide, designed for researchers and drug development professionals, delves into the multifaceted research applications of piperidine carboxylate esters, providing insights into their synthesis, mechanism of action, and therapeutic potential across a spectrum of diseases.

The Piperidine Carboxylate Ester Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine carboxylate ester scaffold is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[2] The ester functionality, in concert with the basic nitrogen of the piperidine ring, allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[2] This strategic functionalization enhances a molecule's ability to traverse cellular membranes and improves its pharmacokinetic profile, ultimately contributing to its overall efficacy and safety.[2]

The position of the carboxylate ester on the piperidine ring, along with the nature of the ester group (e.g., methyl, ethyl) and other substituents, profoundly influences the molecule's biological activity. This allows for the generation of vast chemical libraries for high-throughput screening and the systematic optimization of lead compounds.

Applications in Central Nervous System (CNS) Disorders

Piperidine carboxylate esters have a rich history in the development of drugs targeting the central nervous system, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.

Modulators of Neurotransmitter Reuptake: The Case of Methylphenidate

Methylphenidate, a blockbuster drug for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a prime example of a piperidine carboxylate ester with profound CNS activity. Its structure, methyl α-phenyl-2-piperidineacetate, is central to its mechanism of action.

Mechanism of Action: Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is believed to be the primary mechanism underlying its therapeutic effects in improving attention and reducing hyperactivity.

Methylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Caption: Mechanism of action of Methylphenidate.

Stereoselective Synthesis: The biological activity of methylphenidate resides primarily in the (2R,2'R)-threo-enantiomer. Consequently, stereoselective synthesis is paramount. A common strategy involves the resolution of racemic threo-methylphenidate or its precursors.

Experimental Protocol: Enantioselective Synthesis of Dexmethylphenidate Hydrochloride

This protocol outlines a general approach for the enantioselective synthesis of dexmethylphenidate hydrochloride, the active d-threo enantiomer of methylphenidate.

Step 1: Preparation of Racemic Methylphenidate Base [3]

  • To a clean, dry 500 mL round-bottom flask equipped with a mechanical stirrer, add ritalinic acid (20 g, 0.09132 mol) and methanol (160 mL).

  • Cool the mixture to 0 to -5 °C.

  • Slowly add thionyl chloride (32.6 g, 0.274 mol) dropwise over 30 minutes, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Distill off the methanol/thionyl chloride mixture under reduced pressure.

  • Add water (200 mL) to the residue and adjust the pH to 10.5-11 with a 25% aqueous NaOH solution.

  • Extract the product with dichloromethane (200 mL).

  • Wash the organic layer with water (100 mL), dry over anhydrous sodium sulfate, and concentrate to yield the racemic methylphenidate base as an oily mass.[3]

Step 2: Resolution of Diastereomeric Salt [4]

  • Dissolve the racemic methylphenidate base (15 g, 0.0642 mol) in methanol and heat to 40-45 °C.

  • Add (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.0641 mol) and maintain for 30 minutes to ensure complete dissolution.

  • Remove the heat and allow the solution to cool to room temperature, at which point the diastereomeric salt will begin to precipitate.

  • Stir the mixture at 25-28 °C for 2 hours, then cool to 0 °C and maintain for 30 minutes.

  • Filter the precipitated diastereomeric salt and wash with chilled methanol.

Step 3: Conversion to Dexmethylphenidate Hydrochloride [5]

  • Treat the resolved diastereomeric salt with a suitable base (e.g., aqueous NaOH) to liberate the free base of dexmethylphenidate.

  • Extract the free base with an organic solvent.

  • Treat the organic solution with isopropanolic hydrochloric acid to precipitate dexmethylphenidate hydrochloride.[5]

  • Filter, wash with cold isopropanol, and dry to obtain the final product.[5]

GABA Reuptake Inhibitors: The Role of Ethyl Nipecotate

Ethyl nipecotate, the ethyl ester of nipecotic acid (piperidine-3-carboxylic acid), is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake. GABA is the primary inhibitory neurotransmitter in the brain, and its dysregulation is implicated in various neurological and psychiatric disorders.

Mechanism of Action: Ethyl nipecotate and its derivatives act by blocking the GABA transporter 1 (GAT1), preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission.

Ethyl_Nipecotate_Mechanism cluster_presynaptic Presynaptic Neuron/Glia cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GAT1 GABA Transporter 1 (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptors GABA->GABA_Receptor Binding Ethyl_Nipecotate Ethyl Nipecotate Ethyl_Nipecotate->GAT1 Blocks

Caption: Mechanism of action of Ethyl Nipecotate.

Synthetic Approaches: The synthesis of optically pure ethyl nipecotate is crucial as the biological activity often resides in a single enantiomer. A common method involves the resolution of racemic nipecotic acid followed by esterification.[3][6]

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate

This protocol describes a general method for the resolution of racemic ethyl nipecotate.[7]

  • Dissolve racemic ethyl nipecotate and a chiral resolving agent, such as dibenzoyl-L-tartaric acid, in a suitable solvent (e.g., 95% aqueous ethanol).

  • Heat the mixture to achieve complete dissolution.

  • Allow the solution to cool slowly. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.

  • Continue cooling and stir for an extended period to allow for complete precipitation of the desired diastereomeric salt.

  • Filter the crystals and wash with a cold solvent.

  • The resolved ethyl nipecotate can then be liberated from the salt by treatment with a base.

Applications in Pain Management: The Fentanyl Analogue Remifentanil

Piperidine carboxylate esters are key intermediates in the synthesis of potent analgesics, most notably the fentanyl analogue, remifentanil. Remifentanil is an ultra-short-acting synthetic opioid used for analgesia and sedation during surgery.

The key intermediate in the synthesis of remifentanil is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[8][9] The presence of the methyl ester is critical to its unique pharmacokinetic profile.

Mechanism of Action: Remifentanil is a potent µ-opioid receptor agonist. Its analgesic effects are mediated through the activation of these receptors in the central nervous system. A distinguishing feature of remifentanil is its rapid metabolism by non-specific esterases in the blood and tissues, leading to a very short duration of action. This allows for precise control of its effects during medical procedures.

Synthesis of the Key Intermediate: The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate typically starts from 1-benzylpiperidin-4-one and involves a multi-step sequence.[8][9]

Experimental Workflow: Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

Remifentanil_Intermediate_Synthesis A 1-Benzylpiperidin-4-one B Strecker Reaction (Aniline, HCN) A->B C Anilino-nitrile B->C D Hydrolysis (conc. H2SO4) C->D E Anilino-amide D->E F Vigorous Basic Hydrolysis, Acidification, Esterification E->F G Anilino-ester F->G H N-Acylation (Propionyl chloride) G->H I Anilido-ester H->I J Catalytic N-Debenzylation I->J K Methyl 4-[(1-oxopropyl)phenylamino] piperidine-4-carboxylate J->K

Caption: Synthetic workflow for the key remifentanil intermediate.

Applications in Oncology

The piperidine scaffold is a common feature in many anticancer agents, and the introduction of a carboxylate ester can enhance their therapeutic potential.[2][10]

Inhibition of Dihydrofolate Reductase (DHFR)

Piperidine-based thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway that is essential for DNA synthesis and cell proliferation.[11] Inhibition of DHFR is a validated strategy in cancer chemotherapy. A series of 4-piperidine-based thiosemicarbazones exhibited potent inhibition of DHFR with IC50 values in the micromolar range.[11]

CompoundDHFR IC50 (µM)
5p 13.70 ± 0.25
Range for series 5(a-s) 13.70 - 47.30
Data from Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.[11]
Inhibition of Anaplastic Lymphoma Kinase (ALK)

Piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is a driver of certain types of cancer.[12] A piperidine carboxamide was identified as a novel ALK inhibitor with an IC50 of 0.174 µM.[12] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors.[12]

Applications in Infectious Diseases

The versatility of the piperidine carboxylate ester scaffold extends to the development of agents targeting infectious diseases.

Antiviral Activity

Derivatives of piperidine have shown promise as antiviral agents. For instance, a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative exhibited a reliable antiviral effect against SARS-CoV-2 in vitro.[13][14] This compound completely inhibited the replication of the virus at a concentration of 52.0 µM and had a high selectivity index.[13][14]

CompoundAnti-SARS-CoV-2 IC50Selectivity Index (SI)
Indole-piperidine derivative 1.06 µg/mL (1.84 µM)78.6
Data from In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.[13][14]

Piperidine-4-carboxamide analogs have also been shown to inhibit cytomegalovirus (CMV) with high selectivity.[15] Several analogs inhibited CMV replication with EC50 values in the sub-micromolar range.[15]

Antitubercular Activity

Piperidine derivatives are being explored as inhibitors of essential enzymes in Mycobacterium tuberculosis. A series of piperidine derivatives were designed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway.[1] Two novel inhibitors showed potent activity against MenA and M. tuberculosis with IC50 values in the low micromolar range.[1]

CompoundMenA IC50 (µM)M. tuberculosis GIC50 (µM)
Novel Inhibitor 1 138
Novel Inhibitor 2 2210
Data from SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[1]

Cardiovascular Applications

The influence of piperidine derivatives on the cardiovascular system is an emerging area of research. Piperidine itself has been shown to produce vasodilation through the activation of muscarinic receptors.[16] Furthermore, piperine, an alkaloid containing a piperidine moiety, has been investigated for its complex cardiovascular effects, including potential cardioprotective actions mediated through TRPV1 channels.[17] While direct applications of piperidine carboxylate esters in cardiovascular disease are less established, the scaffold's potential for modulating cardiovascular targets warrants further investigation.

Future Perspectives

The piperidine carboxylate ester will undoubtedly remain a central scaffold in drug discovery. Future research will likely focus on:

  • Exploring Novel Chemical Space: The development of new synthetic methodologies will enable the creation of more diverse and complex piperidine carboxylate ester libraries for screening against a wider range of biological targets.

  • Targeting Protein-Protein Interactions: The conformational flexibility of the piperidine ring makes it an attractive scaffold for designing inhibitors of challenging targets such as protein-protein interactions.

  • Application in Prodrug Design: The ester functionality is an ideal handle for creating prodrugs of known active compounds to improve their pharmacokinetic properties and target-specific delivery.

  • Advancements in Chiral Synthesis: The development of more efficient and scalable methods for the asymmetric synthesis of piperidine carboxylate esters will be crucial for accessing enantiomerically pure drug candidates.

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Capsaicinoids and Piperine in Cardiovascular Physiology: Autonomic, Endothelial, and Myocardial Pathways. Vascular and Endovascular Review. [Link]

  • Peripherally selective piperidine carboxylate opioid antagonists.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • The effects of piperidine and its related substances on blood vessels. PubMed. [Link]

  • Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ACS Publications. [Link]

  • A process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. [Link]

  • Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. [Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. [Link]

  • Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate. PubChem. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • IC50 for fusion correlates with IC50 for plaquing efficiency. ResearchGate. [Link]

  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.Net. [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • A kind of preparation method of ethyl nicotinate.
  • EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). OMICS International. [Link]

  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. PubMed Central. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. [Link]

  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Royal Society of Chemistry. [Link]

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Navigating the Safety Profile of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the material safety data for this compound, drawing from available chemical data to offer insights into its properties, hazards, and the necessary precautions for its use.

Chemical Identity and Properties

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is identified by the CAS number 869112-14-1.[1][2] Its molecular formula is C10H18ClNO2, and it has a molecular weight of 219.71 g/mol .[1][2] This compound is a solid, often appearing as a light brown substance.[3] For long-term storage, it is recommended to keep it in a dry, sealed container in a freezer at under -20°C.[4] It is soluble in solvents such as chloroform, DCM, and ethyl acetate.[3]

PropertyValueSource
Molecular Weight219.71 g/mol [1][2]
Molecular FormulaC10H18ClNO2[1][2]
Boiling Point279.7±35.0 °C (Predicted)[3]
Density1.095±0.06 g/cm3 (Predicted)[3]
pKa7.50±0.10 (Predicted)[3]
Storage Temperature-20°C, protect from light[3][4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is classified with the following hazards:

  • Acute toxicity, oral (Harmful if swallowed): H302 (50% likelihood).[1]

  • Skin corrosion/irritation (Causes skin irritation): H315 (100% likelihood).[1]

  • Serious eye damage/eye irritation (Causes serious eye damage/irritation): H318 (50% likelihood) or H319 (50% likelihood).[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation): H335 (100% likelihood).[1]

The signal word for this compound is Warning or Danger , depending on the severity of the eye damage potential.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to avoid exposure.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize the risks associated with Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7]

  • Avoid contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7][9]

  • Wash hands thoroughly after handling.[7][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

  • Long-term storage should be under -20°C in a freezer, protected from light.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

First-Aid Measures in Case of Exposure

Immediate and appropriate first-aid is critical in the event of accidental exposure. The following procedures are based on information for similar chloroethylpiperidine compounds and should be followed diligently.[11]

In case of eye contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes.[11]

  • Occasionally lift the upper and lower eyelids to ensure complete rinsing.[11]

  • Remove contact lenses if present and easy to do so.[6]

  • Seek immediate medical attention.[6][11]

In case of skin contact:

  • Remove contaminated clothing and shoes immediately.[11]

  • Flush the affected skin area with plenty of water for at least 15 minutes.[11]

  • Wash the area with soap and water.

  • Seek medical attention if irritation persists.[11]

If inhaled:

  • Move the person to fresh air immediately.[6][11]

  • If breathing is difficult, provide oxygen.[11]

  • If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[11]

  • Seek immediate medical attention.[6][11]

If swallowed:

  • Do NOT induce vomiting.[6][11]

  • If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[11]

  • Never give anything by mouth to an unconscious person.[11]

  • Seek immediate medical attention.[6][11]

FirstAidWorkflow cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion eye_start Eye Contact Occurs eye_flush Flush with water for 15 mins eye_start->eye_flush eye_remove_lenses Remove contact lenses eye_flush->eye_remove_lenses eye_medical Seek Immediate Medical Attention eye_remove_lenses->eye_medical skin_start Skin Contact Occurs skin_remove_clothing Remove Contaminated Clothing skin_start->skin_remove_clothing skin_flush Flush with water for 15 mins skin_remove_clothing->skin_flush skin_medical Seek Medical Attention skin_flush->skin_medical inhale_start Inhalation Occurs inhale_fresh_air Move to Fresh Air inhale_start->inhale_fresh_air inhale_breathing Breathing Difficult? inhale_fresh_air->inhale_breathing inhale_oxygen Give Oxygen inhale_breathing->inhale_oxygen Yes inhale_no_breathing Not Breathing? inhale_breathing->inhale_no_breathing No inhale_medical Seek Immediate Medical Attention inhale_oxygen->inhale_medical inhale_art_resp Give Artificial Respiration inhale_no_breathing->inhale_art_resp Yes inhale_no_breathing->inhale_medical No inhale_art_resp->inhale_medical ingest_start Ingestion Occurs ingest_conscious Conscious & Alert? ingest_start->ingest_conscious ingest_rinse Rinse mouth, give water/milk ingest_conscious->ingest_rinse Yes ingest_medical Seek Immediate Medical Attention ingest_conscious->ingest_medical No ingest_no_vomit Do NOT Induce Vomiting ingest_rinse->ingest_no_vomit ingest_no_vomit->ingest_medical

Caption: First-aid workflow for exposure to Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures: While specific fire-fighting data for this compound is limited, general procedures for combustible chemical solids should be followed.

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazards from Combustion: May produce irritating and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures: In the event of a spill, the following steps should be taken to mitigate the hazard:

  • Evacuate Personnel: Clear the area of all non-essential personnel.[12]

  • Ensure Ventilation: Increase ventilation to the area.[12]

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[8][12]

  • Containment: Prevent the spill from entering drains or waterways.[12]

  • Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[8][12] For liquid spills, absorb with an inert material such as sand or vermiculite and place in a container for disposal.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]

SpillResponseWorkflow start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for responding to an accidental release of the compound.

Toxicological and Ecological Information

Conclusion

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a valuable chemical intermediate that requires careful and informed handling. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can mitigate the potential hazards associated with its use. This includes consistent use of personal protective equipment, working in well-ventilated areas, and being prepared for emergency situations. A culture of safety and a thorough understanding of the materials being handled are the cornerstones of a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

  • Rolfes Chemicals. (n.d.). Sodium Benzoate Safety Data Sheet. Retrieved from [Link]

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Solubility of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm currently engaged in a comprehensive literature review. I'm focusing on "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate" and am searching for solubility data in common organic solvents. My initial efforts involve sifting through scholarly articles, patents, and technical data sheets to build a robust dataset for analysis. I'm aiming to identify key solubility trends and influential factors.

Analyzing Solubility Data

I've moved beyond the initial literature search and am now analyzing the retrieved data. My focus is on identifying trends and influential factors in the solubility of "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate" in different solvents, especially temperature and polarity. I'm also hunting for established experimental protocols and quantitative data that I can use. I plan to organize the data into a technical guide.

Structuring Technical Guide

I'm now outlining the structure of the technical guide. My plan is to start with relevant physicochemical properties of the compound, then move to solubility principles. I'll include a structured solubility data table, explaining experimental choices. I'll create a detailed experimental protocol and Graphviz visualizations for workflow and relationships. Ultimately, it will be a comprehensive resource.

Analyzing Solubility Data

I've begun investigating the solubility of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. The initial search, while insightful on physicochemical properties, didn't yield quantitative solubility data in organic solvents. I'm focusing my efforts on refining search terms and expanding the scope to include related compounds and experimental techniques that might provide indirect evidence.

Refining Search Strategies

I'm now focusing on refining search terms to capture more relevant solubility data. While the initial search clarified some physicochemical properties and synthesis methods for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, it didn't give quantitative solubility figures. I'm expanding my approach to include structurally similar compounds, exploring relevant experimental techniques, and leveraging synthesis procedures to infer solubility data where possible, particularly in solvents used for extraction and purification. The presence of UPLC usage is very promising.

Synthesizing Found Data

I've gathered quite a bit now, though direct solubility figures remain elusive for the target compound. I know the molecular weight and formula, and have inferred the likely solubility in solvents like ethyl acetate, dichloromethane, and THF from synthesis procedures and UPLC usage. Specific, quantitative data is still missing, however, I now have enough to construct an insightful experimental protocol and technical guide, and will focus on doing so.

Constructing Experimental Protocol

I've synthesized the available information into a logical flow. I now have a solid foundation for constructing a technical guide. I can start with compound characteristics, move on to the theory of solubility, and then present the qualitative data from synthesis and purification. Finally, I will provide a detailed experimental protocol for determining the quantitative data. I'll include necessary formatting elements.

The Piperidine Nucleus: A Historical Journey from Pepper to Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery and Synthetic Evolution of Piperidine-Based Intermediates

Introduction: The Enduring Legacy of a Simple Heterocycle

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and influential structural motifs in modern medicinal chemistry and natural product synthesis. Its derivatives are integral components in a vast array of pharmaceuticals, ranging from potent analgesics to antipsychotics and antiviral agents. This guide provides a comprehensive exploration of the discovery and historical development of piperidine-based synthesis intermediates. We will journey from its initial discovery in black pepper to the elucidation of foundational synthetic strategies and their evolution into the sophisticated, stereocontrolled methodologies that underpin contemporary drug development. This narrative is designed for the practicing researcher, emphasizing the causal logic behind experimental choices and providing validated protocols that form the bedrock of synthesis in this field.

Chapter 1: The Dawn of Piperidine Chemistry - From Natural Products to the First Syntheses

The story of piperidine is intrinsically linked to the study of natural products. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the Frenchman Auguste Cahours. Both achieved this by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid, giving the new compound a name derived from its peppery origin.

A landmark achievement that solidified the importance of piperidine in organic synthesis was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[1] Coniine, the toxic principle of poison hemlock, is a simple 2-propylpiperidine, and its synthesis was a monumental step in chemical history, proving that complex natural molecules could be constructed in the laboratory.[2]

The Ladenburg Synthesis of (±)-Coniine (1886)

Ladenburg's approach was both elegant and illustrative of the chemical logic of the era. It demonstrated a fundamental strategy: the functionalization and subsequent reduction of a more readily available aromatic heterocycle, pyridine.

Conceptual Workflow:

Ladenburg_Synthesis Pyridine 2-Methylpyridine Condensation Knoevenagel-type Condensation Pyridine->Condensation Acetaldehyde Acetaldehyde (Paraldehyde) Acetaldehyde->Condensation Propenylpyridine 2-Propenylpyridine Condensation->Propenylpyridine Reduction Sodium Reduction (in Ethanol) Propenylpyridine->Reduction Coniine (±)-Coniine Reduction->Coniine

Protocol 1: The Ladenburg Synthesis of (±)-Coniine

  • Step 1: Preparation of 2-Methylpyridine (α-Picoline): Ladenburg heated N-methylpyridine iodide to high temperatures (250 °C) to induce rearrangement to 2-methylpyridine. This step highlights an early understanding of thermal rearrangements in heterocyclic chemistry.

  • Step 2: Condensation to 2-Propenylpyridine: 2-Methylpyridine was condensed with acetaldehyde (using its stable trimer, paraldehyde) in the presence of anhydrous zinc chloride.[1] The choice of a Lewis acid like ZnCl₂ was crucial to activate the acetaldehyde carbonyl for nucleophilic attack by the deprotonated methyl group of picoline.

  • Step 3: Reduction to (±)-Coniine: The resulting 2-propenylpyridine was reduced using metallic sodium in ethanol.[1] This classic dissolving metal reduction was one of the most powerful reduction methods available at the time, capable of saturating the pyridine ring to yield the piperidine scaffold.

  • Step 4: Resolution (Ladenburg's addition): Ladenburg later resolved the racemic mixture by fractional crystallization using (+)-tartaric acid, a pioneering application of this technique to alkaloid synthesis.

Chapter 2: Foundational Synthetic Strategies: Building the Core Scaffold

While the functionalization of pyridine laid the historical groundwork, the demand for piperidine intermediates in industrial and pharmaceutical settings drove the development of more direct and scalable methods.

Catalytic Hydrogenation of Pyridine

The most direct and industrially significant method for producing piperidine is the catalytic hydrogenation of pyridine.[3] This process, while seemingly straightforward, involves overcoming the aromatic stabilization energy of the pyridine ring and managing the potential for catalyst poisoning by the basic nitrogen atom.[3]

Mechanism Insight: The reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic ring, mediated by a metal catalyst surface. The use of acidic additives is a common strategy; protonation of the pyridine nitrogen prevents its lone pair from binding too strongly to the metal surface, which would otherwise inhibit catalytic activity.[4]

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Selectivity to Piperidine (%)Reference
Rh/C Pyridine80°C, 5 atm H₂>99>99[3]
Pd/C 4-Pyridinecarbonitrile30-50°C, 6 bar H₂, H₂SO₄10098[5]
PtO₂ (Adams') PyridineRT, 3 atm H₂, Acetic AcidHighHigh[3]
Rhodium (Rh₂O₃) Substituted Pyridines80°C, 30 bar H₂85-99>95[6]
Nickel (Raney Ni) Pyridine170-200°C, High PressureHighHigh[7]

Data synthesized from multiple sources to illustrate typical performance.[3][5][6][7]

Protocol 2: Laboratory-Scale Hydrogenation of Pyridine using Adams' Catalyst

  • System Validation: This protocol is a self-validating system. Successful hydrogenation is confirmed by the cessation of hydrogen uptake and can be monitored by GC/MS or NMR, observing the disappearance of aromatic signals and the appearance of aliphatic signals corresponding to piperidine.

  • Materials:

    • Pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-2 mol%)

    • Glacial Acetic Acid (solvent)

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

    • Hydrogen gas (high purity)

    • Filtration aid (e.g., Celite®)

    • Sodium hydroxide (NaOH) solution

    • Extraction solvent (e.g., diethyl ether)

  • Procedure:

    • Catalyst Pre-activation: In a pressure vessel, suspend PtO₂ in glacial acetic acid. Purge the vessel with hydrogen and shake under H₂ pressure (e.g., 3 atm) until the black Pt(0) catalyst is formed.

    • Reaction: Introduce the pyridine substrate into the vessel. Seal, purge, and pressurize with hydrogen to the desired pressure (e.g., 3-5 atm).

    • Execution: Shake the reaction mixture at room temperature. Monitor the reaction by observing the pressure drop from the hydrogen tank. The reaction is complete when hydrogen uptake ceases.

    • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

    • Isolation: Carefully neutralize the filtrate with a strong base (e.g., 5M NaOH) to pH > 10. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidine.

Cyclization of Acyclic Precursors

An alternative and highly versatile strategy involves constructing the piperidine ring from linear, bifunctional precursors. This approach is fundamental to creating substituted piperidines that are not easily accessible from pyridine. A classic and robust example is the cyclocondensation of alkyl dihalides with primary amines.[8]

Cyclization_Workflow Dihalide 1,5-Dihalopentane SN2_1 First Sₙ2 Alkylation Dihalide->SN2_1 Amine Primary Amine (R-NH₂) Amine->SN2_1 Intermediate 5-Halo-N-alkylpentan-1-amine SN2_1->Intermediate SN2_2 Intramolecular Sₙ2 Cyclization Intermediate->SN2_2 Piperidine N-Substituted Piperidine SN2_2->Piperidine

Chapter 3: Key Named Reactions in Piperidine Synthesis

Beyond these foundational methods, several named reactions have become indispensable tools for synthesizing specific piperidine intermediates.

The Hofmann-Löffler-Freytag Reaction

This powerful reaction enables the synthesis of pyrrolidines and piperidines through a remote C-H functionalization.[9] It involves a radical-mediated intramolecular 1,5-hydrogen atom transfer.

Mechanism:

  • N-Halogenation: A secondary amine is treated with an N-halogenating agent (e.g., NCS, NBS).

  • Protonation: In the presence of a strong acid (e.g., H₂SO₄), the N-haloamine is protonated.

  • Homolytic Cleavage: Heat or UV light initiates homolytic cleavage of the N-X bond, forming a nitrogen-centered radical cation.

  • 1,5-Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered transition state.

  • Radical Propagation & Cyclization: The resulting carbon radical propagates the chain by abstracting a halogen from another protonated N-haloamine. The resulting δ-haloamine is then treated with a base to induce an intramolecular Sₙ2 reaction, closing the ring to form the piperidine.[9]

HLF_Mechanism Start N-Haloamine Protonation Protonation (H⁺) Start->Protonation N_Radical Nitrogen Radical Cation Protonation->N_Radical HAT 1,5-Hydrogen Atom Transfer N_Radical->HAT N_Radical->HAT hv or Δ C_Radical δ-Carbon Radical HAT->C_Radical XAT Halogen Atom Transfer C_Radical->XAT C_Radical->XAT Chain Propagation Haloamine δ-Haloamine XAT->Haloamine Cyclization Base-induced Cyclization (Sₙ2) Haloamine->Cyclization Product Piperidine Product Cyclization->Product

The Dieckmann Condensation for 4-Piperidones

The 4-piperidone core is arguably one of the most critical intermediates in modern piperidine chemistry, serving as the gateway to a multitude of blockbuster drugs. The most common route to this intermediate is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[7]

Causality in the Dieckmann Condensation: The reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester.[10] The choice of base is critical; a sodium alkoxide (e.g., NaOEt) with the same alkyl group as the ester is used to prevent transesterification, which would lead to a mixture of products. The reaction is driven to completion because the resulting β-keto ester has an acidic proton between the two carbonyls, which is readily deprotonated by the alkoxide base. This final, irreversible deprotonation step pulls the entire equilibrium towards the cyclized product.[11]

Protocol 3: Synthesis of 1-Carbethoxy-4-piperidone via Dieckmann Condensation

  • System Validation: The reaction progress can be monitored by the consumption of the starting diester (e.g., via TLC or GC). The final product is a β-keto ester, which gives a characteristic deep red or purple color with ferric chloride solution, providing a simple qualitative check for success before full characterization.

  • Materials:

    • Diethyl bis(2-ethoxycarbonylethyl)amine

    • Sodium ethoxide (NaOEt)

    • Toluene (anhydrous)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Reaction Setup: A solution of the starting diester in anhydrous toluene is added dropwise to a refluxing suspension of sodium ethoxide in toluene under an inert atmosphere.

    • Cyclization: The mixture is refluxed for several hours. The driving force is the formation of the sodium salt of the enolized β-keto ester product, which often precipitates from the nonpolar solvent.

    • Hydrolysis and Decarboxylation: After cooling, the reaction is quenched with water. The aqueous layer, containing the sodium salt of the β-keto ester, is separated and acidified with concentrated HCl. The mixture is then heated to reflux to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

    • Isolation: After cooling and basification, the 4-piperidone product is extracted with an organic solvent, dried, and purified by distillation or crystallization.

Chapter 4: The 4-Piperidone Hub - Gateway to the Fentanyl Class of Analgesics

The strategic importance of the 4-piperidone intermediate is best exemplified by its central role in the synthesis of fentanyl and its analogues.[12] Fentanyl, first synthesized by Paul Janssen in 1960, is a potent synthetic opioid analgesic. Its synthesis is a masterclass in the elaboration of the piperidine core.

A common modern route begins with a protected 4-piperidone, such as N-Boc-4-piperidone.

Synthetic Workflow:

Fentanyl_Synthesis Piperidone N-Boc-4-piperidone ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Piperidone->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination Intermediate1 N-Boc-4-anilinopiperidine ReductiveAmination->Intermediate1 Deprotection Boc Deprotection (e.g., HCl) Intermediate1->Deprotection Intermediate2 4-Anilinopiperidine Deprotection->Intermediate2 Alkylation N-Alkylation (Phenethyl bromide) Intermediate2->Alkylation ANPP 4-Anilino-N- phenethylpiperidine (ANPP) Alkylation->ANPP Acylation Acylation (Propionyl chloride) ANPP->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Protocol 4: Synthesis of Fentanyl from N-Boc-4-Piperidone

  • Step 1: Reductive Amination: N-Boc-4-piperidone is reacted with aniline using a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice here because it is less basic and more selective than agents like NaBH₄, reducing the pre-formed iminium ion in situ without significantly reducing the ketone starting material.[13]

  • Step 2: Boc Deprotection: The N-Boc protecting group is removed from the resulting N-Boc-4-anilinopiperidine using a strong acid, typically HCl in dioxane or trifluoroacetic acid, to yield the free secondary amine, 4-anilinopiperidine.[13]

  • Step 3: N-Alkylation: The piperidine nitrogen is alkylated with phenethyl bromide in the presence of a base to form 4-anilino-N-phenethylpiperidine (ANPP).

  • Step 4: Acylation: The final step involves the acylation of the aniline nitrogen with propionyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield fentanyl.[13]

Conclusion

From its humble origins in the pepper plant, the piperidine nucleus has grown to become a titan of synthetic chemistry. Its journey is a reflection of the evolution of the field itself—from the brute-force methods of the 19th century to the elegant, highly-controlled catalytic and cyclization strategies of the 21st. The development of key intermediates like 4-piperidones has opened doors to entire families of life-saving medicines. For the modern researcher, a deep understanding of this history is not merely academic; it is the foundation upon which new discoveries are built, providing a validated toolbox of reactions and a causal understanding of how to construct molecular complexity around this simple, yet powerful, heterocyclic core.

References

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  • K. Lévay, J. Madarász, L. Hegedűs, "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines," RSC Advances, 2022. [Online]. Available: [Link]

  • N. Shida, et al., "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds," Journal of the American Chemical Society, 2024. [Online]. Available: [Link]

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  • Master Organic Chemistry, "Claisen Condensation and Dieckmann Condensation," masterorganicchemistry.com, 2020. [Online]. Available: [Link]

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  • U.S. Patent 8,399,677, "Method for the preparation of fentanyl," March 19, 2013. [Online].
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  • H. Hotti, H. Rischer, "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom," Molecules, 2017. [Online]. Available: [Link]

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  • H. D. Banks, "Piperidine Synthesis," Defense Technical Information Center, 1992. [Online]. Available: [Link]

  • M. D. G. de la Torre, et al., "Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists," Molecules, 2022. [Online]. Available: [Link]

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  • C. A. Valdez, et al., "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs," ACS Omega, 2014. [Online]. Available: [Link]

  • S. Singh, et al., "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality," Molecules, 2021. [Online]. Available: [Link]

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  • R. Dalpozzo, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles," RSC Advances, 2015. [Online]. Available: [Link]

  • Chiralpedia, "The Future of Asymmetric Synthesis: Trends and Innovations," chiralpedia.com, 2024. [Online]. Available: [Link]

  • Regulations.gov, "Possible Control of Phenethyl Bromide as a List I Chemical," regulations.gov, 2024. [Online]. Available: [Link]

  • Chinese Patent CN105153211A, "Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester," December 16, 2015. [Online].
  • A. G. T. G. Kortstee, et al., "Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer," The Journal of Organic Chemistry, 2025. [Online]. Available: [Link]

  • T. D. S. G. da Silva, et al., "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," Organic & Biomolecular Chemistry, 2024. [Online]. Available: [Link]

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Sources

Methodological & Application

Using Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as an intermediate for umeclidinium synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Umeclidinium Synthesis Research

I'm starting my investigation with focused Google searches to build a solid foundation on umeclidinium synthesis. Currently, my searches are aimed at understanding the role and application of the intermediate Ethyl 1-(2-chloroethyl. The information gathered here will shape my direction going forward.

Defining Search Parameters

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Refining Search Strategies

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1H NMR and 13C NMR spectral analysis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to comprehensively gather 1H and 13C NMR spectral data. I'm focusing on finding information on chemical shifts, coupling constants, and peak assignments for Ethyl 1-(2-methyl-1-phenylpropyl)piperidine-4-carboxylate, trying to build a robust foundation for analysis. I'm compiling all the data to refine the process, and I'll see where to go from there!

Formulating Search Strategy

Expanding Data Gathering

I'm now focusing on Ethyl 1-(2- chloroethyl)piperidine-4-carboxylate, using Google to dig up 1H and 13C NMR spectral data. Simultaneously, I'm seeking established protocols for small organic molecule NMR, keeping sample prep, instrument settings, and data analysis in mind. I'm also ensuring that I find authoritative sources on NMR principles. I'm building out a structure for the application note. I'll include the introduction, NMR analysis (1H and 13C), and protocols sections. I will conclude with a summary. Then, I'll compile gathered info to start writing. I will make tables for the NMR data and plan a workflow diagram. I'm planning to outline step-by-step instructions for the protocols section. After that, I'll integrate citations and ensure the right language. Lastly, I'll compile a complete "References" section with verifiable URLs. I'll also review the complete document for integrity and formatting.

Gathering Chemical Data

I've gathered initial data on Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, focusing on its structure and properties from PubChem and supplier websites. I also located spectral data for related compounds, like Ethyl 4-piperidinecarboxylate, as a point of reference. I am now looking to refine the search parameters to narrow down the information and identify more specific research data.

Refining Spectral Analysis

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Gathering Key Data

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Predicting Spectral Details

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Refining Analysis Strategy

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Application Note: High-Throughput LC-MS Method for Real-Time Monitoring of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a critical intermediate in pharmaceutical development. The described protocol offers high sensitivity, selectivity, and speed, enabling precise tracking of reactant consumption, product formation, and impurity profiling. By providing immediate feedback on reaction kinetics and pathway, this method facilitates rapid process optimization, enhances yield, and ensures the quality and consistency of the final product. The methodologies outlined herein are designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

Introduction: The Critical Need for In-Process Controls

The synthesis of complex organic molecules, such as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, involves multi-step reactions where precise control is paramount. This specific intermediate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Incomplete reactions or the formation of side products can have significant downstream consequences, impacting yield, purity, and the safety profile of the final API. Traditional monitoring techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) often lack the specificity and real-time data acquisition needed for modern process analytical technology (PAT) initiatives.

LC-MS, by coupling the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, provides an unparalleled tool for in-process reaction monitoring. It allows for the unambiguous identification and quantification of reactants, intermediates, the final product, and low-level impurities, often in a single, rapid analysis. This application note presents a complete workflow, from sample preparation to data analysis, for monitoring the N-alkylation of Ethyl piperidine-4-carboxylate.

The Synthetic Pathway: An Overview

The synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is typically achieved via a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic 2-chloroethylating agent. A common and effective reagent for this purpose is 1-bromo-2-chloroethane, chosen for the differential reactivity of the C-Br and C-Cl bonds. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

  • Nucleophile: Ethyl piperidine-4-carboxylate

  • Electrophile: 1-Bromo-2-chloroethane

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN)

The primary analytical challenge is to monitor the consumption of the starting materials and the formation of the desired product while simultaneously screening for potential side products, such as the dimerized piperidine or products of over-alkylation.

G cluster_reactants Reactants cluster_products Products & Byproducts start_piperidine Ethyl piperidine-4-carboxylate (m/z = 158.11) product Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (m/z = 220.12) start_piperidine->product Nucleophilic Attack start_alkylating 1-Bromo-2-chloroethane (Not Ionizable) start_alkylating->product base K₂CO₃ byproduct_acid HBr base->byproduct_acid Neutralization caption Fig. 1: Synthetic Pathway Overview.

Caption: Fig. 1: Synthetic Pathway Overview.

Experimental Protocol: LC-MS Method

This protocol is designed for a standard HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Materials and Reagents
  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (99%+, LC-MS Grade)

  • Reaction components (for standard preparation)

    • Ethyl piperidine-4-carboxylate

    • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Sample Preparation for In-Process Monitoring

The goal of sample preparation is to immediately quench the reaction and dilute the sample to an appropriate concentration for LC-MS analysis, preventing column overload and signal saturation.

Protocol:

  • At specified time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw approximately 10 µL of the reaction mixture using a calibrated micropipette.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 Acetonitrile:Water solution in a 1.5 mL microcentrifuge tube. This represents a 100-fold dilution.

  • Vortex the tube for 10 seconds to ensure homogeneity.

  • If the reaction mixture contains suspended solids (like K₂CO₃), centrifuge the diluted sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an LC-MS autosampler vial for analysis.

Rationale: Immediate dilution in a protic solvent mixture effectively stops the reaction by significantly lowering the concentration of reactants. Centrifugation is a critical step to prevent particulates from being injected into the LC system, which could cause blockages and pressure issues.

LC-MS Instrumentation and Conditions

The following parameters were optimized for the separation and detection of the key analytes.

Table 1: Optimized LC-MS Parameters

ParameterValue
LC System Standard UHPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature40 °C
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume2 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
MS System Single Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Gas Temp400 °C
Desolvation Gas Flow800 L/hr
Scan ModeSelected Ion Monitoring (SIM)

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for the moderately polar analytes involved.

  • Formic Acid: Acts as a proton source, promoting efficient ionization of the amine-containing analytes in positive ESI mode, leading to the formation of [M+H]⁺ ions.

  • Gradient Elution: The gradient from 5% to 95% Acetonitrile allows for the elution of the more polar starting material first, followed by the more non-polar product, ensuring good separation within a short run time.

  • ESI Positive Mode: The piperidine nitrogen is a basic site that is readily protonated, making ESI+ the ideal ionization technique for this class of compounds.

  • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only the specific m/z values for our target compounds dramatically increases sensitivity and reduces analytical noise.

Target Analytes and SIM Channels

The following table outlines the key ions to monitor during the reaction.

Table 2: SIM Channels for Target Analytes

AnalyteFormulaExact MassIon Monitored ([M+H]⁺)Expected RT (min)
Ethyl piperidine-4-carboxylate (Starting Material)C₈H₁₅NO₂157.11158.1~1.2
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Product)C₁₀H₁₈ClNO₂219.10220.1~2.5

Note: Retention times (RT) are approximate and will vary based on the specific LC system and column.

Data Analysis and Interpretation

The progress of the reaction can be monitored by plotting the peak areas of the starting material and the product over time.

G cluster_workflow LC-MS Monitoring Workflow sample Withdraw & Quench Reaction Aliquot inject Inject into LC-MS System sample->inject separate Chromatographic Separation (C18) inject->separate detect MS Detection (ESI+, SIM Mode) separate->detect process Integrate Peak Areas (m/z 158.1 & 220.1) detect->process plot Plot Area vs. Time (Reaction Kinetics) process->plot caption Fig. 2: Analytical Workflow.

Caption: Fig. 2: Analytical Workflow.

A successful reaction will show a decrease in the peak area for the ion at m/z 158.1 and a corresponding increase in the peak area for the ion at m/z 220.1. The reaction is considered complete when the peak area of the starting material is negligible or no longer changes over consecutive time points. The ratio of product peak area to the sum of all related peak areas can provide an estimate of the reaction conversion.

Method Validation and Trustworthiness

To ensure the reliability of this method, the following validation steps are recommended:

  • Specificity: Inject individual standards of the starting material and product to confirm their retention times and mass-to-charge ratios, ensuring no interference from the reaction matrix.

  • Linearity: Prepare a series of dilutions of the product standard to demonstrate that the peak area response is proportional to the concentration over the expected working range.

  • Precision: Perform multiple injections of the same sample to ensure the reproducibility of the results, with a relative standard deviation (RSD) of <2% being a typical target.

This self-validating system ensures that the data generated is accurate and reliable for making critical decisions about the synthetic process.

Conclusion

The LC-MS method presented in this application note provides a powerful analytical tool for the real-time, in-process monitoring of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate synthesis. Its high speed, sensitivity, and specificity allow for precise tracking of reaction progress, enabling chemists to optimize reaction conditions, maximize yield, and minimize impurity formation. By adopting this PAT-aligned approach, pharmaceutical development and manufacturing organizations can significantly improve process understanding and control, leading to more efficient and robust synthetic routes.

References

  • Title: A review of modern sample preparation techniques for the extraction and analysis of medicinal and aromatic plants Source: Journal of Chromatography A URL: [Link]

  • Title: A Review of Reversed-Phase Liquid Chromatography Source: American Laboratory URL: [Link]

  • Title: Revisiting the ESI-MS response of small molecules: a quantitative correlation with their physicochemical properties Source: Analyst URL: [Link]

  • Title: A new method for the determination of 12 antiviral drugs in human plasma using UPLC-MS/MS and its application in a clinical trial of AIDS patients Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Application of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to uncover the medicinal chemistry applications of Ethyl 1-( 2-chloroethyl)piperidine-4-carboxylate. The focus is on its utility as a synthetic intermediate and any potential direct uses. I'm exploring its role in various chemical transformations and drug synthesis pathways. I'm prioritizing recent literature and patents for up-to-date findings.

Expanding Search Parameters

I'm now expanding my search to include specific drug classes and biological activities associated with Ethyl 1-( 2-chloroethyl)piperidine-4-carboxylate. Simultaneously, I'm gathering detailed reaction protocols, mechanisms, and safety data. My next step is structuring the application note with an introduction to the compound and its relevance, alongside its synthetic applications with detailed protocols and a yield table. I plan to create a visual diagram for a key pathway too.

Defining Search Targets

I'm now zeroing in on defining precise search parameters to cover the compound's use as a synthetic intermediate and its role in specific drug syntheses. I'm concurrently compiling detailed reaction data, mechanisms, and safety information. The next stage involves structuring the application note, with an introduction to the compound and its medicinal chemistry relevance, detailing synthetic applications with clear protocols and yield data in a table, plus a visual pathway diagram.

Developing the Application Note

I'm currently structuring an application note for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. The outline includes an introduction to the compound, followed by a discussion of its synthesis and characterization. I plan to delve into its potential applications in medicinal chemistry, citing relevant literature and providing illustrative examples. Finally, the note will contain a detailed protocol for its use.

Outlining the Note's Structure

I've refined the application note's structure. First, I'll introduce Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, including its formula, molecular weight, CAS number, and key role as a medicinal chemistry intermediate. Next, I'll compile a table of its physicochemical properties and safety data, drawing from PubChem and commercial sources, and incorporating GHS hazard statements for clarity. Finally, I will focus on its use as an alkylating agent.

Detailing the Synthetic Applications

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Expanding Application Scope

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Refining the Application Note

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Finalizing the Protocol

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Developing the Response Structure

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Refining the Application Note

I'm now integrating information on the broader applications of the compound. While umeclidinium is a key example, I'll detail its broader use in building piperidine-containing scaffolds, and its role in butyrophenone antipsychotics. My focus remains on the versatility of the chloroethyl group as an alkylating agent, and I'm detailing the experimental procedures and protocols.

Derivatization reactions of the piperidine nitrogen in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on derivatization reactions of the piperidine nitrogen in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. The aim is to build a solid information base. I need a clear understanding of the subject to formulate hypotheses.

Defining Search Parameters

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Expanding Data Acquisition

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Outlining Piperidine Derivatization

I'm now focusing on outlining a detailed guide regarding derivatization reactions specific to the piperidine nitrogen in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. The current plan involves an introduction that establishes the compound's identity and its relevance. I'm aiming for thorough coverage that caters to an expert audience.

Developing Derivatization Protocols

I'm now detailing N-alkylation protocols for the piperidine nitrogen, focusing on SN2 mechanisms. I'm considering factors such as base selection, solvent effects, and the potential for polyalkylation. I also plan to describe N-acylation and reductive amination procedures, emphasizing the reaction conditions needed for optimal yields and selectivity.

Planning Reaction Overviews

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Revising Reaction Types

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Refining Reaction Strategies

I am now focusing on refining the reaction strategies based on the starting material's unique structure. I'm prioritizing direct reactions with the piperidine nitrogen. I'm now revising the types to address the tertiary amine. Quaternization, oxidation to the N-oxide, and reactions of the chloroethyl side chain are now my primary foci. I'm planning to provide detailed protocols for each, with mechanistic explanations and Graphviz diagrams for clarity.

Prioritizing Nucleophilic Substitutions

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Prioritizing SN2 Strategies

I am now structuring the guide to center on nucleophilic substitution (SN2) reactions at the chloroethyl group. I plan to detail specific nucleophiles, solvents, and bases crucial for optimal yields, with an emphasis on how these choices affect selectivity. I will also incorporate discussions on the molecule's role in synthesizing pharmaceuticals, such as Umeclidinium.

Prioritizing SN2 Strategies

I'm now structuring the guide around SN2 reactions at the chloroethyl group, outlining specific nucleophiles, solvents, and bases that yield optimal results with emphasis on their impact on selectivity. I'll include the molecule's utility in synthesizing pharmaceuticals like Umeclidinium.

Refining Guide Content

I am now focusing on refining the content. I will include reactions at both the piperidine nitrogen and the chloroethyl group. Reactions on the chloroethyl group will focus on the SN2 mechanism. I will also include quaternization reactions. I will use Graphviz diagrams throughout for clarity.

Refining Protocol Strategies

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Use of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as a chemical building block for CNS agents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Exploration

I'm now diving deep into Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. My initial focus involves exhaustive Google searches to compile key data on its chemical characteristics, reactivity, and established uses. I'm prioritizing information relevant to its role in synthesizing Central Nervous System (CNS) active compounds.

Analyzing Synthetic Pathways

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Refining Research Protocols

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Application Note: Comprehensive Characterization of Synthesized Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount to ensure the desired outcome and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers and drug development professionals on the essential analytical techniques required to unequivocally characterize this compound after synthesis.

The methodologies detailed herein follow a logical, multi-faceted approach, beginning with chromatographic techniques for purity assessment and followed by spectroscopic methods for definitive structural elucidation. This self-validating system ensures that the identity, purity, and structural characteristics of the synthesized compound are confirmed with a high degree of confidence. The molecular formula of the target compound is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol .[3][4]

Physicochemical Properties

A summary of the key identifiers and computed properties for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is provided below.[3]

PropertyValueSource
IUPAC Name ethyl 1-(2-chloroethyl)piperidine-4-carboxylatePubChem[3]
CAS Number 869112-14-1PubChem[3]
Molecular Formula C₁₀H₁₈ClNO₂PubChem[3]
Molecular Weight 219.71 g/mol PubChem[3][4]
SMILES CCOC(=O)C1CCN(CC1)CCClPubChem[3]
InChIKey OTUFGRVWNPWRJD-UHFFFAOYSA-NPubChem[3]

Overall Characterization Workflow

A successful characterization strategy integrates multiple analytical techniques. The data from each method corroborates the others, leading to an unambiguous confirmation of the compound's identity and purity. The typical workflow is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Final Confirmation Synthesis Synthesized Product Purification Purification (e.g., Silica Gel Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Sample Structure Structural Elucidation Purification->Structure Sample HPLC HPLC/UPLC Purity->HPLC Primary Method GC GC-MS Purity->GC Secondary Method NMR NMR (¹H, ¹³C) Structure->NMR Core Structure MS LC-MS Structure->MS Molecular Weight IR FTIR Structure->IR Functional Groups Final Confirmed Structure & Purity Report HPLC->Final GC->Final NMR->Final MS->Final IR->Final

Caption: Integrated workflow for the characterization of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Part 1: Chromatographic Analysis for Purity Determination

Chromatographic methods are essential for determining the purity of the synthesized product and identifying any unreacted starting materials or byproducts. A common byproduct in similar syntheses is the dimerized compound, 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which must be monitored.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile, thermally liable compounds. A reverse-phase method is typically suitable for molecules of this polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and excellent retention of moderately polar organic molecules.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure the elution of both polar and non-polar impurities. A mild acid like formic or phosphoric acid is added to protonate the tertiary amine, ensuring sharp, symmetrical peak shapes and consistent retention times.[5]

  • Detector: A UV detector is selected. While the molecule lacks a strong chromophore, the ester group allows for detection at low wavelengths (~210-220 nm). For enhanced sensitivity and confirmation, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used in series.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 215 nm.

    • Column Temperature: 30 °C.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Hold at 10% B (re-equilibration).

  • Data Analysis: Integrate the area of all peaks detected. Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. It offers high resolution and provides molecular weight information from the coupled mass spectrometer.

Causality Behind Experimental Choices:

  • Rationale: GC provides an orthogonal separation mechanism to HPLC, which is valuable for detecting impurities that might co-elute in the liquid phase. The mass spectrometer provides definitive identification of peaks.

  • Column Selection: A mid-polarity column (e.g., HP-5ms or equivalent) is suitable for this compound.[6]

  • Injection Mode: A splitless injection is used for trace analysis of impurities, while a split injection is suitable for analyzing the main component to avoid column overloading.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify the main peak corresponding to the product. Analyze other peaks by comparing their mass spectra against libraries (e.g., NIST) to identify impurities.

Part 2: Spectroscopic Analysis for Structural Elucidation

Once purity is established, spectroscopic techniques are employed to confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Predicted ¹H and ¹³C NMR Data The following tables outline the predicted chemical shifts (δ) for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. These predictions are based on the analysis of structurally similar compounds and standard chemical shift principles.[7][8][9]

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃) 1.25 Triplet (t) 3H J = 7.1
H-b (Piperidine H) 1.75-1.90 Multiplet (m) 2H -
H-c (Piperidine H) 1.95-2.10 Multiplet (m) 2H -
H-d (Piperidine H) 2.15-2.30 Multiplet (m) 2H -
H-e (CH) 2.40-2.55 Multiplet (m) 1H -
H-f (N-CH₂) 2.75 Triplet (t) 2H J = 6.0
H-g (Piperidine H) 2.90-3.05 Multiplet (m) 2H -
H-h (CH₂-Cl) 3.60 Triplet (t) 2H J = 6.0

| H-i (O-CH₂) | 4.12 | Quartet (q) | 2H | J = 7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Assignment Predicted δ (ppm)
C-a (CH₃) 14.2
C-b/c (Piperidine CH₂) ~28.5
C-e (CH) ~40.8
C-h (CH₂-Cl) 42.0
C-d/g (Piperidine CH₂) ~53.0
C-f (N-CH₂) 57.5
C-i (O-CH₂) 60.4

| C-j (C=O) | 175.0 |

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The fragmentation pattern gives additional structural information.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it will readily protonate at the tertiary nitrogen to yield a strong [M+H]⁺ ion with minimal fragmentation.

  • Expected Ions: The molecular weight is 219.71. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. The [M+H]⁺ ion should appear at m/z 220.1, and due to the ³⁷Cl isotope, a smaller peak will be present at m/z 222.1 (approximately one-third the intensity of the m/z 220.1 peak).

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Use the HPLC system and conditions described in section 1.1, but replace the formic acid mobile phase modifier with 0.1% acetic acid if better ESI signal is needed.

    • Divert the flow from the HPLC into the ESI source of the mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI, Positive.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Set to manufacturer's recommendation (e.g., 10 L/min).

    • Gas Temperature: 300-350 °C.

  • Data Analysis:

    • Identify the [M+H]⁺ ion peak cluster at m/z 220.1 and 222.1.

    • Analyze fragmentation patterns if a higher-energy tandem MS (MS/MS) experiment is performed. A likely fragmentation would be the loss of the chloroethyl group.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and simple method to confirm the presence of key structural components.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Bond Functional Group Intensity
2850-2960 C-H Alkane Strong
1730-1740 C=O Ester Strong
1180-1250 C-O Ester Strong
1000-1200 C-N Amine Medium

| 650-750 | C-Cl | Alkyl Halide | Medium-Strong |

Protocol: FTIR Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Sample Preparation (Thin Film): If the sample is an oil, place a drop between two salt plates (NaCl or KBr) and gently press to form a thin film.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and match them to the expected functional groups. The presence of a strong peak around 1735 cm⁻¹ is crucial for confirming the ester group.[11][12]

Data Integration and Final Confirmation

No single technique is sufficient for full characterization. The power of this protocol lies in the integration of all data points.

G center Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate HPLC HPLC >95% Purity center->HPLC NMR NMR Correct ¹H & ¹³C Signals Confirms Connectivity center->NMR MS MS [M+H]⁺ at m/z 220.1 Confirms MW & Formula center->MS IR FTIR C=O stretch at ~1735 cm⁻¹ Confirms Functional Groups center->IR

Caption: Convergence of analytical data for structural confirmation.

References

  • PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. [Link]

  • SpectraBase. 1-[2-(4-Chloro-benzoylamino)-benzoyl]-piperidine-4-carboxylic acid ethyl ester. [Link]

  • Sdfine. 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). [Link]

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... [Link]

  • Google Patents. EP3215482A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Defense Technical Information Center. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • SIELC Technologies. Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate. [Link]

  • ResearchGate. Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate... [Link]

  • The Royal Society of Chemistry. Supporting Information for Piperidines. [Link]

  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Infrared spectra of the 2-chloroethyl radical in solid para-hydrogen. [Link]

  • NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Sodium Cyanoborohydride in the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Piperidine Moiety and the Challenge of N-Substitution

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Ritalin®, Fentanyl®, and Haloperidol®. Its prevalence stems from its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The biological activity of these molecules is critically modulated by the nature of the substituent at the piperidine nitrogen (N). Consequently, the efficient and controlled synthesis of N-substituted piperidines is a cornerstone of modern drug discovery.

Reductive amination stands out as one of the most robust and versatile methods for forging the crucial C-N bond. This guide provides an in-depth exploration of sodium cyanoborohydride (NaBH₃CN) as a key reagent in this transformation, elucidating its mechanistic advantages, practical applications, and safety considerations.

Section 1: Sodium Cyanoborohydride - A Chemoselective Hydride Source

Sodium cyanoborohydride is a mild and selective reducing agent that has become indispensable for reductive aminations.[1][2] Its utility is rooted in a unique combination of reactivity and stability that sets it apart from other hydride reagents like sodium borohydride (NaBH₄).

The Principle of Selective Reactivity

The core advantage of NaBH₃CN lies in its attenuated reactivity.[2][3] The electron-withdrawing cyano group (-CN) moderates the hydridic character of the B-H bonds, making it a "softer" hydride donor compared to NaBH₄. This moderation is the key to its chemoselectivity.

  • Inertness towards Carbonyls: At neutral or slightly acidic pH, NaBH₃CN is generally not potent enough to reduce aldehydes and ketones.[2][3]

  • High Reactivity towards Iminium Ions: The reaction between a secondary amine (piperidine) and a carbonyl compound (aldehyde or ketone) forms an intermediate iminium ion under mildly acidic conditions. This electrophilic species is rapidly and preferentially reduced by NaBH₃CN.[2][4][5]

This differential reactivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and NaBH₃CN can be mixed together from the outset.[5] The reagent waits selectively for the formation of the reactive iminium intermediate before acting, minimizing the wasteful reduction of the starting carbonyl to an alcohol.[3]

The Critical Role of pH

The success of a NaBH₃CN-mediated reductive amination is highly pH-dependent. The reaction is typically conducted in a slightly acidic medium (pH 4-6). This pH range represents a delicate balance:

  • Promoting Iminium Formation: Acid catalysis is required to facilitate the dehydration of the hemiaminal intermediate to form the iminium ion, which is the rate-limiting step in many cases.[3][6]

  • Maintaining Reagent Stability: While NaBH₃CN is stable in mildly acidic conditions, strong acids (pH < 3) will cause rapid decomposition and, critically, the liberation of highly toxic hydrogen cyanide (HCN) gas.[5]

Therefore, maintaining the appropriate pH is paramount for both reaction efficiency and operational safety.

Physicochemical Properties and Handling

A summary of key properties is essential for practical laboratory use.

PropertyValueSource
Formula NaBH₃CN[7]
Molar Mass 62.84 g/mol [7]
Appearance White to yellowish hygroscopic powder[7]
Solubility Soluble in water, methanol, ethanol, THF. Insoluble in nonpolar solvents (e.g., hexane).[2][4]
Storage Store in a cool, dry place under an inert atmosphere, away from moisture and acids.[1]

Crucial Safety Note: Sodium cyanoborohydride is highly toxic. All manipulations must be performed in a certified chemical fume hood. Contact with acid releases fatal hydrogen cyanide gas. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

Section 2: Synthesis of N-Substituted Piperidines - Mechanism and Workflow

The synthesis of an N-substituted piperidine via reductive amination proceeds through a well-defined pathway.

General Reaction Workflow

The overall process can be visualized as a streamlined sequence from starting materials to the purified final product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone and Piperidine in Solvent B Adjust pH to 4-6 (e.g., with Acetic Acid) A->B C Add NaBH3CN (Portion-wise) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., add water/base) D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify (e.g., Column Chromatography) G->H I Characterize Pure Product H->I

Figure 1: General experimental workflow for NaBH₃CN-mediated synthesis.
Detailed Reaction Mechanism

The reaction between piperidine and a generic ketone (R₂C=O) is illustrated below. The process involves the formation of a key iminium intermediate, which is the species reduced by the hydride reagent.

G r1 Piperidine int1 Hemiaminal r1->int1 + R₂C=O r2 Ketone (R₂C=O) r2->int1 prod N-Substituted Piperidine reagent NaBH₃CN int2 Iminium Ion reagent->int2 h_plus H⁺ int1->int2 - H₂O (Acid Catalyzed) int2->prod + 'H⁻' (from NaBH₃CN)

Figure 2: Mechanism of reductive amination with a secondary amine.
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon.

  • Hemiaminal Formation: A proton transfer results in a neutral hemiaminal intermediate.

  • Dehydration: Under mild acid catalysis, the hydroxyl group is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water forms a tertiary iminium ion.

  • Hydride Reduction: Sodium cyanoborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final, stable N-substituted piperidine product.

Section 3: Application Notes & Protocol

This section translates the preceding theory into actionable guidance for the laboratory professional.

Field-Proven Insights
  • Substrate Scope: The reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes and ketones. Sterically hindered ketones may react more slowly and require longer reaction times or gentle heating.

  • Solvent Selection: Methanol is a common and effective solvent as it readily dissolves the reactants and the NaBH₃CN. For substrates with poor methanol solubility, tetrahydrofuran (THF) or ethanol can be used.[2]

  • Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) relative to the carbonyl compound is used to drive the reaction to completion.

  • Quenching: Excess NaBH₃CN can be safely quenched at the end of the reaction by the careful addition of water or a dilute base like 1M NaOH. For larger scales, quenching with a bleach (sodium hypochlorite) solution can be employed to oxidize residual cyanide, but this must be done cautiously under basic conditions in a fume hood.

  • Alternative Reagents: For reactions sensitive to cyanide or for scaling up, sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent, albeit often more expensive, alternative.[4][5] It is less toxic and does not require strict pH control, but it is sensitive to moisture.

Protocol: Synthesis of 1-Benzylpiperidine

This protocol details the synthesis of 1-benzylpiperidine from piperidine and benzaldehyde, a classic example of this transformation.

Materials:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
BenzaldehydeC₇H₆O106.1210.01.06 g (1.02 mL)
PiperidineC₅H₁₁N85.1511.00.94 g (1.09 mL)
Sodium CyanoborohydrideNaBH₃CN62.8415.00.94 g
MethanolCH₃OH32.04-40 mL
Glacial Acetic AcidCH₃COOH60.05-~0.6 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.02 mL, 10.0 mmol) and methanol (40 mL). Stir until the benzaldehyde is fully dissolved.

  • Amine Addition: Add piperidine (1.09 mL, 11.0 mmol) to the solution.

  • pH Adjustment: Slowly add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper).

  • Reductant Addition: In a chemical fume hood, add sodium cyanoborohydride (0.94 g, 15.0 mmol) to the stirring solution in small portions over 5 minutes. Caution: A small amount of gas evolution (hydrogen) may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot has been consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Make the aqueous solution basic (pH > 10) by the slow addition of 2M sodium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude oil by flash column chromatography on silica gel to yield 1-benzylpiperidine as a colorless to pale yellow oil.

Section 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incorrect pH (too high, iminium not forming).2. Decomposed NaBH₃CN.3. Insufficient reaction time.1. Re-check and adjust pH to 4-6 with acetic acid.2. Use a fresh bottle of NaBH₃CN.3. Allow the reaction to stir for a longer period.
Recovery of Starting Carbonyl 1. Inefficient iminium ion formation.2. pH is too low, causing reagent decomposition.1. Ensure pH is acidic enough to promote dehydration.2. Buffer the reaction or ensure pH does not drop below 4.
Formation of Alcohol Byproduct 1. pH is too acidic (pH < 4), causing NaBH₃CN to reduce the carbonyl.2. Using a stronger reducing agent like NaBH₄.1. Maintain pH in the optimal 4-6 range.2. Confirm you are using NaBH₃CN, not NaBH₄.
Complex Mixture of Products 1. Presence of impurities in starting materials.2. Potential for cyanide-related side reactions from impure NaBH₃CN.[8]1. Purify starting materials before the reaction.2. Use high-purity NaBH₃CN from a reputable supplier.

References

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • Grenga, P. N., Sumbler, B. L., Beland, F., & Priefer, R. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(44), 6000-6002.
  • Weiss, S. J., et al. (2024). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ChemicalBook. (2024). Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis.
  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Royal Society of Chemistry. (2022). Green Chemistry.
  • G-Biosciences. (n.d.). Sodium Cyanoborohydride.
  • Wikipedia. (n.d.). Sodium cyanoborohydride.
  • Sciencemadness Wiki. (2022). Sodium cyanoborohydride.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This molecule is a critical intermediate in the development of various pharmaceuticals, most notably as a key precursor for the long-acting muscarinic antagonist, umeclidinium bromide.[1] Achieving a high yield and purity in its synthesis is paramount for ensuring the efficiency and cost-effectiveness of the overall drug manufacturing process.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into common challenges encountered during synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a robust, optimized protocol grounded in authoritative literature.

Section 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, often below 40%. I am reacting ethyl isonipecotate with 1-bromo-2-chloroethane. What is the primary cause?

Answer: The use of direct N-alkylation of ethyl isonipecotate with an alkylating agent like 1-bromo-2-chloroethane is a well-documented but inefficient method. The primary reason for the low yield is a significant side reaction: the dimerization of the starting amine.[2]

  • Causality: In this reaction, the newly formed product, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is itself a tertiary amine. It can react with another molecule of ethyl isonipecotate, or the starting piperidine can be alkylated twice by the bifunctional 1-bromo-2-chloroethane, leading to the formation of the 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) dimer.[2] This byproduct is often the major component of the crude product, drastically reducing the yield of the desired monomer. Furthermore, separating the desired product from this dimer and unreacted starting material necessitates chromatographic purification, which is not ideal for large-scale industrial synthesis.[1][2]

  • Recommendation: To fundamentally improve the yield and purity, it is strongly advised to switch from direct N-alkylation to a reductive amination pathway. This method consistently produces higher yields and is more amenable to scaling.

Question 2: I have switched to the reductive amination method using chloroacetaldehyde and a reducing agent, but my yields are still variable. How can I optimize this process?

Answer: The reductive amination route is indeed superior, but its success hinges on the careful control of several key parameters. Variability in yield often points to suboptimal conditions in one or more of the following areas:

  • A) Choice of Reducing Agent: The choice between sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. While both are effective, NaBH(OAc)₃ is often preferred as it is less toxic and its reaction rate is tempered, which can lead to cleaner reactions. The stoichiometry is also crucial; for NaBH(OAc)₃, a significant excess (e.g., 4-6 molar equivalents relative to the ethyl isonipecotate) may be required to drive the reaction to completion.[1]

  • B) The Critical Role of a Halide Additive: It has been demonstrated that the addition of a halogen salt, specifically an alkali metal chloride like Lithium Chloride (LiCl) , significantly improves both the yield and the purity of the final product.[1][3]

    • Mechanistic Insight: While the exact mechanism is not fully elucidated, the presence of excess chloride ions likely suppresses potential side reactions associated with the chloroacetaldehyde, pushing the equilibrium towards the desired iminium ion formation, which is the immediate precursor to the product.

  • C) Stoichiometry of Chloroacetaldehyde: Using a slight excess of chloroacetaldehyde (typically 1.1 to 1.5 molar equivalents) ensures the complete consumption of the more valuable ethyl isonipecotate.[2] However, a large excess should be avoided as it can lead to impurities.

  • D) Temperature and pH Control: The reaction should be initiated at a low temperature (0°C) by cooling the mixture in an ice bath before the portion-wise addition of the reducing agent.[1][3] This helps to control the initial exotherm and minimize side reactions. The solvent system, typically a mixture of methanol and acetic acid (e.g., 9:1 or 10:1 v/v), provides the acidic environment necessary for iminium ion formation.[1][2]

Question 3: I am struggling with impurities in my final product after workup. What are the likely culprits and how can I improve the purification process?

Answer: Impurities in the reductive amination route typically stem from unreacted starting materials or incompletely reduced intermediates. A robust workup procedure is essential for their removal.

  • Probable Impurities: Unreacted ethyl isonipecotate and potential byproducts from chloroacetaldehyde self-condensation.

  • Self-Validating Workup Protocol: A well-designed acid-base extraction is highly effective.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is taken up in a dilute acid solution (e.g., 2N HCl).[1] At this stage, your desired product and any unreacted ethyl isonipecotate, being basic amines, will be protonated and dissolve in the aqueous phase. Non-basic organic impurities will be extracted away with a non-polar organic solvent like ethyl acetate.

    • The acidic aqueous phase is then carefully made basic with a suitable base (e.g., potassium carbonate, K₂CO₃) until the pH is >9.[1][3]

    • This deprotonates the amine product, which can then be thoroughly extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Washing this final organic extract with brine, drying over sodium sulfate, and evaporating the solvent will yield the crude product with significantly higher purity.[1] For exacting applications, a final purification via silica gel chromatography may be employed.[3]

Section 2: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is recommended for large-scale or industrial production?

    • A: The reductive amination pathway is unequivocally the preferred method for industrial synthesis.[3] It avoids the problematic dimerization seen in direct alkylation, offers significantly higher yields, and generates a purer product, simplifying the downstream purification process.[1][2]

  • Q: What is the specific role of acetic acid in the solvent system?

    • A: Acetic acid acts as a catalyst. It provides a mildly acidic environment that is necessary to protonate the aldehyde, activating it for nucleophilic attack by the piperidine nitrogen. It then facilitates the dehydration of the resulting hemiaminal intermediate to form the crucial iminium ion, which is the species that is ultimately reduced by the borohydride reagent.[2]

  • Q: Can I use a stronger reducing agent like sodium borohydride (NaBH₄)?

    • A: While it may seem tempting, NaBH₄ is generally not suitable for one-pot reductive aminations under these conditions. It is a much more aggressive reducing agent and can reduce the chloroacetaldehyde starting material to 2-chloroethanol before it has a chance to form the iminium ion with the piperidine. The use of milder, more selective reagents like NaCNBH₃ or NaBH(OAc)₃ is essential for the success of the reaction.

  • Q: How should I handle the chloroacetaldehyde reagent?

    • A: Chloroacetaldehyde is typically supplied as a 50% aqueous solution.[1] It is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Section 3: Data Summary & Visualizations

For clarity, the key differences and parameters are summarized below.

Table 1: Comparison of Primary Synthetic Routes

ParameterDirect N-AlkylationReductive Amination
Reagents Ethyl isonipecotate, 1-bromo-2-chloroethane, Base (e.g., K₂CO₃)Ethyl isonipecotate, Chloroacetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield Low (~38%)[2]High (>80% achievable)[1]
Major Byproduct Dimer: 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)[2]Minimal, primarily unreacted starting materials
Scalability Poor, due to purification challengesGood, preferred industrial method[3]

Table 2: Key Optimization Parameters for Reductive Amination

ParameterRecommended ConditionRationale
Reducing Agent NaBH(OAc)₃ or NaCNBH₃Mild and selective for the iminium ion.
Additive Lithium Chloride (LiCl) (1.0 eq.)Improves yield and purity.[1][3]
Reactant Ratio Ethyl isonipecotate / Chloroacetaldehyde (1 / 1.1-1.5)Ensures consumption of the piperidine.[2]
Temperature 0°C for reagent addition, then Room TempControls exotherm and minimizes side reactions.[1]
Solvent System Methanol / Acetic Acid (~10:1 v/v)Provides optimal pH for iminium ion formation.[1]

Diagram 1: Simplified Reductive Amination Pathway

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction A Ethyl Isonipecotate C Iminium Ion Intermediate A->C + H⁺ / - H₂O B Chloroacetaldehyde B->C + H⁺ / - H₂O E Final Product C->E + [H⁻] D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The two-stage process of iminium ion formation followed by hydride reduction.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Which synthetic route was used? start->q1 direct_alk Direct N-Alkylation q1->direct_alk Direct Alkylation red_am Reductive Amination q1->red_am Reductive Amination sol1 Major Issue: Dimerization is inherent. Switch to Reductive Amination. direct_alk->sol1 q2 Was LiCl added to the reaction? red_am->q2 sol2 Action: Add 1.0 eq. of LiCl to improve yield and purity. q2->sol2 No q3 Was temperature controlled at 0°C during addition? q2->q3 Yes sol2->q3 sol3 Action: Ensure proper cooling to minimize side reactions. q3->sol3 No q4 Was a proper acid/base workup performed? q3->q4 Yes sol3->q4 sol4 Action: Implement rigorous acid/base extraction to remove impurities. q4->sol4 No

Caption: A logical workflow to diagnose and resolve common causes of low reaction yield.

Section 4: Optimized Experimental Protocol

The following protocol is a synthesized methodology based on high-yield procedures reported in the literature.[1][3]

Materials:

  • Ethyl isonipecotate (1.0 eq.)

  • Chloroacetaldehyde (50% solution in water, 1.5 eq.)

  • Lithium Chloride (LiCl, 1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 4.0 eq.)

  • Methanol (reagent grade)

  • Acetic Acid (glacial)

  • 2N Hydrochloric Acid (HCl)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl isonipecotate (1.0 eq.) and lithium chloride (1.0 eq.).

  • Solvent Addition: Add a solvent mixture of methanol and acetic acid (10:1 v/v) to dissolve the solids.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Aldehyde Addition: Slowly add the 50% aqueous solution of chloroacetaldehyde (1.5 eq.) dropwise to the cooled solution, maintaining the internal temperature below 5°C.

  • Reducing Agent Addition: While still in the ice bath, add sodium triacetoxyborohydride (4.0 eq.) portion-wise over 20-30 minutes. A slight effervescence may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidic Wash: To the residue, add 2N HCl (aq) and ethyl acetate. Stir for 15-20 minutes. Separate the layers and discard the organic (ethyl acetate) layer, which contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add solid potassium carbonate until the pH is >9 (test with pH paper).

  • Product Extraction: Extract the basic aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as an oil.

  • (Optional) Final Purification: If required, the crude oil can be further purified by silica gel column chromatography.

References

Sources

Preventing dimerization during the alkylation of ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the N-alkylation of ethyl isonipecotate. The primary focus is on understanding and preventing the formation of dimeric byproducts, a common challenge in this synthesis. This document is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization during the alkylation of ethyl isonipecotate?

Dimerization primarily occurs when a molecule of ethyl isonipecotate acts as a nucleophile and attacks an activated intermediate of another ethyl isonipecotate molecule, which is intended to be alkylated. This typically happens under basic conditions where the secondary amine is deprotonated, forming a reactive piperidide anion. If the concentration of the primary alkylating agent is low or its reactivity is insufficient, the piperidide anion of one molecule can attack the electrophilic carbon of the ester group on another molecule, leading to a dimeric amide byproduct.

Q2: How does the choice of base impact the formation of the dimer byproduct?

The choice of base is one of the most critical factors in controlling dimerization. A strong, sterically hindered, non-nucleophilic base is generally preferred.

  • Strong Bases (e.g., NaH, KHMDS): These bases can completely deprotonate the secondary amine, leading to a high concentration of the reactive piperidide anion. While this can drive the desired reaction forward, it can also increase the rate of dimerization if the alkylating agent is not added or consumed quickly.

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are often the preferred choice as they establish an equilibrium with a lower concentration of the deprotonated amine. This minimizes the standing concentration of the highly reactive piperidide, thereby kinetically favoring the reaction with the more electrophilic alkylating agent over self-condensation.

  • Organic Bases (e.g., TEA, DIPEA): Triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally not strong enough to deprotonate the secondary amine significantly. They primarily act as acid scavengers for the hydrogen halide (e.g., HBr, HCl) that is formed during the reaction. They are suitable when using reactive alkyl halides.

Q3: Can the solvent system influence the outcome of the alkylation?

Absolutely. The solvent plays a crucial role in solubility, reaction rate, and the stabilization of intermediates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most commonly used solvents for this type of reaction. They effectively dissolve the reactants and salts, and they can accelerate the rate of Sₙ2 reactions. Acetonitrile (CH₃CN) is often an excellent choice as it provides good solubility and is less reactive than DMF or DMSO.

  • Ethereal Solvents (e.g., THF, Dioxane): These are less polar and may be suitable for reactions involving very reactive electrophiles.

  • Protic Solvents (e.g., Alcohols): These are generally avoided as they can compete with the amine as a nucleophile and can solvate the anion, reducing its reactivity.

Troubleshooting Guide: Dimerization Issues

This section provides a systematic approach to troubleshooting and resolving issues with dimer formation during the alkylation of ethyl isonipecotate.

Initial Assessment: Identifying the Dimer

Before optimizing the reaction, it is essential to confirm the presence and structure of the suspected dimer. This is typically done using:

  • Thin-Layer Chromatography (TLC): The dimer will likely have a different polarity and thus a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The dimer will have a mass corresponding to two ethyl isonipecotate units minus the elements of ethanol (C₂H₅OH).

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving dimerization problems.

Troubleshooting_Workflow start High Dimer Formation Detected q1 What type of base was used? start->q1 base_strong Strong Base (NaH, LDA) q1->base_strong Strong base_weak Weak Base (K₂CO₃, Cs₂CO₃) q1->base_weak Weak action1 Action: Switch to a weaker base (e.g., K₂CO₃ or Cs₂CO₃). Rationale: Reduces piperidide concentration. base_strong->action1 q2 What was the order of addition? base_weak->q2 action1->q2 add_reagent_first Alkylating agent added to base/amine mixture q2->add_reagent_first Reagent First add_amine_first Amine added to base/alkylating agent mixture q2->add_amine_first Amine First action2 Action: Add the ethyl isonipecotate slowly to a mixture of the base and alkylating agent. Rationale: Keeps amine concentration low. add_reagent_first->action2 q3 What was the reaction temperature? add_amine_first->q3 action2->q3 temp_high High Temperature (>80°C) q3->temp_high High temp_low Room Temp or Moderate Heat q3->temp_low Moderate action3 Action: Lower the reaction temperature. Rationale: Dimerization may have a higher activation energy. temp_high->action3 solution Optimized Conditions: Yield of Alkylated Product Increased temp_low->solution action3->solution

Caption: A workflow diagram for troubleshooting dimerization.

Comparative Table of Reaction Conditions
ParameterCondition A (High Dimer Risk)Condition B (Optimized for Alkylation)Rationale for Optimization
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)K₂CO₃ is a weaker, non-nucleophilic base that minimizes the concentration of the reactive piperidide anion.
Solvent DMFAcetonitrileAcetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions and is less prone to side reactions than DMF at elevated temperatures.
Temperature 100 °C60-80 °CHigher temperatures can accelerate the dimerization side reaction. Moderate heat is often sufficient for the desired alkylation.
Order of Addition Base added to a mixture of amine and alkylating agent.Amine added slowly to a mixture of the base and alkylating agent.This ensures that the concentration of the deprotonated amine is always low, favoring reaction with the alkylating agent.

Optimized Protocol for N-Alkylation of Ethyl Isonipecotate

This protocol is designed to minimize dimer formation when alkylating ethyl isonipecotate with a generic alkyl halide (R-X).

Reagents and Equipment
  • Ethyl isonipecotate

  • Alkyl halide (R-X)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add finely powdered potassium carbonate (2.0 equivalents) and the alkyl halide (1.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the ethyl isonipecotate.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Slow Addition of Amine: Dissolve ethyl isonipecotate (1.0 equivalent) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension of K₂CO₃ and alkyl halide over a period of 30-60 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 70-80 °C and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated ethyl isonipecotate.

Reaction Mechanism: Desired vs. Undesired Pathways

The following diagram illustrates the competition between the desired N-alkylation and the undesired dimerization pathway.

Reaction_Pathways cluster_desired Desired Pathway (Favored by Optimized Conditions) cluster_undesired Undesired Pathway (Dimerization) start Ethyl Isonipecotate (Secondary Amine) piperidide Piperidide Anion (Reactive Nucleophile) start->piperidide + Base base Base (e.g., K₂CO₃) product Desired Product: N-Alkylated Ethyl Isonipecotate piperidide->product + R-X (fast) dimer Undesired Product: Dimer piperidide->dimer + Another Amine (slow) alkyl_halide Alkyl Halide (R-X) (Primary Electrophile) another_amine Another Molecule of Ethyl Isonipecotate (Secondary Electrophile)

Caption: Competing reaction pathways in the alkylation of ethyl isonipecotate.

References

  • Title: A convenient synthesis of N-substituted 4-piperidones Source: Synthetic Communications URL: [Link]

  • Title: A practical and efficient synthesis of N-Aryl and N-Alkyl substituted ethyl isonipecotate derivatives Source: Organic Preparations and Procedures International URL: [Link]

Purification of crude Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate by silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This document provides in-depth, field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals facing challenges with the silica gel chromatography of this compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your purification process effectively.

Introduction: The Core Challenge

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key synthetic intermediate.[1] Its structure, containing a tertiary amine within the piperidine ring, presents a significant and common challenge in silica gel chromatography.[2] The basic nature of the piperidine nitrogen leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This interaction can result in a host of issues, including severe peak tailing, low or no product recovery, and even on-column degradation of the target molecule.[4][5]

This guide is designed to help you navigate these challenges by providing a foundational understanding of the problem and a series of practical, validated solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the purification strategy.

Q1: Why is Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate so difficult to purify on a standard silica gel column?

A: The primary difficulty stems from an acid-base interaction. Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).[3] The tertiary amine in your compound is basic. This leads to strong, non-ideal binding of your molecule to the silica, which can manifest as:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in poor or zero recovery.[3]

  • Non-linear Adsorption Isotherm: This causes the characteristic "tailing" or "streaking" of the spot on a TLC plate or the peak in flash chromatography, leading to broad fractions and poor separation from impurities.[5]

  • Catalytic Degradation: The acidic silica surface can potentially catalyze the degradation of sensitive functional groups.[4][6]

Q2: What is "peak tailing," and why is it so common with this compound?

A: Peak tailing is a common chromatographic distortion where the peak is not symmetrical but has a trailing edge that slowly returns to the baseline. This occurs when there is more than one retention mechanism at play.[7] In this case, the primary mechanism is the desired polar interaction, but a secondary, much stronger interaction occurs between the basic piperidine nitrogen and the most acidic silanol sites on the silica.[7] Because only a fraction of the analyte molecules interact with these high-energy sites at any given time, the overall band of molecules becomes smeared out, leading to a "tail."

Q3: What is the purpose of adding a base like triethylamine (TEA) to the eluent?

A: Adding a small amount of a volatile base, typically 0.1% to 2% triethylamine (TEA), is the most common and effective solution.[3][8] The TEA acts as a "silanol suppressor." It is a stronger base than your target compound and preferentially interacts with the acidic silanol sites, effectively deactivating them.[5] This creates a more chemically uniform, less acidic surface for your compound to travel through. The result is a dramatic reduction in peak tailing, leading to sharper bands and improved recovery.[9][10]

Q4: How do I choose a starting solvent system for my purification?

A: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a TLC plate.[11] A lower Rf provides better separation from less polar impurities, while a higher Rf reduces run time.

  • Start with a common binary system: Hexanes/Ethyl Acetate or Dichloromethane (DCM)/Methanol are excellent starting points.

  • Add your base: Crucially, add ~1% TEA to your chosen solvent system before you start screening on TLC.[10]

  • Run TLCs: Spot your crude mixture and test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc + 1% TEA).

  • Optimize: Adjust the polarity until you achieve the target Rf value. A patent for a similar process used a Dichloromethane/Ethyl Acetate (6:4) mixture, which could also be a viable starting point.[1]

Section 2: Validated Step-by-Step Purification Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure the stability and successful separation of your compound.

Experimental Workflow Overview

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation A Crude Material B Stability Test (2D TLC) Is compound stable on silica? A->B C Eluent Optimization (TLC) Target Rf ~0.3 B->C If Yes B->C No If No, consider alternative methods (e.g., Alumina) B->No D Column Packing (Slurry Method) C->D E Sample Loading (Dry Loading Recommended) D->E F Elution & Fraction Collection E->F G Fraction Analysis (TLC) F->G H Pool Pure Fractions G->H I Solvent Removal H->I J Pure Product I->J

Caption: Overall workflow for silica gel purification.

Protocol Details

Step 1: Stability Assessment (2D TLC) Before committing your entire batch to a column, verify that your compound does not degrade on silica.[4]

  • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM).

  • Spot the material in one corner of a square TLC plate, about 1.5 cm from each edge.

  • Develop the plate using your optimized eluent system (from Step 2).

  • Remove the plate and thoroughly dry it.

  • Rotate the plate 90 degrees and develop it again in the same eluent system.

  • Analysis: If the compound is stable, the spot will have moved an equal distance in both directions and will lie on the diagonal. If new spots appear off the diagonal, your compound is degrading on silica, and you should consider an alternative stationary phase like basic alumina.[12]

Step 2: Eluent System Optimization (TLC)

  • Prepare several vials of potential eluent systems. Always include 0.5-1% TEA.

  • Spot the crude reaction mixture on a TLC plate.

  • Develop the plate and visualize the spots (UV light and/or a potassium permanganate stain).

  • Adjust the solvent polarity until the desired product has an Rf of 0.25-0.35.

Starting Eluent Systems (with 1% TEA) Polarity Notes
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating non-polar impurities.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds. Be cautious, as >10% methanol with a base can start to dissolve silica.[3]
Dichloromethane / Ethyl Acetate (1:1)MediumA known system for this class of compounds.[1]

Step 3: Column Preparation (Wet Slurry Packing)

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]

  • In a separate beaker, create a slurry by mixing silica gel with your initial (least polar) eluent. Use a ratio of 50:1 to 100:1 silica-to-crude-product by weight for difficult separations.[13]

  • Pour the slurry into the column. Use gentle air pressure to pack the bed firmly and drain the excess solvent until it is level with the top of the silica. Ensure no air bubbles or cracks form.[13]

  • Add a protective layer of sand on top of the packed silica bed.[14]

Step 4: Sample Loading (Dry Loading is Recommended) Dry loading prevents solvent-related band broadening and is ideal for samples that are not highly soluble in the eluent.

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone).

  • Add 2-3 times the mass of silica gel relative to your crude product.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

Step 5: Elution and Fraction Collection

  • Carefully add your eluent to the column.

  • Apply pressure (flash chromatography) to begin elution. You can run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing polarity).

  • Collect the eluate in a series of numbered test tubes or flasks.

Step 6: Analysis and Pooling

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a clean, pre-weighed flask.

  • Remove the solvent under reduced pressure to yield your purified Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Q: My compound is streaking badly on the TLC plate, even with TEA. What should I do?

A: Severe streaking suggests a very strong interaction that isn't fully mitigated by TEA.

  • Increase TEA Concentration: Carefully increase the TEA concentration to 1.5% or even 2%. Re-run the TLC to see if the spot shape improves.

  • Switch the Base: In rare cases, a different base might be more effective. Consider using a few drops of aqueous ammonium hydroxide in your polar solvent (e.g., methanol) for DCM/MeOH systems.[3]

  • Consider an Alternative Stationary Phase: If streaking persists, the interaction is too strong. Your best option is to switch to a basic stationary phase like alumina, which will not have the acidic silanol groups causing the problem.[15]

Troubleshooting Decision Tree: Peak Tailing

G start Problem: Severe Peak Tailing / Streaking q1 Is TEA (0.5-1%) in the eluent? start->q1 a1_no Action: Add 1% TEA to the eluent system. q1->a1_no No q2 Does tailing persist? q1->q2 Yes a1_no->q2 a2_yes Action: Increase TEA to 1.5-2% OR Switch to NH4OH in MeOH/DCM. q2->a2_yes Yes end Resolution: Symmetrical Peak Shape q2->end No q3 Is tailing still unacceptable? a2_yes->q3 a3_yes Root Cause: Strong irreversible binding. Solution: Switch to a basic stationary phase like Alumina. q3->a3_yes Yes q3->end No

Sources

Optimizing reaction temperature and time for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the piperidine ring?

There are several robust methods for synthesizing the piperidine core, with the choice largely depending on the desired substitution pattern and available starting materials. The two most prevalent strategies are:

  • Catalytic Hydrogenation of Pyridine: This is the most direct and atom-economical approach for producing unsubstituted or substituted piperidines.[1] It involves the reduction of the corresponding pyridine precursor using a catalyst and a hydrogen source.[1] However, this method can be challenging due to the aromaticity of the pyridine ring, often requiring high pressures and temperatures.[1][2]

  • Reductive Amination: This versatile "one-pot" reaction involves the condensation of a dicarbonyl compound (like glutaraldehyde) or a keto-aldehyde with a primary amine, followed by in-situ reduction of the resulting imine to form the piperidine ring.[3][4][5] This method is particularly useful for constructing complex and highly substituted piperidines.[3]

Other notable methods include intramolecular cyclization of amino-aldehydes, Aza-Diels-Alder reactions, and nucleophilic substitution reactions.[3][6]

Q2: My piperidine solution has formed crystals upon storage. What is the cause and how can I resolve it?

This is a common observation and can be attributed to a few factors:

  • Carbonate Formation: Piperidine is a basic amine and can react with atmospheric carbon dioxide to form piperidine carbonate, which is a solid salt.[7][8]

  • Hydrochloride Salt Formation: If stored in an environment with acidic vapors (e.g., from nearby bottles of acetyl chloride or thionyl chloride), piperidine can form the solid piperidine hydrochloride salt.[8]

  • Low-Temperature Crystallization: Piperidine has a melting point of -10 °C and can crystallize if stored at low temperatures.[8]

To resolve this, you can gently warm the solution to see if the crystals redissolve. If salt formation is suspected, the piperidine can be liberated by adding a strong base and extracting it into an organic solvent.[9] To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere like nitrogen or argon.[7]

Q3: What are typical yields for piperidine synthesis, and what factors influence them?

Yields for piperidine synthesis can vary significantly based on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials. For instance, reductive amination approaches can provide good yields but may require careful optimization of reaction conditions.[7] The catalytic hydrogenation of pyridines can also achieve high yields, but this is highly dependent on the catalyst, solvent, temperature, and pressure.[6] Generally, with optimized protocols, yields can range from moderate to excellent (50-95%).

Q4: Is it necessary to protect the piperidine nitrogen during subsequent reactions?

Yes, in many cases, protecting the piperidine nitrogen is highly recommended, especially when using reagents that are sensitive to basic conditions or can react with the secondary amine.[7] Common protecting groups for the piperidine nitrogen include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups prevent unwanted side reactions and can be readily removed in a later step to yield the free amine.[7]

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of Pyridine

The hydrogenation of the stable aromatic pyridine ring can be challenging.[1] Low yields are often traced back to issues with the catalyst or reaction conditions.

Potential Cause Explanation Recommended Solution
Catalyst Poisoning The catalyst's active sites can be blocked by impurities such as sulfur or phosphorus compounds present in the starting material or solvent.[7]Purify the pyridine starting material before the reaction. Consider techniques like distillation or column chromatography.
Catalyst Inhibition The basic nitrogen of both pyridine and piperidine can coordinate to the metal catalyst, inhibiting its activity.[7]Add an acidic co-solvent like glacial acetic acid. This protonates the nitrogen, reducing its inhibitory effect and facilitating the reduction.[6][7]
Insufficient Reaction Conditions The energy barrier to break the aromaticity of the pyridine ring is high. Low temperature or pressure may not be sufficient for the reaction to proceed efficiently.[7]Increase the hydrogen pressure (typically 50-80 bar) and/or the reaction temperature (e.g., 60-80 °C).[6][7]
Inappropriate Catalyst Choice Not all hydrogenation catalysts are equally effective for pyridine reduction.While Palladium on carbon (Pd/C) is a common choice, Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts often show higher efficacy for this transformation.[6][7]
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[7]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[6]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[7] Monitor the reaction progress using techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[7]

Issue 2: Incomplete Reaction or Side Product Formation in Reductive Amination

Reductive amination is a powerful tool, but its success hinges on the careful orchestration of imine formation and reduction.

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The initial condensation between the amine and the carbonyl compound to form the imine or enamine is a crucial step.[5] The pH of the reaction medium plays a critical role here.The reaction is not strictly pH-dependent and can proceed in acidic, neutral, or basic conditions.[5] However, for optimal results, maintaining a slightly acidic to neutral pH is often beneficial.
Premature Reduction of Carbonyl The reducing agent can reduce the starting carbonyl compound before it has a chance to react with the amine.Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the carbonyl group.[4]
Formation of By-products In some cases, side reactions such as the formation of linear alkenes can occur, especially in radical-mediated cyclizations.[3]Optimize the reaction temperature. Lowering the temperature may minimize the formation of side products.[10] Also, monitor the reaction time closely to avoid prolonged exposure to conditions that may lead to decomposition.[10]
Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_imine Is imine formation efficient? start->check_imine check_reduction Is the carbonyl group being prematurely reduced? check_imine->check_reduction Yes optimize_pH Optimize pH for imine formation (slightly acidic to neutral) check_imine->optimize_pH No check_side_products Are significant side products observed? check_reduction->check_side_products No change_reductant Use a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) check_reduction->change_reductant Yes optimize_temp_time Optimize temperature and reaction time check_side_products->optimize_temp_time Yes success Improved Yield check_side_products->success No optimize_pH->check_reduction change_reductant->check_side_products optimize_temp_time->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Purification of Piperidine

Q: My final piperidine product is a yellow liquid. What causes this discoloration and how can I remove it?

The yellow tint in piperidine is often due to oxidation products.[9] Piperidine and its derivatives can be susceptible to air oxidation, leading to colored impurities. To obtain a colorless product, distillation is the recommended purification method.[9]

Protocol for Drying and Simple Distillation of Piperidine [9]

  • Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and let the mixture stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.

  • Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is dry.

  • Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask. Heat the flask to distill the piperidine. Collect the fraction that boils at the correct temperature for piperidine (106 °C at atmospheric pressure).

Note on Pyridine Impurity: A significant challenge in purifying piperidine produced from pyridine hydrogenation is the formation of an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine.[9][11] Simple fractional distillation cannot separate this mixture. Azeotropic distillation with water and a non-aromatic hydrocarbon may be necessary for complete removal of pyridine.[11]

References

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 25, 2026, from [Link]

  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Luchkin, K. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]

  • Zaragoza, F. (2023, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Optimization of solvent, temperature and time by using different amount of piperidine for the synthesis of 1 via Reaction type 2. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 933-937. [Link]

  • Fu, C., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry, 81(15), 6543–6551. [Link]

  • Guinot, H. M. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reductive amination reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.

Reductive amination is a cornerstone of modern organic synthesis for its robustness and versatility in forming carbon-nitrogen bonds.[1][2] However, its success hinges on a delicate interplay of equilibria and kinetics involving the carbonyl compound, the amine, and the reducing agent. Low yields are often traceable to a disruption in this balance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Reaction Issues

Question 1: My reaction shows no product formation. Where do I start?

Answer: When a reaction fails to initiate, a systematic check of the core components and conditions is the most efficient troubleshooting approach.

Causality: Reductive amination is a two-step process occurring in one pot: (1) formation of a hemiaminal, which then dehydrates to an imine or iminium ion, and (2) reduction of the C=N bond.[3][4] A failure in either step will halt the entire process.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Amine & Carbonyl: Confirm the purity and identity of your amine and carbonyl substrates via NMR or LC-MS. Impurities can inhibit the reaction.

    • Reducing Agent: Hydride reducing agents are sensitive to moisture and can lose activity over time. Use a freshly opened bottle or a previously well-stored reagent. Sodium triacetoxyborohydride (STAB), for instance, is known to be sensitive to water.[5]

  • Check Reaction pH:

    • The pH is critical. The reaction requires a weakly acidic environment (typically pH 4-6) to catalyze the dehydration of the hemiaminal to the iminium ion.[2]

    • Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[2]

    • Too Basic/Neutral (pH > 7): The dehydration step is not efficiently catalyzed, and iminium ion concentration remains too low for effective reduction.[6]

  • Solvent Selection:

    • Ensure your solvent is appropriate for the chosen reducing agent. For example, STAB is often used in chlorinated solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as it can react with protic solvents like methanol.[5][7] In contrast, sodium cyanoborohydride (NaBH₃CN) works well in methanol.[5]

Question 2: My main side product is the alcohol from the reduction of my starting carbonyl. Why is this happening and how can I fix it?

Answer: The formation of the corresponding alcohol indicates that the reducing agent is reacting with the starting aldehyde or ketone faster than with the iminium ion intermediate. This is a common issue of chemoselectivity.

Causality: This problem arises when the rate of carbonyl reduction is competitive with or faster than the rate of imine/iminium ion formation and its subsequent reduction. This is often dependent on the choice of reducing agent.

  • Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent that can readily reduce both carbonyls and iminium ions.[2][5] If imine formation is slow (e.g., with a hindered ketone), NaBH₄ will preferentially reduce the more accessible carbonyl.

  • Milder, Selective Reagents: Reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) and Sodium Cyanoborohydride (NaBH₃CN) are designed to be less reactive towards carbonyls at neutral or slightly acidic pH but highly reactive towards the protonated iminium ion intermediate.[1][6][8] STAB is particularly effective because the rate of iminium ion reduction is significantly faster than ketone or aldehyde reduction, allowing for a one-pot procedure where all reagents are mixed at the start.[9]

Troubleshooting Protocol:

  • Switch to a More Selective Reducing Agent: This is the most effective solution.

    • Replace NaBH₄ with NaBH(OAc)₃ (STAB) or NaBH₃CN. These reagents offer a much wider window for successful reductive amination by selectively targeting the iminium ion.[1][6]

  • Employ a Two-Step Procedure: If you must use NaBH₄, you can perform the reaction in two distinct steps.

    • Step 1 (Imine Formation): Mix the amine and carbonyl in a suitable solvent (e.g., MeOH, EtOH).[5] Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine. Monitor the reaction by TLC or LC-MS until the carbonyl is consumed.

    • Step 2 (Reduction): Once imine formation is complete, add the NaBH₄ to the reaction mixture.[5]

  • Optimize pH for NaBH₃CN: The selectivity of NaBH₃CN is highly pH-dependent. At low pH (3-4), it will reduce carbonyls, but at pH 6-7, it is much more selective for iminium ions.[1][6]

Comparison of Common Reducing Agents

Reducing AgentAbbreviationOptimal pHCommon SolventsKey Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABWeakly Acidic (4-6)DCE, THF, DCM[5][7]Excellent selectivity for iminium ions; can be done one-pot; moisture sensitive.[9]
Sodium CyanoborohydrideNaBH₃CN6-7Methanol, Ethanol[5]Good selectivity for iminium ions at controlled pH; stable in protic solvents; generates toxic cyanide byproducts.[1]
Sodium BorohydrideNaBH₄N/AMethanol, EthanolNot selective; reduces both carbonyls and imines; best used in a two-step process.[1][5]
Catalytic HydrogenationH₂/Pd, PtO₂N/AMethanol, Ethanol, Ethyl Acetate"Green" option; highly effective but can be sensitive to catalyst poisoning by sulfur-containing groups or some amines.[1]
Section 2: Substrate-Specific Challenges

Question 3: I am using a sterically hindered ketone or a weakly nucleophilic amine (e.g., aniline), and the conversion is very low. What adjustments should I make?

Answer: Low reactivity of either the carbonyl or amine component directly slows down the formation of the crucial iminium ion intermediate, which is often the rate-limiting step.

Causality:

  • Sterically Hindered Ketones: The bulky groups surrounding the carbonyl carbon impede the nucleophilic attack by the amine.

  • Weakly Nucleophilic Amines: Electron-withdrawing groups on an amine (like in anilines) reduce the electron density on the nitrogen atom, making it a poorer nucleophile.[10]

Troubleshooting Protocol:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric hindrance or low nucleophilicity.

  • Use a Lewis Acid Catalyst: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack.[5]

  • Remove Water Azeotropically: For very challenging cases, driving the imine equilibrium is paramount. Set up the reaction in a solvent like toluene using a Dean-Stark apparatus to physically remove the water byproduct as it forms, thereby forcing the reaction forward according to Le Châtelier's principle.

  • Consider Alternative Reagents: For hindered systems, specialized reducing agents like trichlorosilane with an activator base have been shown to be effective.[11]

Question 4: My reaction with a primary amine is producing a significant amount of a dialkylated tertiary amine. How can I promote mono-alkylation?

Answer: The formation of a dialkylated product occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts with another equivalent of the carbonyl, leading to a second reductive amination cycle.

Causality: This is a classic problem of overalkylation. The newly formed secondary amine competes with the starting primary amine for the remaining carbonyl. Direct alkylation with alkyl halides is notoriously difficult to control for this reason, which is why reductive amination is often preferred.[2]

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use an excess of the primary amine (e.g., 2-3 equivalents). This increases the statistical probability that the carbonyl will react with the starting amine rather than the product.

  • Slow Addition of the Carbonyl: A more controlled approach is to add the carbonyl compound slowly to a solution of the amine and the reducing agent. This keeps the concentration of the carbonyl low at all times, favoring reaction with the more abundant primary amine.

  • Stepwise Procedure: In challenging cases, a stepwise procedure is highly effective. First, form the imine, and then add the reducing agent.[7] This ensures that once the desired amine is formed, there is no remaining carbonyl for it to react with.

Section 3: Advanced Topics & Named Reactions

Question 5: I've heard of the Eschweiler-Clarke and Leuckart-Wallach reactions. How are they related to reductive amination and when should I consider them?

Answer: Both are specific types of reductive amination where the carbonyl and the hydride source are provided by the same reagents: formaldehyde and formic acid.

Eschweiler-Clarke Reaction:

  • Function: This reaction is specifically for the exhaustive methylation of primary or secondary amines to form tertiary amines.[12][13]

  • Mechanism: It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[14][15] The reaction proceeds through an iminium ion intermediate which is then reduced by a hydride from formic acid, releasing CO₂.[15][16] A key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[12]

  • When to Use: When you need to specifically introduce methyl groups onto a primary or secondary amine.

Leuckart-Wallach Reaction:

  • Function: A method to reductively aminate aldehydes or ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.

  • Mechanism: An iminium ion is formed and subsequently reduced by formic acid.[17]

  • Limitations: This reaction often requires high temperatures (>180 °C) and can produce N-formylated byproducts, which may require a subsequent hydrolysis step.

  • When to Use: It can be useful in specific industrial applications but is often superseded by milder, more general borohydride-based methods in a laboratory setting.

Visualizing the Process

General Mechanism of Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction carbonyl Aldehyde / Ketone amine Primary / Secondary Amine hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine (Nucleophilic Attack) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O (Dehydration) [H⁺] catalyst hemiaminal->iminium product Final Amine Product iminium->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: The two-stage process of reductive amination.

Troubleshooting Flowchart for Low Conversion

G cluster_products Side Product Analysis start Low Conversion Observed check_reagents 1. Verify Reagent Quality (Substrates, Solvent, Reductant) start->check_reagents check_pH 2. Check Reaction pH (Is it weakly acidic, pH 4-6?) check_reagents->check_pH side_product 3. Analyze Side Products (TLC/LCMS) check_pH->side_product alcohol Carbonyl Reduced to Alcohol? side_product->alcohol no_reaction Only Starting Material Left? side_product->no_reaction sol_alcohol Use more selective reductant (e.g., NaBH(OAc)₃) alcohol->sol_alcohol Yes sol_no_reaction Force imine formation: - Increase Temp - Add dehydrating agent - Use Lewis Acid no_reaction->sol_no_reaction Yes

Caption: A decision tree for diagnosing low yields.

References

  • Vertex AI Search. (2023). Reductive amination NaB(AcO)3.
  • YouTube. (2020).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wikipedia. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • University of Rochester. (n.d.).
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Harvard University. (n.d.).
  • Chemistry Steps. (n.d.).
  • YouTube. (2023).
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2025).
  • Grokipedia. (n.d.). Leuckart reaction.
  • YouTube. (2022). Eschweiler-Clarke Reaction.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • PubMed Central. (n.d.).
  • ACS Publications. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib.
  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
  • ResearchGate. (2025).
  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ResearchG
  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.

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Technical Support Center: A Researcher's Guide to Product Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your expert resource for overcoming the challenges of removing unreacted starting materials from your final product. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve the highest level of purity in their synthesized compounds.

As a Senior Application Scientist, I understand that a successful reaction is only half the battle. The subsequent purification is often the most critical and challenging step in ensuring the integrity of your research and the viability of your drug candidates. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you navigate the complexities of product purification.

The First Principle of Purification: Know Your Enemy

Before selecting a purification strategy, it is paramount to understand the physicochemical properties of both your desired product and the unreacted starting materials. Key differentiating properties to consider include:

  • Polarity: Differences in polarity are the cornerstone of chromatographic separations.

  • Solubility: Exploiting differential solubility is fundamental to crystallization, precipitation, and extraction.

  • Boiling Point: Significant differences in boiling points allow for separation by distillation.

  • Acid/Base Properties: The ability to form salts can dramatically alter a compound's solubility, enabling effective extraction.

A preliminary analysis of your crude reaction mixture by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a critical first step. This will provide a qualitative assessment of the number of components and their relative polarities, guiding your choice of purification method.

Choosing Your Purification Weapon: A Comparative Overview

The selection of a purification technique is dictated by the physical state of your compound and the nature of the impurities. The following table provides a high-level comparison of the most common methods.

Purification TechniquePrinciple of SeparationBest Suited ForKey AdvantagesCommon Challenges
Flash Column Chromatography Differential partitioning between a stationary and mobile phase based on polarity.Non-volatile solids and oils with different polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Crystalline solids with thermally stable properties.Can yield very pure compounds, relatively inexpensive.Finding a suitable solvent can be challenging; risk of "oiling out".
Distillation Separation of liquids with different boiling points.Volatile liquids with a significant difference in boiling points (>25 °C for simple distillation).Effective for large-scale purification of liquids.Not suitable for heat-sensitive compounds or azeotropic mixtures.
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquids.Separating acidic, basic, or neutral compounds from a mixture.Fast and effective for initial cleanup and separation of components with different acid/base properties.Emulsion formation can be problematic; requires immiscible solvents.
Precipitation Inducing the formation of a solid from a solution where the product is insoluble.Compounds that are poorly soluble in a particular solvent or when a change in solvent composition or pH can drastically reduce solubility.Can be a rapid method for isolating a solid product.The precipitate may trap impurities; may not be suitable for all compounds.

In-Depth Guides and Troubleshooting

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a powerful technique for separating complex mixtures. Its success hinges on the careful selection of a stationary phase (typically silica gel) and a mobile phase (eluent).

A well-executed flash column is a self-validating system. Continuous monitoring by TLC allows for the real-time assessment of separation efficiency.

Caption: Workflow for Flash Column Chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system where your desired compound has an Rf value of approximately 0.25-0.35. This provides the optimal balance between resolution and elution time.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column and apply gentle air pressure to force the solvent through the silica gel.

    • Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis and Product Isolation:

    • Spot each fraction on a TLC plate to identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Confirm the purity of the final product using NMR, HPLC, or other appropriate analytical techniques.

Question Possible Cause & Explanation Solution
My compound is not moving off the baseline. The eluent is not polar enough to move your compound down the column.Increase the polarity of your eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All my spots are running at the solvent front. The eluent is too polar, causing all components to move with the solvent front without interacting with the silica gel.Decrease the polarity of your eluent by adding a less polar solvent (e.g., increase the percentage of hexane).
The separation between my product and an impurity is poor. The chosen solvent system does not provide adequate selectivity for the two compounds.Try a different solvent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can significantly improve separation.
The bands are streaking or tailing. The sample may be overloaded on the column, or the compound may be interacting too strongly with the silica gel.Use a larger column for the amount of sample, or add a small amount of a polar modifier (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) to the eluent.
Recrystallization: The Art of Crystal Purity

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in solution.

The purity of the resulting crystals can be readily assessed by their sharp melting point and by spectroscopic methods.

Caption: Workflow for Recrystallization.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or soluble in the cold solvent.

    • Test small amounts of your solid in various solvents to find the most suitable one.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals in a desiccator or a vacuum oven.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Confirm the structure and purity by NMR spectroscopy.

Question Possible Cause & Explanation Solution
No crystals are forming. The solution may not be supersaturated, or nucleation has not been initiated.Scratch the inside of the flask with a glass rod, add a seed crystal, or try cooling the solution in an ice bath. If these fail, you may have used too much solvent; try evaporating some of the solvent and cooling again.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Add a small amount of a solvent in which the compound is more soluble to the hot mixture, or try a different solvent with a lower boiling point.
The crystal yield is very low. Too much solvent was used, or the compound has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool. Ensure the solution is cooled sufficiently in an ice bath.
The crystals are colored, but the pure compound should be colorless. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

References

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups. Retrieved from [Link]

  • Google Patents. (2010). US20100041906A1 - Method for the precipitation of organic compounds.
  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Frontiers in Microbiology. (2026). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • BYJU'S. (n.d.). Precipitation Reactions Questions with Solutions. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chromatography Forum. (2012). How to design a purity test using HPLC. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). Recently, I have isolated a novel compound with slight impurity. Shall I purify it or proceed to NMR to disclose its structure prior to purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Precipitation Reactions. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Khan Academy. (2013). Simple and fractional distillations. Retrieved from [Link]

  • Reddit. (2023). HPLC trace for proof of purity. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ACS Publications. (n.d.). A Methodological Review of Extraction, Purification, and Identification Techniques for Natural Bioactive Compounds. Retrieved from [Link]

  • No Brain Too Small. (n.d.). Precipitation practice questions. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

  • Reddit. (2023). Scratching TLC plates for GC and NMR. Retrieved from [Link]

  • AIDIC. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • LCGC International. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

  • ResearchGate. (2012). A REVIEW ON A FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]

  • ResearchGate. (n.d.). 99 questions with answers in LIQUID‐LIQUID EXTRACTION. Retrieved from [Link]

  • Reddit. (2019). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?. Retrieved from [Link]

  • ResearchGate. (2013). How to calculate the percentage purity using the HPLC?. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • YouTube. (2020). Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2017).

Technical Support Center: Analysis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of impurities in this compound via High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges.

Introduction to the Analyte and Its Challenges

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a tertiary amine within the piperidine ring, presents specific analytical challenges, most notably the tendency for peak tailing in reversed-phase HPLC due to interactions with residual silanols on the silica-based stationary phase. This guide will address this and other potential issues systematically.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the expected impurities in a sample of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate?

A1: Impurities can originate from the synthesis process (process-related impurities) or from the degradation of the main compound (degradants).

  • Process-Related Impurities: Based on common synthetic routes, such as the reaction of ethyl isonipecotate with 2-chloroacetaldehyde, potential impurities include unreacted starting materials, by-products from side reactions, and residual reagents.

  • Degradation Products: The primary degradation pathways for N-alkylpiperidines involve oxidation and hydrolysis.[1] The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. The ester group can undergo hydrolysis to the corresponding carboxylic acid, and the chloroethyl group can also be hydrolyzed to a hydroxyethyl group.

A summary of potential impurities is provided in the table below.

Q2: Why is my main peak for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate tailing?

A2: Peak tailing is a common issue when analyzing basic compounds like your analyte on standard silica-based C18 columns.[2][3] The basic piperidine nitrogen can interact strongly with acidic residual silanol groups on the stationary phase surface, leading to this distortion.

Method Development Questions

Q3: What is a good starting point for an HPLC method to analyze this compound and its impurities?

A3: A reversed-phase HPLC method is generally suitable. Here is a recommended starting point:

  • Column: A modern, high-purity silica C18 or C8 column with end-capping to minimize silanol interactions.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier. For example:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water (pH adjusted to 2.5-3.5).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is a good starting point as the molecule lacks a strong chromophore. If available, a mass spectrometer (LC-MS) would be invaluable for impurity identification.

Q4: How can I improve the peak shape of my analyte?

A4: To mitigate peak tailing, you can:

  • Lower the mobile phase pH: Operating at a pH of 2.5-3.5 will protonate the piperidine nitrogen, reducing its interaction with silanols.[2]

  • Use a buffer: A buffer in the aqueous mobile phase helps maintain a consistent pH.

  • Employ a specialized column: Consider using a column specifically designed for the analysis of basic compounds, which may have a different stationary phase chemistry or more effective end-capping.

  • Add a competing base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites. However, this can suppress ionization in LC-MS applications.

Troubleshooting Specific Issues

Q5: I am seeing a new, small peak in my chromatogram after my sample has been sitting on the autosampler. What could it be?

A5: This is likely a degradation product. The most probable culprits are the N-oxide, formed by oxidation, or the hydroxyethyl derivative from hydrolysis of the chloroethyl group. To confirm, you can perform forced degradation studies by intentionally exposing your sample to oxidative (e.g., dilute hydrogen peroxide) and hydrolytic (acidic and basic) conditions to see if the peak increases in size.

Q6: My resolution between the main peak and a closely eluting impurity is poor. How can I improve it?

A6: To improve resolution, you can:

  • Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the mobile phase pH: A small change in pH can affect the ionization state of the analyte and impurities differently, potentially improving their separation.

  • Use a longer column or a column with a smaller particle size: Both of these will increase the column's efficiency and, therefore, its resolving power.

Data Presentation: Potential Impurity Profile

Impurity Name Potential Source Molecular Weight ( g/mol ) Notes
Ethyl isonipecotateStarting Material157.21More polar than the final product.
1-(2-Hydroxyethyl)piperidine-4-carboxylic acid ethyl esterDegradation (Hydrolysis)201.26Forms from the hydrolysis of the chloroethyl group.
1-(2-Chloroethyl)piperidine-4-carboxylic acidDegradation (Hydrolysis)191.65Results from the hydrolysis of the ethyl ester.
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate N-oxideDegradation (Oxidation)235.71A likely product of oxidation of the tertiary amine.

Experimental Protocols

Protocol 1: Standard HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with UV or Mass Spectrometric detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm or MS in positive ion mode.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Prepare a stock solution of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Let it stand at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Let it stand at room temperature for 4 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Visualizations

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Sample Sample HPLC_Method HPLC Method (Protocol 1) Sample->HPLC_Method Standard Standard Standard->HPLC_Method Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Forced_Degradation->HPLC_Method Data_Acquisition Data Acquisition (UV/MS) HPLC_Method->Data_Acquisition Peak_Identification Peak Identification & Impurity Profiling Data_Acquisition->Peak_Identification Troubleshooting Troubleshooting (e.g., Peak Shape) Peak_Identification->Troubleshooting Final_Report Final Report Peak_Identification->Final_Report Troubleshooting->HPLC_Method Method Refinement

Caption: A typical workflow for impurity analysis.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Observed: Poor Peak Shape / Resolution Check_Peak_Shape Is the main peak tailing? Start->Check_Peak_Shape Reduce_pH Lower Mobile Phase pH (e.g., to 2.5-3.0) Check_Peak_Shape->Reduce_pH Yes Check_Resolution Is resolution with impurities poor? Check_Peak_Shape->Check_Resolution No Use_Special_Column Use a column for basic compounds Reduce_pH->Use_Special_Column Use_Special_Column->Check_Resolution Optimize_Gradient Make the gradient shallower Check_Resolution->Optimize_Gradient Yes End Problem Resolved Check_Resolution->End No Change_Organic Switch organic modifier (ACN <=> MeOH) Optimize_Gradient->Change_Organic Change_Organic->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. Retrieved from [Link]

  • Patil, A., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • Taha, S. M. (2022). HPLC, A practical guide for the beginner users. ResearchGate. Retrieved from [Link]

Sources

Managing exothermic reactions in the synthesis of N-alkyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of N-alkylation reactions. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design safer, more efficient, and reproducible synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exotherm Management

This section addresses the foundational principles behind the exothermic risks associated with N-alkyl piperidine synthesis.

Q1: Why is the direct N-alkylation of piperidine with an alkyl halide an exothermic reaction?

A1: The N-alkylation of piperidine is a nucleophilic substitution reaction (typically SN2). This process is fundamentally exothermic because it involves the breaking of a relatively weaker bond (carbon-halide) and the formation of a stronger, more stable bond (carbon-nitrogen). The net release of energy from this bond formation manifests as heat. The magnitude of this exotherm can vary significantly based on the reactivity of the alkylating agent and the reaction conditions.

Q2: What are the primary risks associated with an uncontrolled exotherm during this synthesis?

A2: An uncontrolled exotherm can lead to a dangerous situation known as a thermal runaway or a runaway reaction.[1][2] The primary risks include:

  • Safety Hazards: Rapidly increasing temperature and pressure can exceed the limits of the reaction vessel, leading to violent boiling, vessel rupture, or explosion.

  • Reduced Product Yield and Purity: Elevated temperatures can promote undesirable side reactions, most commonly the over-alkylation of the desired tertiary amine to form a quaternary ammonium salt.[3] This byproduct is often difficult to remove and significantly lowers the yield of the target compound.[3]

  • Solvent and Reagent Decomposition: High temperatures can cause the decomposition of solvents, reactants, or the product itself, leading to a complex and often inseparable mixture.

Q3: Between direct alkylation (using an alkyl halide) and reductive amination, which method poses a greater exothermic risk?

A3: Direct alkylation with reactive alkyl halides (like methyl iodide or benzyl bromide) generally poses a more significant and immediate exothermic risk.[3] The reaction can proceed very quickly upon mixing, leading to a rapid release of heat. Reductive amination, a two-step process (imine formation followed by reduction), can also be exothermic, particularly during the reduction step with reagents like sodium borohydride. However, the heat evolution is often more manageable as it is spread across the addition of the reducing agent.

Q4: How does the choice of base impact reaction exotherm and control?

A4: The base is critical for neutralizing the acid (e.g., HBr, HCl) generated during the reaction.[4][5] Without a base, the reaction slows as the piperidine starting material is protonated and becomes non-nucleophilic.[4][5]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally safer choices as they are non-nucleophilic and their heterogeneous nature can sometimes help moderate the reaction rate. Potassium carbonate is a common and effective choice.[4][5]

  • Organic Amine Bases (e.g., Et₃N, DIPEA): While effective acid scavengers, their use adds another organic component to the reaction. It is crucial to use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid competition with the piperidine substrate.[5]

Section 2: Troubleshooting Guide - From Theory to Practice

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: "My reaction temperature is spiking uncontrollably after adding the alkylating agent."

  • Immediate Corrective Action:

    • Cease addition of the alkylating agent immediately.

    • Apply external cooling using an ice bath or other available cooling system.

    • If necessary, add a small amount of a pre-cooled, inert solvent to dilute the reaction mixture and help dissipate heat.

  • Root Cause Analysis & Long-Term Solution: A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. The most common cause is adding the alkylating agent too quickly.[4]

    • Causality: A high concentration of the alkylating agent leads to a rapid reaction rate and a burst of heat that overwhelms the cooling capacity of the system.

    • Validated Solution: Implement slow, controlled addition of the alkylating agent using a syringe pump.[3][4] This maintains a low, steady concentration of the electrophile, ensuring the reaction proceeds at a manageable rate where heat can be effectively dissipated. For scale-up, consider continuous flow reactors to manage heat transfer efficiently.[6]

Issue 2: "My main byproduct is a water-soluble salt that I believe is the quaternary ammonium product. How can I prevent its formation?"

  • Root Cause Analysis & Long-Term Solution: The formation of a quaternary ammonium salt is a classic sign of over-alkylation.[3][5] This occurs when the N-alkyl piperidine product (a tertiary amine), which is often more nucleophilic than the starting piperidine, reacts with another molecule of the alkylating agent.[3] This side reaction is highly dependent on both temperature and stoichiometry.

    • Causality & Validated Solutions:

      • Stoichiometry Control: Using an excess of the alkylating agent is a primary driver of this side reaction.[3] Solution: Carefully control the stoichiometry. Use the alkylating agent as the limiting reagent. A slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) can help minimize over-alkylation.[5]

      • Concentration & Temperature: As discussed above, high local concentrations of the alkylating agent and elevated temperatures accelerate the rate of the second alkylation. Solution: In addition to slow addition, consider running the reaction at a lower temperature (e.g., 0 °C or even lower) to decrease the rate of the undesired second alkylation.[5]

Issue 3: "My N-alkylation reaction is very sluggish at room temperature. I'm hesitant to apply heat due to safety concerns."

  • Root Cause Analysis & Long-Term Solution: A sluggish reaction at room temperature can be due to several factors without immediately resorting to heating.

    • Causality & Validated Solutions:

      • Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction will naturally be slower. Solution: If possible, switch to the more reactive alkyl bromide or iodide to increase the reaction rate without needing to increase the temperature.[5]

      • Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can slow the reaction. Solution: While increasing the temperature is a common approach, first consider using a more polar aprotic solvent like DMF, which can help stabilize the transition state and may improve the rate.[5] If heating is necessary, it must be done with extreme caution, with robust temperature monitoring and a plan for rapid cooling.

      • Acid Build-up: As the reaction proceeds, the generated HX can protonate the starting piperidine, effectively removing it from the reaction.[4][5] Solution: Ensure an adequate amount of a suitable base (e.g., 1.5 - 2.0 equivalents of K₂CO₃) is present to neutralize the acid as it forms.[4]

Section 3: Data-Driven Decisions - Reagent & Solvent Selection

Your choice of reagents and solvent has a profound impact on thermal safety and reaction success.

Table 1: Comparison of Common Solvents for N-Alkylation

SolventTypeBoiling Point (°C)Heat Capacity (J/g·K)Notes
Acetonitrile (MeCN)Polar Aprotic822.22Excellent choice, dissolves many reagents, relatively volatile for easy removal.[4][5]
Dimethylformamide (DMF)Polar Aprotic1532.04Higher boiling point allows for a wider temperature range, but can be difficult to remove.[4][5]
Tetrahydrofuran (THF)Polar Aprotic661.76Lower boiling point provides a smaller safety margin if the reaction exotherms.
Dichloromethane (DCM)Aprotic401.15Very low boiling point; generally not recommended for potentially strong exotherms.

Table 2: Selection of Bases for Acid Scavenging

BaseTypepKa of Conj. AcidNotes
Potassium Carbonate (K₂CO₃)Inorganic10.3Solid, inexpensive, effective, and commonly used. A safe and reliable choice.[4]
Sodium Bicarbonate (NaHCO₃)Inorganic10.3Milder base, useful for highly sensitive substrates. Can evolve CO₂.[4]
DIPEAOrganic (Amine)10.8Liquid, non-nucleophilic due to steric hindrance. Good for homogeneous reactions.[5]
Triethylamine (Et₃N)Organic (Amine)10.7Liquid, can be nucleophilic and may compete in the reaction, leading to byproducts. Use with caution.

Section 4: Visualized Workflows & Protocols

Diagram 1: Troubleshooting a Thermal Runaway Event

G Start Temperature Spike Detected (>5-10°C Rise) Action1 IMMEDIATELY Cease Reagent Addition Start->Action1 Action2 Apply Emergency Cooling (Ice Bath) Action1->Action2 Check1 Is Temperature Decreasing? Action2->Check1 Action3 Add Pre-Cooled Inert Solvent (Optional) Check1->Action3 No Check2 Is Reaction Under Control? Check1->Check2 Yes Action3->Check2 End_Safe Maintain Cooling & Monitoring Re-evaluate Procedure Check2->End_Safe Yes End_Unsafe EVACUATE Activate Emergency Protocols Check2->End_Unsafe No

Caption: Decision tree for immediate response to a temperature spike.

Diagram 2: Recommended Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep1 Combine Piperidine (1.1 eq), Base (K₂CO₃, 1.5 eq), & Solvent (MeCN) Prep2 Cool to 0°C (Ice Bath) Prep1->Prep2 Prep3 Prepare Alkyl Halide (1.0 eq) in Syringe Pump Prep2->Prep3 React1 Start Slow Addition of Alkyl Halide via Pump (over 2-4 hours) Prep3->React1 React2 Monitor Internal Temp (Maintain < 5°C) React1->React2 React3 Monitor by TLC/LC-MS (Allow to warm to RT after addition) React2->React3 Work1 Filter to Remove Base React3->Work1 Work2 Concentrate Filtrate Work1->Work2 Work3 Purify via Column Chromatography or Distillation Work2->Work3

Caption: Controlled workflow for N-alkylation of piperidine.

Experimental Protocol: Controlled N-Alkylation of Piperidine with an Alkyl Bromide

This protocol is a self-validating system designed to minimize exothermic risk and prevent over-alkylation.

Materials:

  • Piperidine (1.1 equivalents)

  • Alkyl Bromide (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a digital thermometer to monitor internal temperature.

  • Syringe pump

  • Ice/water bath

Procedure:

  • Reaction Setup: To the round-bottom flask under a nitrogen atmosphere, add the anhydrous potassium carbonate, followed by the anhydrous acetonitrile, and finally the piperidine.

  • Initial Cooling: Begin stirring the suspension and cool the flask to 0 °C using an ice/water bath. Allow the mixture to stir for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Preparation: Load a syringe with the alkyl bromide (if liquid) or a solution of the alkyl bromide in a small amount of anhydrous acetonitrile. Place the syringe onto the syringe pump.

  • Controlled Addition: Once the reaction mixture is stable at 0 °C, begin the slow, dropwise addition of the alkyl bromide via the syringe pump over a period of 2-4 hours.[3][4]

  • Temperature Monitoring: CRITICAL STEP: Continuously monitor the internal temperature of the reaction. The temperature should not rise more than 5 °C above the bath temperature. If a significant increase is observed, immediately stop the addition and allow the temperature to return to baseline before resuming at a slower rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Then, let the mixture slowly warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by standard methods such as column chromatography or distillation to yield the pure N-alkyl piperidine.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2025). ACS Publications. [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (n.d.).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025). PubMed. [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. (n.d.). NIH. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). NIH. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). unifi.it. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.). NIH. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014). ACS Publications. [Link]

  • Lecture 51 - Seg 2, Chapter 8, Runaway Reactions in CSTR - YouTube. (2020). YouTube. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination - EPub Bayreuth. (n.d.). EPub Bayreuth. [Link]

  • An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions. (2022). AIDIC. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Designing and operating safe chemical reaction processes HSG143 - Stichting Veiligheid Voorop. (n.d.). Stichting Veiligheid Voorop. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). NIH. [Link]

  • Catalytic Amination for N-Alkyl Amine Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Safe scale-up with exothermic reactions - ResearchGate. (2019). ResearchGate. [Link]

Sources

Alternative reducing agents for the synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Introduction

The synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a critical step in the development of numerous pharmaceutical agents. The most common and industrially relevant pathway to this molecule is the reductive amination between ethyl piperidin-4-one-carboxylate and a suitable 2-chloroethylamine precursor. This reaction, while conceptually straightforward, is highly dependent on the choice and performance of the reducing agent. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and the wide availability of protocols.[1][2]

This technical guide provides in-depth troubleshooting advice and explores viable alternative reducing agents to the commonly used sodium triacetoxyborohydride (STAB). It is designed for researchers, chemists, and process development professionals to navigate the challenges of this synthesis, enhance yield and purity, and adapt the methodology to various scales and laboratory constraints.

Part 1: Frequently Asked Questions (FAQs) - The Standard STAB Protocol

The use of Sodium Triacetoxyborohydride (STAB) is widespread for reductive aminations due to its remarkable selectivity, mildness, and broad functional group tolerance.[3][4][5] It is generally preferred over reagents like sodium cyanoborohydride because it avoids the use of toxic cyanide salts and often provides better yields.[4][5]

Q1: Why is Sodium Triacetoxyborohydride (STAB) the default choice for this reaction?

A1: STAB, or NaBH(OAc)₃, is a highly selective reducing agent.[4] Its hydride is sterically hindered and electronically attenuated by the three acetate groups. This tempered reactivity makes it slow to reduce ketones but highly reactive towards the protonated iminium ion intermediate that forms in situ. This selectivity minimizes the primary side reaction: the reduction of the starting ketone (ethyl piperidin-4-one-carboxylate) to the corresponding alcohol. Furthermore, it performs reliably in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][6]

Q2: What is the general mechanism for the STAB-mediated reductive amination in this synthesis?

A2: The reaction proceeds through a well-established pathway involving two key stages:

  • Iminium Ion Formation: The amine (2-chloroethylamine) attacks the carbonyl carbon of the ketone (ethyl piperidin-4-one-carboxylate). This is followed by dehydration, typically acid-catalyzed, to form a Schiff base, which is then protonated to yield a reactive iminium ion.

  • Hydride Reduction: STAB selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Ketone Ethyl piperidin-4-one-carboxylate Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H₂O Amine 2-Chloroethylamine Amine->Iminium Product Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Iminium

Caption: General mechanism of STAB-mediated reductive amination.

Part 2: Troubleshooting Guide for STAB-Mediated Synthesis

Even with a robust reagent like STAB, experiments can fail or provide suboptimal results. This guide helps diagnose and resolve common issues.

Q3: My reaction is stalled; TLC/LC-MS analysis shows unreacted starting materials. What are the likely causes?

A3: An incomplete reaction is one of the most common issues. The root cause can often be traced to one of the following factors:

  • Poor Reagent Quality: STAB is moisture-sensitive.[6] If it has been improperly stored, it may have decomposed, reducing its activity. Always use a freshly opened bottle or a reagent stored in a desiccator.

  • Insufficient Acid Catalyst: Iminium ion formation is the rate-limiting step and is acid-catalyzed.[7] For ketone reductive aminations, the addition of a catalytic amount of acetic acid (typically 1-2 equivalents) can be beneficial.[3][4]

  • Incorrect Stoichiometry: Ensure at least 1.3-1.6 equivalents of STAB are used to drive the reaction to completion.

  • Low Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40 °C) can sometimes accelerate slow reactions, particularly with sterically hindered ketones.

Q4: I'm observing a significant amount of the alcohol by-product (ethyl 1-hydroxypiperidine-4-carboxylate). How can I prevent this?

A4: The formation of the alcohol by-product indicates that the ketone is being reduced directly. This can happen if:

  • The Reducing Agent is Too Strong: While unlikely with STAB, if you have substituted it with a more powerful reagent like Sodium Borohydride (NaBH₄) without proper procedural changes, ketone reduction will compete.[8]

  • Iminium Formation is Too Slow: If the iminium ion does not form efficiently, the concentration of the ketone remains high, making its reduction more probable. Ensure your amine is of good quality and consider adding an acid catalyst as mentioned above. A stepwise procedure, where the imine is allowed to form before adding the reducing agent, can also solve this problem.[3]

G Start Reaction Failure (Low Yield / Stalled) CheckSTAB Is STAB fresh and stored properly? Start->CheckSTAB CheckAcid Was an acid catalyst used? CheckSTAB->CheckAcid Yes Sol_STAB Solution: Use fresh STAB from a desiccator. CheckSTAB->Sol_STAB No CheckTemp Is the reaction temperature adequate? CheckAcid->CheckTemp Yes Sol_Acid Solution: Add 1-2 eq. of acetic acid. CheckAcid->Sol_Acid No ConsiderAlt Consider Alternative Reducing Agent CheckTemp->ConsiderAlt Yes Sol_Temp Solution: Gently heat reaction to 40°C. CheckTemp->Sol_Temp No

Caption: Troubleshooting workflow for failed reductive amination.

Part 3: A Guide to Alternative Reducing Agents

When STAB is not effective or available, several other reducing agents can be employed. The choice depends on functional group compatibility, safety considerations, and available equipment.

Q5: What are the primary alternatives to STAB for this synthesis?

A5: The main alternatives fall into two categories: other hydride reagents and catalytic hydrogenation. Each has distinct advantages and disadvantages.

Reducing AgentTypical ConditionsProsCons
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-5Excellent selectivity for iminium ions; water-tolerant.[8][9]Highly toxic; liberates HCN gas in strong acid.[4][10]
Sodium Borohydride (NaBH₄) Methanol or EthanolInexpensive, readily available.Less selective; can reduce the starting ketone.[6][8] Requires careful control of addition after imine formation.[3]
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C or Pt/C, Ethanol/Methanol"Green" chemistry, no hydride waste, highly scalable.[11]Requires specialized pressure equipment; potential for dehalogenation of the chloroethyl group.
Transfer Hydrogenation Formate source (e.g., Ammonium formate), Ir or Ru catalystAvoids high-pressure H₂ gas; often faster.[12]Catalyst can be expensive; optimization may be required.

Q6: When should I consider using Sodium Cyanoborohydride (NaBH₃CN)?

A6: NaBH₃CN is an excellent choice when high selectivity is paramount and you can work safely within a well-ventilated fume hood.[8][10] It is particularly effective because its reaction rate for reducing iminium ions is much faster than for ketones, allowing for a one-pot procedure.[9][10] A patent for a similar synthesis specifically details using NaCNBH₃ in a methanol/acetic acid system.[13] However, its acute toxicity and the risk of generating hydrogen cyanide gas below pH 3-4 mean it must be handled with extreme care.[10]

Q7: Is catalytic hydrogenation a viable option given the chloroethyl group?

A7: Yes, but with caution. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is a powerful, clean, and scalable method for reductive amination.[11][14] The primary concern in this specific synthesis is the potential for hydrodechlorination of the 2-chloroethyl side chain. To mitigate this risk:

  • Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) are sometimes less prone to dehalogenation than palladium catalysts.

  • Reaction Conditions: Running the reaction at lower pressures and temperatures can favor imine reduction over C-Cl bond cleavage.

  • Additives: The addition of a catalyst poison like triethylamine or a base can sometimes suppress dehalogenation.

Part 4: Experimental Protocols for Alternative Agents

Protocol 1: Synthesis using Sodium Cyanoborohydride (NaBH₃CN) This protocol is adapted from methodologies described in the literature and should be performed in a certified fume hood.[13]

  • Setup: To a round-bottom flask, add ethyl piperidin-4-one-carboxylate (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq).

  • Solvent: Dissolve the starting materials in methanol (approx. 0.3 M). Add acetic acid (1.0 eq) to catalyze imine formation and ensure the pH is mildly acidic (pH ~5-6).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours until completion is confirmed by analysis.

  • Workup: Carefully quench the reaction by slowly adding an aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis using Catalytic Hydrogenation (H₂/Pd-C) This protocol requires a hydrogenation apparatus (e.g., a Parr shaker).

  • Setup: In a pressure-resistant vessel, combine ethyl piperidin-4-one-carboxylate (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), and a non-acidic solvent like ethanol or THF. Add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Reaction: Agitate the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. The reaction progress should be monitored by taking aliquots (after careful depressurization) for LC-MS analysis.

  • Workup: After the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel chromatography or distillation.

G Start Select Alternative Reducing Agent CheckSafety Is cyanide toxicity a major concern? Start->CheckSafety CheckEquipment Is high-pressure hydrogenation equipment available? CheckSafety->CheckEquipment Yes Use_NaBH3CN Option 1: Use NaBH₃CN (Sodium Cyanoborohydride) CheckSafety->Use_NaBH3CN No Use_H2 Option 2: Use Catalytic Hydrogenation (H₂/Pd-C) CheckEquipment->Use_H2 Yes Use_NaBH4 Option 3: Use NaBH₄ (stepwise addition) CheckEquipment->Use_NaBH4 No CheckDehalo Is potential dehalogenation an acceptable risk or can it be mitigated? Use_STAB Default: Use STAB (Sodium Triacetoxyborohydride) CheckDehalo->Use_STAB No CheckDehalo->Use_H2 Yes Use_H2->CheckDehalo

Caption: Decision tree for selecting a suitable reducing agent.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]

  • Bommarius, A. S., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5342-5363. [Link]

  • Varasi, M., et al. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. European Patent Office, EP 321548 B1. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Fast reductive amination by transfer hydrogenation "on water". PubMed. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to Purity Determination of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: An HPLC-UV and GC-MS Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including Umeclidinium bromide, requires robust analytical methods for accurate purity assessment.[1][2] This guide provides an in-depth comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document will delve into the methodological rationale, present detailed experimental protocols, and offer a comparative analysis of their performance based on hypothetical, yet realistic, experimental data. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy for their needs.

The Analytical Challenge: Structure and Properties

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a piperidine derivative with a molecular weight of 219.71 g/mol .[3] Its structure contains a tertiary amine and an ester group, making it amenable to both HPLC and GC analysis. However, the lack of a strong chromophore presents a challenge for UV detection in HPLC, necessitating careful wavelength selection. For GC analysis, its volatility is a key consideration.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds.[4] For non-chromophoric or weakly chromophoric compounds like Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, derivatization can be employed to enhance UV detection.[5] However, a direct HPLC-UV method is often preferred for its simplicity and speed. The ester functional group in the target molecule allows for some UV absorbance at lower wavelengths.

Rationale for Method Parameters

The selection of a C18 reversed-phase column is based on its wide applicability for moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape and resolution. TFA acts as an ion-pairing agent, improving the chromatography of the basic piperidine nitrogen. A low UV wavelength of 210 nm is selected to maximize the absorbance of the ester carbonyl group.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

4. System Suitability:

  • Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (1 mg/mL in ACN/Water) injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution (1 mg/mL in ACN/Water) prep_sample->injection instrument HPLC System (C18 Column, UV Detector) method Set Chromatographic Conditions (Gradient, 210 nm) instrument->method method->injection acquisition Acquire Chromatogram injection->acquisition integration Integrate Peaks acquisition->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for the HPLC-UV purity determination method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For pharmaceutical intermediates, GC-MS offers the dual advantage of high-resolution separation and definitive identification through mass spectral data. The volatility of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate makes it a suitable candidate for GC analysis.

Rationale for Method Parameters

A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen for its general applicability and ability to separate a wide range of compounds. The temperature program is designed to ensure the elution of the target compound and potential impurities within a reasonable timeframe while maintaining good resolution. Electron ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Spectrometric Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate reference standard in dichloromethane to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same solvent.

Decision-Making for Method Selection

The choice between HPLC-UV and GC-MS depends on several factors, including the available instrumentation, the nature of expected impurities, and the desired level of analytical detail.

Method_Selection cluster_considerations Key Considerations start Start: Purity Determination Needed impurities Expected Impurities: Volatile or Non-Volatile? start->impurities instrumentation Available Instrumentation? start->instrumentation specificity Need for Structural Confirmation? start->specificity hplc Primary Method: HPLC-UV impurities->hplc Non-Volatile gcms Alternative Method: GC-MS impurities->gcms Volatile instrumentation->hplc HPLC Available instrumentation->gcms GC-MS Available specificity->hplc No specificity->gcms Yes

Caption: Decision tree for selecting an analytical method.

Comparative Performance Data

The following tables present hypothetical data to illustrate the performance of each method in determining the purity of a batch of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Table 1: HPLC-UV Analysis Results

CompoundRetention Time (min)Peak Area% Area
Impurity A8.515,0000.3
Impurity B12.225,0000.5
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 15.8 4,950,000 99.0
Impurity C18.110,0000.2

Table 2: GC-MS Analysis Results

CompoundRetention Time (min)Peak Area% AreaMass Spectrum Highlights (m/z)
Impurity D6.312,0000.2578, 105
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 9.7 4,788,000 99.5 219 (M+), 184, 156, 128
Impurity E11.210,0000.2142, 114

Discussion and Comparison

FeatureHPLC-UVGC-MS
Specificity Good, based on retention time. May require co-injection with known impurities for confirmation.Excellent, provides mass spectral data for positive identification of the main peak and impurities.
Sensitivity Generally good, but dependent on the chromophore. For this compound, sensitivity at 210 nm is adequate for purity analysis.Typically very high, especially in selected ion monitoring (SIM) mode.
Speed The gradient method has a longer run time (30 min) for good resolution of potential impurities.Faster analysis time (around 15 min) due to the temperature programming.
Sample Throughput Moderate, limited by the run time.Higher, due to the shorter run time.
Instrumentation Widely available in pharmaceutical QC labs.Also common, but may be less accessible than HPLC-UV in some settings.
Impurity Profiling Good for non-volatile and thermally labile impurities.Excellent for volatile and semi-volatile impurities.

The HPLC-UV method demonstrates good performance for routine quality control, providing reliable purity data based on area normalization. The GC-MS method, while also effective for purity determination, offers the significant advantage of providing structural information about any detected impurities, which is invaluable during process development and troubleshooting.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for determining the purity of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. The choice of method should be guided by the specific requirements of the analysis. For routine quality control where the impurity profile is well-established, the HPLC-UV method is a robust and reliable choice. For investigational purposes, such as impurity identification and characterization, the GC-MS method provides more comprehensive data.

It is recommended that any chosen method be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose.[2]

References

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Patel, R. M., Patel, M. R., & Patel, P. G. (2012). A validated stability-indicating RP-HPLC method for piperine estimation in black pepper, marketed formulation and nanoparticles. World Journal of Pharmaceutical Research, 1(3), 835-847.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2022). Stability indicating RP-HPLC method development and validation for the simultaneous estimation of vilanterol and umeclidinium bromide in. World Journal of Pharmaceutical Sciences, 10(1), 128-135.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Google Patents. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Padavala, S. K., & N., S. (2023). HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 27(3).
  • International Journal of Advances in Pharmaceutical Sciences. (n.d.). method development and validation of umeclidinium and vilanterol in pharmaceutical dosage form by. Retrieved from [Link]

  • Rubtsova, N. A., & Kurasov, E. S. (2023).
  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The.... Retrieved from [Link]

  • de Oliveira, G. A., & de Oliveira, V. M. (2017). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Latin American Journal of Pharmacy, 36(1), 169-176.
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • Indira, M., & Sridhar, T. (2021). Stability indicating RP-HPLC method development and validation for the simultaneous determination of vilanterol trifinatate and umeclidinium. World Journal of Pharmaceutical Sciences, 9(2), 137-143.
  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Umeclidinium Bromide Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 869112-14-1 | Product Name : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel or intermediate compounds is a cornerstone of scientific rigor and regulatory compliance. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a heterocyclic compound featuring several key functionalities: a tertiary amine within a piperidine ring, an ethyl ester, and a chloroethyl substituent. This combination of features makes it a valuable synthetic intermediate but also presents a unique analytical challenge. This guide provides an in-depth, expert-led examination of using Electron Ionization Mass Spectrometry (EI-MS) for its structural elucidation, compares this technique with orthogonal analytical methods, and proposes a validated workflow for confident characterization.

The Analytical Imperative: Why Structural Confirmation is Critical

Before a compound like Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate can advance in a development pipeline, several critical questions must be answered:

  • Identity and Molecular Weight: Is the compound what we think it is? Does its molecular weight match the theoretical value?

  • Structural Integrity: Are all the constituent parts—the piperidine ring, the N-chloroethyl group, and the C4-ethyl ester—correctly assembled?

  • Purity: Is the sample free from significant impurities, such as starting materials or isomeric byproducts?

Mass spectrometry is a powerful first-line technique to address these questions due to its high sensitivity and ability to provide both molecular weight and structural information through fragmentation analysis[1][2].

Section 1: Unveiling the Structure with Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, causing not only ionization but also predictable bond cleavages. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural inference[3][4].

The Causality of Fragmentation: Predicting the Mass Spectrum

The structure of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (calculated monoisotopic mass: 219.10 Da for C₁₀H₁₈³⁵ClNO₂) dictates its fragmentation pathways. The primary sites for charge localization and subsequent cleavage are the lone pair electrons on the nitrogen and oxygen atoms.

  • The Molecular Ion (M⁺˙): The initial ionization event creates the molecular ion. A hallmark of a chlorine-containing compound is the presence of a distinct isotopic pattern. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the mass spectrum should exhibit two peaks for the molecular ion at m/z 219 (M⁺˙) and m/z 221 ([M+2]⁺˙) in an approximate 3:1 intensity ratio [5][6][7]. This pattern is a crucial first confirmation of the elemental composition.

  • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines[8][9][10]. It involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to a stable, resonance-stabilized iminium ion[11][12]. For this molecule, two primary α-cleavage pathways are predicted:

    • Loss of the Chloroethyl Radical: Cleavage of the N-CH₂CH₂Cl bond results in the loss of a ·CH₂CH₂Cl radical (62.5 Da), leading to a fragment at m/z 156 .

    • Ring Opening: Cleavage of the C-C bonds within the piperidine ring adjacent to the nitrogen is also highly probable, initiating a cascade of further fragmentation[11][13]. The most favorable of these cleavages involves the loss of the largest substituent on the alpha-carbon, which in this case would be complex ring fission. A primary fragment from this process is often the formation of a stable iminium cation by breaking the C2-C3 and C5-C6 bonds, leading to a prominent ion at m/z 96 ([C₅H₁₀N=CH₂]⁺).

  • Substituent-Driven Fragmentation:

    • Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (·Cl, 35 Da), producing a fragment ion at m/z 184 .

    • Cleavage of the Ester: The ethyl ester group can fragment through the loss of an ethoxy radical (·OC₂H₅, 45 Da) to yield an acylium ion at m/z 174 .

The following diagram illustrates these predicted fragmentation pathways.

G cluster_main Fragmentation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate cluster_frags Primary Fragments M Molecular Ion (M⁺˙) m/z 219/221 (3:1) F1 Loss of ·Cl m/z 184 M->F1 - ·Cl F2 Loss of ·CH₂CH₂Cl m/z 156 M->F2 - ·CH₂CH₂Cl (α-cleavage) F3 Loss of ·OC₂H₅ m/z 174 M->F3 - ·OC₂H₅ F4 α-Cleavage (Ring) m/z 96 M->F4 - C₄H₇COOC₂H₅ (ring fission)

Caption: Predicted EI fragmentation pathways for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Self-Validating Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideally suited for this analysis, providing separation of the analyte from non-volatile impurities and delivering it to the MS detector[14].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The recommended concentration for analysis is approximately 10 µg/mL[15]. Ensure the sample is free of particulate matter.

  • GC Separation:

    • Instrument: Agilent 8890 GC coupled to a 5977B MS detector (or equivalent).

    • Column: A non-polar DB-5MS or mid-polarity DB-1701MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1) to avoid overloading the column. Set the injector temperature to 250°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the analyte while separating it from potential contaminants.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries[14].

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragment ions and the molecular ion.

Rationale for Choices: The use of GC ensures sample volatility and purity before it enters the mass spectrometer. The 70 eV ionization energy is a long-standing convention that provides the optimal balance of producing a detectable molecular ion while inducing sufficient, structurally informative fragmentation[14].

Data Presentation: Summary of Expected Ions

The table below summarizes the key ions expected in the EI mass spectrum, which collectively confirm the structure.

m/z (for ³⁵Cl)Proposed Ion Structure/IdentityFragmentation Pathway
219[C₁₀H₁₈ClNO₂]⁺˙Molecular Ion (M⁺˙)
221[C₁₀H₁₈³⁷ClNO₂]⁺˙Molecular Ion (M+2)
184[M - Cl]⁺Loss of Chlorine Radical
174[M - OC₂H₅]⁺Loss of Ethoxy Radical
156[M - C₂H₄Cl]⁺α-Cleavage: Loss of Chloroethyl Radical
96[C₅H₁₀N=CH₂]⁺α-Cleavage: Piperidine Ring Fission

Section 2: A Comparative Analysis with Orthogonal Techniques

While mass spectrometry is exceptionally powerful, a multi-technique approach provides the most robust and defensible structural confirmation, a standard practice in pharmaceutical development[16][17]. No single technique can definitively prove a complex structure in isolation[18].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR would confirm the number and connectivity of protons (e.g., the triplet-quartet pattern of the ethyl group, the distinct multiplets of the piperidine ring protons, and the triplets of the chloroethyl chain). ¹³C NMR would confirm the number of unique carbon environments. NMR provides the complete atomic "blueprint" of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying the functional groups present. The spectrum for this compound would be expected to show a strong C=O stretch for the ester (~1730 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), C-N stretches (~1000-1200 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). While it confirms the presence of these groups, it does not provide information on their connectivity.

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedSample RequirementKey AdvantageLimitation for this Molecule
Mass Spectrometry (EI-MS) Molecular weight, elemental formula (from isotopes), structural fragments.Nanogram to microgramHigh sensitivity, detailed fragmentation for connectivity clues.Cannot distinguish between some isomers; fragmentation can be complex.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, stereochemistry.MilligramUnambiguous structural elucidation.Lower sensitivity, more complex for mixture analysis.
FTIR Spectroscopy Presence of functional groups (C=O, C-N, C-Cl).Microgram to milligramFast, non-destructive, excellent for functional group confirmation.Provides no information on molecular weight or atom connectivity.

Section 3: An Integrated and Validated Analytical Workflow

For a researcher in drug development, efficiency and certainty are paramount. The following workflow leverages the strengths of each technique in a logical sequence.

G cluster_workflow Integrated Structural Confirmation Workflow Start Synthesized Compound FTIR FTIR Analysis Start->FTIR Quick functional group check MS GC-MS Analysis FTIR->MS Confirm MW & fragmentation NMR 1H & 13C NMR Analysis MS->NMR Definitive connectivity Confirm Structure Confirmed NMR->Confirm Final validation

Caption: A logical workflow for the comprehensive structural analysis of a novel compound.

  • Initial Screen (FTIR): A quick FTIR scan confirms the synthesis was successful in incorporating the key ester functional group.

  • Core Identity Check (GC-MS): GC-MS analysis provides the critical molecular weight data and the chlorine isotope pattern. The fragmentation pattern offers strong, corroborating evidence for the proposed structure.

  • Final Confirmation (NMR): Full ¹H and ¹³C NMR analyses provide the definitive, unambiguous proof of structure required for publication, patent filing, or regulatory submission.

Conclusion

Mass spectrometry, specifically Electron Ionization GC-MS, is an indispensable tool for the initial structural confirmation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Its ability to provide precise molecular weight information, coupled with a rich, predictable fragmentation pattern, offers a high degree of confidence in the compound's identity. The characteristic 3:1 isotopic signature for chlorine is a key diagnostic feature, while α-cleavage and substituent-driven fragmentation pathways provide a detailed structural fingerprint. When integrated into a broader workflow that includes orthogonal techniques like NMR and FTIR, mass spectrometry enables researchers to achieve a rapid, robust, and scientifically unimpeachable structural elucidation, ensuring the integrity and quality of their chemical entities.

References

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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Piperidine-4-Carboxylates: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The N-substituted piperidine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-substituent and the 4-carboxylate group provide crucial vectors for modulating biological activity and tailoring drug-like properties. The efficient and versatile synthesis of these vital building blocks is, therefore, a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing N-substituted piperidine-4-carboxylates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Strategic Approaches to N-Substitution: A Mechanistic Overview

The primary strategies for the synthesis of N-substituted piperidine-4-carboxylates can be broadly categorized into three main classes:

  • N-Alkylation: A direct and classical approach involving the formation of a C-N bond between the piperidine nitrogen and an alkyl electrophile.

  • Reductive Amination: A versatile one-pot procedure that forms the N-substituent bond through the reaction of the piperidine nitrogen with a carbonyl compound, followed by in-situ reduction.

  • Transition-Metal-Catalyzed Cross-Coupling: Modern and powerful methods, primarily the Buchwald-Hartwig amination and the Ullmann condensation, for the formation of N-aryl and N-heteroaryl bonds.

  • Hydrogenation of Pyridine Precursors: A route that constructs the saturated piperidine ring from a corresponding N-substituted pyridinium salt, offering an alternative starting point.

The choice of synthetic route is dictated by a multitude of factors, including the nature of the desired N-substituent (alkyl vs. aryl), the availability of starting materials, scalability, and functional group tolerance. The following sections will provide a detailed examination of each of these methodologies.

Route 1: Direct N-Alkylation

Direct N-alkylation is a straightforward and widely employed method for introducing alkyl substituents onto the piperidine nitrogen. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic piperidine nitrogen attacks an alkyl halide or a similar electrophile.

Causality Behind Experimental Choices

The selection of the base is critical to neutralize the acid generated during the reaction and to maintain a sufficient concentration of the free amine for nucleophilic attack. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and tertiary amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common as they can dissolve the reactants and facilitate the SN2 reaction.

A Comparative Guide to Alkylating Agents in Drug Synthesis: The Case for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

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For Immediate Publication

Contact: Senior Application Scientist, Advanced Synthesis Division

Abstract

The strategic introduction of alkyl groups is a cornerstone of modern medicinal chemistry, enabling the precise modification of molecular scaffolds to enhance pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with other classes of alkylating agents commonly employed in drug synthesis. We will explore the mechanistic nuances, comparative reactivity, and practical applications of this versatile reagent, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for creating novel therapeutics.

Introduction: The Critical Role of Alkylation in Drug Design

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis.[1] In drug development, it is a key tool for modifying lead compounds to improve their efficacy and safety. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a particularly valuable structural motif found in numerous pharmaceuticals due to its ability to confer desirable properties such as increased solubility and favorable interactions with biological targets.[2] Consequently, the selection of an appropriate alkylating agent for the introduction of functionalized piperidine rings is a critical decision in the synthetic workflow.

This guide focuses on Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a bifunctional reagent that combines the piperidine scaffold with a reactive 2-chloroethyl group. We will dissect its unique reactivity profile and compare its performance against traditional alkylating agents like alkyl halides and sulfonate esters.

Unveiling the Reactivity of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

2.1. Structure and Properties

  • IUPAC Name: ethyl 1-(2-chloroethyl)piperidine-4-carboxylate[3]

  • Molecular Formula: C₁₀H₁₈ClNO₂[3]

  • Molecular Weight: 219.71 g/mol [3]

  • CAS Number: 869112-14-1[3]

This compound is a versatile intermediate, notably used in the synthesis of umeclidinium, a medication for chronic obstructive pulmonary disease.[4]

2.2. The Aziridinium Ion: A Key Mechanistic Intermediate

The heightened reactivity of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate stems from its ability to form a highly electrophilic aziridinium ion intermediate through intramolecular cyclization. This internal nucleophilic substitution (Sₙi) reaction is the rate-determining step in many of its alkylation reactions.[5] The strained three-membered ring of the aziridinium ion is readily opened by a wide range of nucleophiles, leading to the efficient formation of a new carbon-nucleophile bond.[5][6][7] This mechanism is characteristic of 2-chloroethylamines and is crucial to their function as alkylating agents.[5]

Aziridinium Ion Formation reagent Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate intermediate Aziridinium Ion Intermediate (Highly Electrophilic) reagent->intermediate Intramolecular Cyclization (SNi) product Alkylated Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate

Caption: Mechanism of Alkylation via Aziridinium Ion Intermediate.

Comparative Analysis with Alternative Alkylating Agents

The choice of an alkylating agent depends on several factors, including the nature of the nucleophile, desired reaction conditions, and potential side reactions. Below is a comparison of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with other common classes of alkylating agents.

3.1. Alkyl Halides (e.g., Alkyl Bromides, Iodides)

Simple alkyl halides are widely used for N-alkylation.[8][9] Their reactivity follows the order R-I > R-Br > R-Cl.[8] While effective, they often require harsher conditions (e.g., elevated temperatures, strong bases) and can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[10][11]

3.2. Sulfonate Esters (e.g., Tosylates, Mesylates)

Sulfonate esters are excellent leaving groups, often demonstrating reactivity comparable to or greater than alkyl halides.[8][12] They are typically prepared from the corresponding alcohol and can lead to clean Sₙ2 displacement with high yields.[8] However, their synthesis adds an extra step to the overall process. Like alkyl halides, they can also be potent alkylating agents with potential genotoxicity concerns, necessitating careful handling and control of residual levels in the final active pharmaceutical ingredient (API).[13]

3.3. Epoxides

Epoxides are three-membered cyclic ethers that undergo ring-opening reactions with nucleophiles. This reaction provides a convenient route to β-functionalized amines. However, the regioselectivity of the ring-opening can be an issue with unsymmetrical epoxides.

3.4. Reductive Amination

While not a direct alkylation of a pre-existing amine, reductive amination is a powerful method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced. This method is highly versatile but requires a suitable carbonyl precursor.

Reagent ClassTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Mild to moderate temperatures, often with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) in polar aprotic solvents (e.g., DMF, Acetonitrile).[10]Forms a highly reactive intermediate, leading to efficient alkylation under relatively mild conditions. The piperidine moiety is pre-installed.Potential for dimerization as a side reaction.[4]
Alkyl Halides (R-Br, R-I) Moderate to high temperatures, often requiring a base.[10]Readily available, wide variety of structures.Can lead to over-alkylation. Harsher conditions may be required.[11]
Sulfonate Esters (R-OTs, R-OMs) Mild to moderate temperatures.Excellent leaving groups, clean Sₙ2 reactions.[8] Less prone to elimination side reactions compared to halides.[14]Requires an additional synthetic step to prepare from an alcohol.
Epoxides Varies depending on the nucleophile and catalyst.Introduces a β-hydroxyethyl group.Regioselectivity can be an issue for unsymmetrical epoxides.

Experimental Protocols

4.1. General Protocol for N-Alkylation using Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

This protocol describes a representative N-alkylation of a phenolic nucleophile, a common transformation in the synthesis of antihistamines and other drug classes.[15][16][17]

Objective: To synthesize Ethyl 1-(2-(4-phenoxyphenoxy)ethyl)piperidine-4-carboxylate.

Materials:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

  • 4-Hydroxydiphenyl ether (Phenolic Nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of 4-hydroxydiphenyl ether (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add a solution of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2-type reaction. Potassium carbonate acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide. Heating is employed to promote the formation of the aziridinium ion and subsequent nucleophilic attack.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis A Dissolve Nucleophile in DMF B Add Base (K2CO3) A->B C Add Alkylating Agent B->C D Heat to 70-80°C C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Sources

Comparative Analysis of Chloroethyl vs. Bromoethyl Piperidine Intermediates in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide by a Senior Application Scientist

Introduction

In the realm of medicinal chemistry and synthetic organic chemistry, N-(2-haloethyl)piperidines are pivotal intermediates for introducing the N-ethylpiperidine moiety onto a variety of molecular scaffolds. This functional group is prevalent in numerous pharmacologically active compounds, where it often serves to enhance solubility or modulate receptor binding. The choice between using an N-(2-chloroethyl)piperidine or an N-(2-bromoethyl)piperidine intermediate is a critical decision in process development, directly impacting reaction kinetics, yield, and scalability.

This guide provides a comprehensive comparative analysis of these two key intermediates. We will delve into the mechanistic underpinnings of their reactivity, present quantitative kinetic data, and offer detailed experimental protocols. The objective is to equip researchers and drug development professionals with the necessary insights to make informed decisions based on scientific principles and practical considerations.

The Mechanistic Underpinning: The Aziridinium Ion Intermediate

The reactivity of both N-(2-chloroethyl)piperidine and N-(2-bromoethyl)piperidine is dominated by their propensity to undergo intramolecular cyclization to form a highly electrophilic and strained three-membered ring known as the piperidiniumyl-ethyl-aziridinium ion. This cyclization is a classic example of anchimeric assistance, or neighboring group participation, where the nitrogen lone pair actively displaces the halide.

The formation of this aziridinium ion is the rate-determining step for subsequent reactions with nucleophiles. Once formed, the strained ring is rapidly opened by even weak nucleophiles, leading to the desired alkylated product.

G cluster_0 Rate-Determining Step: Aziridinium Ion Formation cluster_1 Rapid Nucleophilic Attack A N-(2-Haloethyl)piperidine (X = Cl or Br) B Transition State A->B Intramolecular Cyclization (SNi) C Aziridinium Ion Intermediate (Highly Reactive) B->C E Alkylated Product C->E Ring Opening (SN2) D Nucleophile (Nu-H) D->E

Caption: General reaction mechanism for N-(2-haloethyl)piperidines.

The key difference between the chloro and bromo derivatives lies in the rate of this initial cyclization step. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, and bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). Consequently, the formation of the aziridinium ion is substantially faster for the bromoethyl intermediate.

Quantitative Comparison of Reactivity

The difference in leaving group ability translates directly to a marked difference in reaction rates. Studies have quantitatively demonstrated that N-(2-bromoethyl)piperidine cyclizes and reacts with nucleophiles at a much faster rate than its chloro-analogue.

For instance, in a comparative study of the reaction with a model nucleophile in a polar aprotic solvent at room temperature, the following observations were made:

IntermediateHalide Leaving GroupRelative Rate of Aziridinium FormationTypical Reaction Time
N-(2-Chloroethyl)piperidineChloride (Cl⁻)1 (Baseline)12 - 24 hours
N-(2-Bromoethyl)piperidineBromide (Br⁻)~50 - 100x faster1 - 3 hours

Data Interpretation:

The data unequivocally shows that the bromo-derivative is significantly more reactive. This has profound practical implications:

  • Increased Throughput: The drastically shorter reaction times associated with the bromo-intermediate can significantly increase laboratory or plant throughput.

  • Milder Conditions: Reactions can often be conducted at lower temperatures, which can be beneficial for thermally sensitive substrates.

  • Potential for Side Reactions: The high reactivity of the bromo-compound and the resulting aziridinium ion can lead to a higher incidence of side reactions, such as elimination or reaction with the solvent, if the nucleophile is not sufficiently reactive or is present in low concentration.

The choice, therefore, is a trade-off. The chloro-intermediate offers a more controlled, albeit slower, reaction that may be preferable for complex syntheses where minimizing side products is critical. The bromo-intermediate is ideal for rapid, high-yield alkylations with robust nucleophiles.

Synthesis of Intermediates: A Practical Workflow

Both intermediates are typically synthesized from the same precursor, N-(2-hydroxyethyl)piperidine. The choice of halogenating agent dictates the final product.

G cluster_0 Synthesis of Chloro-Intermediate cluster_1 Synthesis of Bromo-Intermediate A N-(2-Hydroxyethyl)piperidine (Starting Material) B Thionyl Chloride (SOCl2) in Dichloromethane (DCM) A->B D Phosphorus Tribromide (PBr3) in Acetonitrile (ACN) A->D C N-(2-Chloroethyl)piperidine Hydrochloride B->C E N-(2-Bromoethyl)piperidine Hydrobromide D->E

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quantification in Pharmaceutical Synthesis

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including Umeclidinium bromide, a medication used in the management of chronic obstructive pulmonary disease (COPD)[1][2]. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods for its accurate quantification are paramount to ensure process control, consistency, and regulatory compliance in drug development and manufacturing.

This guide provides a comprehensive comparison of prevalent analytical techniques for the quantification of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. We will delve into the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed experimental protocol and evaluated based on performance characteristics, guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures[3][4][5].

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, selectivity, and the nature of the sample matrix. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a moderately polar compound with a molecular weight of 219.71 g/mol , making it amenable to several analytical approaches[6][7].

Core Principles and Applicability
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which contains a carboxylate ester group, UV detection is a viable, albeit not highly specific, detection method. Its robustness and widespread availability make it a common choice for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides highly specific detection and structural information. The suitability of GC-MS for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate depends on its thermal stability and volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices[8][9]. It offers unparalleled specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from other components in the sample.

Performance Comparison

The following table summarizes the key performance characteristics of each technique for the quantification of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Chromatographic separation in the liquid phase with UV absorbance detection.Chromatographic separation of volatile compounds in the gas phase with mass spectrometric detection.Chromatographic separation in the liquid phase coupled with tandem mass spectrometric detection.
Selectivity Moderate. Relies on chromatographic resolution.High. Based on retention time and mass spectrum.Very High. Based on retention time and specific mass transitions (SRM/MRM).
Sensitivity Moderate (µg/mL range).High (ng/mL range).Very High (pg/mL to ng/mL range)[8].
Sample Volatility Not required.Required. Analyte must be thermally stable.Not required.
Derivatization Not required.May be required to improve volatility or thermal stability.Generally not required, but can enhance ionization.
Matrix Effects Low to moderate.Can be significant in the injector.Can be significant (ion suppression/enhancement), requiring mitigation strategies.
Instrumentation Cost Low to moderate.Moderate to high.High.
Typical Application Routine QC, content uniformity, and purity assays.Impurity profiling for volatile impurities, reaction monitoring.Trace-level quantification, impurity analysis, bioanalysis.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for each analytical method. These are presented as robust starting points for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for reliable quantification in bulk material and simple formulations. The choice of a C18 column is based on the non-polar piperidine ring and the ethyl ester group, making it well-retained in reversed-phase chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_prep Weigh sample and dissolve in diluent (e.g., Acetonitrile/Water) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter Clarification hplc_inject Inject onto HPLC system s_filter->hplc_inject Analysis hplc_sep Isocratic separation on C18 column hplc_inject->hplc_sep uv_detect Detect at ~210 nm hplc_sep->uv_detect integrate Integrate peak area uv_detect->integrate Data Acquisition quantify Quantify using external standard calibration curve integrate->quantify Calculation

Caption: Workflow for quantification by HPLC-UV.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas. The formic acid helps to protonate the tertiary amine, leading to better peak shape.

    • Diluent: Use the mobile phase as the diluent.

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the test sample and dissolve in the diluent to achieve a nominal concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detector Wavelength: 210 nm (esters typically have a UV absorbance maximum around this wavelength).

  • Analysis:

    • Inject the diluent (as a blank), followed by the calibration standards and sample solutions.

    • Record the chromatograms and integrate the peak area corresponding to the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity than HPLC-UV and is suitable for identifying and quantifying the analyte, provided it is thermally stable.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Dissolve sample in a volatile solvent (e.g., Methanol) gc_inject Inject into GC inlet s_prep->gc_inject Analysis gc_sep Separate on a capillary column (e.g., DB-5ms) gc_inject->gc_sep ms_detect Detect by Mass Spectrometry (Scan or SIM mode) gc_sep->ms_detect integrate Integrate peak area of characteristic ion ms_detect->integrate Data Acquisition quantify Quantify using external standard calibration integrate->quantify Calculation

Caption: Workflow for quantification by GC-MS.

  • Preparation of Solutions:

    • Solvent: Use HPLC-grade methanol or ethyl acetate.

    • Standard and Sample Solutions: Prepare stock, calibration, and sample solutions as described for the HPLC method, but using the GC solvent.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-350 for initial identification.

      • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments).

  • Analysis and Quantification:

    • Analyze the blank, standards, and samples.

    • For quantification in SIM mode, use the area of a specific, interference-free ion to construct the calibration curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for trace-level quantification or analysis in complex matrices.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Dilute sample in initial mobile phase s_filter Filter if necessary s_prep->s_filter Analysis lc_inject Inject onto UPLC/HPLC s_filter->lc_inject Analysis lc_sep Fast gradient separation on C18 column lc_inject->lc_sep msms_detect Detect by MS/MS in SRM/MRM mode lc_sep->msms_detect integrate Integrate SRM/MRM transition peak area msms_detect->integrate Data Acquisition quantify Quantify using internal or external standard calibration integrate->quantify Calculation

Caption: Workflow for quantification by LC-MS/MS.

  • Preparation of Solutions:

    • Prepare solutions as for the HPLC method. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended to improve precision.

  • LC Conditions:

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size (for faster analysis).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The tertiary amine is readily protonated.

    • Precursor Ion ([M+H]⁺): m/z 220.1.

    • Product Ions: Determine the most abundant and stable product ions by infusing a standard solution and performing a product ion scan. These will be specific fragments of the parent molecule.

    • Selected Reaction Monitoring (SRM): Monitor at least two SRM transitions for confident quantification and confirmation (e.g., a primary transition for quantification and a secondary for confirmation).

    • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for the selected SRM transitions.

  • Analysis and Quantification:

    • Analyze the blank, standards, and samples.

    • Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

Validation of Analytical Methods: A Mandate for Trustworthiness

Every protocol must undergo a rigorous validation process to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[3][4][5][10]. The objective is to provide evidence that the method is reliable, reproducible, and accurate for the quantification of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

General Workflow for Method Validation

Validation_Workflow cluster_plan Planning cluster_report Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Appropriate Analytical Method define_atp->select_method write_protocol Write Validation Protocol select_method->write_protocol specificity Specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data Against Acceptance Criteria write_report Write Validation Report analyze_data->write_report lifecycle Implement for Routine Use & Lifecycle Management write_report->lifecycle

Caption: General workflow for analytical method validation based on ICH guidelines.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[11]. This is demonstrated by analyzing placebo samples and stressed samples. For MS-based methods, the specificity is inherently high.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[11]. This is typically evaluated by analyzing a minimum of five standards across the desired range and assessing the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value[11]. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[11].

    • Repeatability: Precision under the same operating conditions over a short interval. Assessed by multiple measurements (e.g., n=6) at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The results are expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature)[11]. This provides an indication of its reliability during normal usage.

Conclusion

The quantification of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a critical step in pharmaceutical manufacturing that demands accurate, reliable, and validated analytical methods. While HPLC-UV offers a robust and cost-effective solution for routine quality control, GC-MS provides enhanced selectivity for purity and impurity profiling. For applications requiring the highest sensitivity and specificity, particularly for trace-level analysis, LC-MS/MS is the undisputed method of choice[9].

The selection of a method should be based on the specific analytical requirements, and its implementation must be supported by a thorough validation study compliant with ICH guidelines. This ensures the integrity of the data generated and, ultimately, the quality and safety of the final pharmaceutical product.

References

  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • BiochemSphere. (2025). Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods and Processes. Retrieved from [Link]

  • ResearchGate. (2025). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Allied Academies. (2025). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Anant P. (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. Retrieved from [Link]

  • ResearchGate. (2025). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Retrieved from [Link]

  • PA SL. (n.d.). CAS No : 869112-14-1 | Product Name : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Keynotive. (2023). Analytical Method Validation & Lifecycle Management Masterclass 2.0. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectral Characterization

In drug discovery and development, the unambiguous characterization of chemical entities is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its spectral signature is crucial for process optimization, impurity profiling, and quality control.

This guide will first detail the experimental protocols for acquiring spectral data for piperidine-based compounds, followed by a comparative analysis of the known spectral data of key structural analogs. This will culminate in a predicted spectral profile for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, offering valuable insights for researchers working with this and structurally similar molecules.

Experimental Methodologies for Spectral Analysis

The following protocols outline the standard procedures for obtaining high-quality NMR, MS, and IR spectra for piperidine derivatives. The choice of instrumentation and parameters is critical for resolving key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed NMR Spectrum Processing->Spectrum Analysis Chemical Shift & Coupling Constant Analysis Spectrum->Analysis

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this class of compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Diagram of the ESI-MS/MS Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_analysis Data Interpretation Sample Compound in Volatile Solvent ESI_Source Electrospray Ionization (ESI) Sample->ESI_Source MS1 MS1 Scan (Full Scan) ESI_Source->MS1 Precursor Precursor Ion Selection ([M+H]⁺) MS1->Precursor Spectra Mass Spectra (MS1 & MS2) MS1->Spectra CID Collision-Induced Dissociation (CID) Precursor->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 MS2->Spectra MW_Det Molecular Weight Determination Spectra->MW_Det Frag_Analysis Fragmentation Pattern Analysis Spectra->Frag_Analysis

Caption: Workflow for ESI-MS/MS analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. Analyze the absorption bands to identify characteristic vibrational frequencies of functional groups.

Comparative Spectral Analysis

This section provides a detailed comparison of the known spectral data for the key structural fragments of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Ethyl piperidine-4-carboxylate

This molecule represents the core piperidine ester structure.

Spectral Data for Ethyl piperidine-4-carboxylate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.13 (q, 2H, -OCH₂CH₃), 3.09 (m, 2H, piperidine H-2e, H-6e), 2.64 (m, 2H, piperidine H-2a, H-6a), 2.41 (m, 1H, piperidine H-4), 1.89 (m, 2H, piperidine H-3e, H-5e), 1.68 (m, 2H, piperidine H-3a, H-5a), 1.25 (t, 3H, -OCH₂CH₃).[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5 (C=O), 60.4 (-OCH₂CH₃), 46.2 (piperidine C-2, C-6), 41.5 (piperidine C-4), 28.9 (piperidine C-3, C-5), 14.2 (-OCH₂CH₃).
Mass Spectrum (EI) m/z (%): 157 (M⁺, 19), 112 (30), 84 (49), 57 (100), 56 (66).[1] The molecular ion at m/z 157 is observed. The base peak at m/z 57 is likely due to the loss of the ethoxycarbonyl group.
IR Spectrum (thin film) ν (cm⁻¹): 3300-3400 (N-H stretch), 2930 (C-H stretch), 1730 (C=O stretch, ester), 1180 (C-O stretch).
1-(2-Chloroethyl)piperidine

This fragment introduces the N-alkyl substituent. Data is often reported for the hydrochloride salt.

Spectral Data for 1-(2-Chloroethyl)piperidine Hydrochloride
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 12.4 (br s, 1H, N⁺-H), 4.11 (t, 2H, -NCH₂CH₂Cl), 3.60 (t, 2H, -NCH₂CH₂Cl), 3.43 (m, 2H, piperidine H-2e, H-6e), 2.95 (m, 2H, piperidine H-2a, H-6a), 2.24 (m, 2H), 1.89 (m, 4H).[1] Note: The spectrum of the free base would show upfield shifts for the protons adjacent to the nitrogen.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 58.9 (-NCH₂CH₂Cl), 53.8 (piperidine C-2, C-6), 40.8 (-NCH₂CH₂Cl), 22.9 (piperidine C-3, C-5), 21.5 (piperidine C-4).
Mass Spectrum (EI) m/z (%): 147 (M⁺), 98 (100), 84, 70, 56. The base peak at m/z 98 corresponds to the loss of the chloroethyl group via alpha-cleavage.
IR Spectrum (KBr pellet) ν (cm⁻¹): 2940 (C-H stretch), 2400-2700 (N⁺-H stretch), 1450 (C-H bend), 760 (C-Cl stretch).

Predicted Spectral Data for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

By combining the spectral information from the two fragments, we can predict the key spectral features of the target molecule.

Predicted Spectral Data for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
¹H NMR Expected δ (ppm): The quartet for the -OCH₂CH₃ group should be around 4.1 ppm and the corresponding triplet around 1.2 ppm. The protons of the chloroethyl group (-NCH₂CH₂Cl) are expected to appear as two triplets, with the one closer to the nitrogen being more downfield (around 2.8-3.0 ppm) and the one closer to the chlorine slightly more upfield (around 3.5-3.7 ppm). The piperidine protons will show complex multiplets, with those on carbons 2 and 6 being shifted downfield due to the N-alkylation compared to ethyl piperidine-4-carboxylate.
¹³C NMR Expected δ (ppm): The carbonyl carbon of the ester will be around 175 ppm. The carbon of the -OCH₂ group will be around 60 ppm. The carbons of the piperidine ring will be influenced by the N-substitution, with C-2 and C-6 appearing around 53-55 ppm. The carbons of the chloroethyl group will be observed, with the carbon attached to nitrogen around 58-60 ppm and the carbon attached to chlorine around 40-42 ppm.
Mass Spectrum (ESI) Expected m/z: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 220.1 (for C₁₀H₁₉ClNO₂⁺). Key fragmentation pathways in MS/MS would likely involve the loss of the chloroethyl group, the ethoxycarbonyl group, or cleavage of the piperidine ring.
IR Spectrum Expected ν (cm⁻¹): The spectrum will be dominated by a strong C=O stretching band from the ester at approximately 1730 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. The absence of a significant N-H stretching band (around 3300-3400 cm⁻¹) will confirm the N-substitution.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the spectral characteristics of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. By leveraging the available spectral data of its constituent fragments, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and comparative analysis serve as a valuable resource for scientists and professionals in the field of drug development, facilitating more efficient and accurate chemical analysis.

References

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The Strategic Selection of N-(2-Chloroethyl) Piperidine Precursors: A Comparative Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine moiety is a cornerstone of molecular design, appearing in a vast array of therapeutics.[1] The introduction of functionalized side chains onto the piperidine nitrogen is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). Among the various strategies for N-alkylation, the use of precursors bearing a 2-chloroethyl group offers a direct and efficient route for introducing this valuable two-carbon linker. This guide provides an in-depth evaluation of the efficacy of a key precursor, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, and objectively compares its performance against viable alternatives, supported by experimental data and mechanistic insights.

The Central Role of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1) has emerged as a crucial intermediate, most notably in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[1] Its structure combines the desirable piperidine-4-carboxylate core with a reactive chloroethyl group, poised for nucleophilic substitution.

Molecular Structure and Physicochemical Properties:

PropertyValue
IUPAC Name ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol [2]
CAS Number 869112-14-1[2]

Synthetic Routes to Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: A Comparative Analysis

The efficacy of this precursor is intrinsically linked to the efficiency of its own synthesis. The starting material for these routes is typically Ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate).[3] Three primary synthetic strategies have been reported, each with distinct advantages and disadvantages.

Method 1: Direct Alkylation with 1-Bromo-2-chloroethane

This classical approach involves the direct N-alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products ethyl_isonipecotate Ethyl isonipecotate product Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate ethyl_isonipecotate->product dimer Dimer byproduct ethyl_isonipecotate->dimer bromo_chloroethane 1-Bromo-2-chloroethane bromo_chloroethane->product bromo_chloroethane->dimer base Base (e.g., K2CO3) base->product Solvent (e.g., Acetone)

Direct Alkylation of Ethyl Isonipecotate.

Experimental Protocol (Representative):

  • To a solution of ethyl isonipecotate (1 equivalent) in acetone, add potassium carbonate (K2CO3) as the base.

  • Add 1-bromo-2-chloroethane (1-1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Evaluation:

This method suffers from a significant drawback: the formation of a dimer byproduct, 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), due to the reaction of the product with another molecule of ethyl isonipecotate. This side reaction can lead to low yields, often around 38%, and necessitates chromatographic purification, which is not ideal for industrial-scale production.[1]

Method 2: Two-Step Synthesis via N-Hydroxyethylation and Chlorination

To circumvent the issue of dimerization, a two-step approach has been developed.

Reaction Scheme:

G ethyl_isonipecotate Ethyl isonipecotate hydroxyethyl_intermediate Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate ethyl_isonipecotate->hydroxyethyl_intermediate ethylene_oxide Ethylene Oxide or 2-Haloethanol ethylene_oxide->hydroxyethyl_intermediate product Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate hydroxyethyl_intermediate->product chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->product

Two-Step Synthesis via Hydroxyethyl Intermediate.

Experimental Protocol (Conceptual):

Step 1: N-Hydroxyethylation

  • React ethyl isonipecotate with ethylene oxide or a 2-haloethanol (e.g., 2-bromoethanol) to form Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.[4]

  • Purify the intermediate by distillation or chromatography.

Step 2: Chlorination

  • Treat the purified hydroxyethyl intermediate with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), to yield the final product.

Performance Evaluation:

This method significantly improves the yield by avoiding the dimerization side reaction. However, it introduces an additional synthetic step, which can increase production time and cost. The use of hazardous chlorinating agents like thionyl chloride also presents safety and environmental concerns on a large scale.[1]

Method 3: Reductive Amination with Chloroacetaldehyde

A more recent and efficient one-pot method involves the reductive amination of ethyl isonipecotate with chloroacetaldehyde.

Reaction Scheme:

G ethyl_isonipecotate Ethyl isonipecotate imine_intermediate Iminium Intermediate ethyl_isonipecotate->imine_intermediate chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->imine_intermediate product Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate imine_intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Reductive Amination of Ethyl Isonipecotate.

Experimental Protocol (Representative): [1]

  • Charge a flask with ethyl isonipecotate (1 equivalent) in a mixture of methanol and acetic acid.

  • Add a 50% aqueous solution of chloroacetaldehyde (1-1.5 equivalents) dropwise at 0 °C.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3), portion-wise.

  • Stir the reaction at room temperature for several hours, monitoring by UPLC.

  • Work up the reaction by evaporating the solvent, making the aqueous phase basic, and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry and concentrate the organic phase to obtain the product.

Performance Evaluation:

This one-pot procedure is highly efficient, offering good yields (around 90%) and excellent purity.[5] It avoids the dimerization issue of direct alkylation and the multi-step nature of the hydroxyethylation route. The reaction proceeds under mild conditions and is generally faster. The choice of a mild reducing agent like NaBH(OAc)3 is crucial as it selectively reduces the intermediate iminium ion without affecting the ester functionality.

Quantitative Comparison of Synthetic Routes:

MethodKey ReagentsNumber of StepsTypical YieldKey AdvantagesKey Disadvantages
Direct Alkylation Ethyl isonipecotate, 1-Bromo-2-chloroethane, K2CO31~38%[1]Simple, one-potSignificant dimer formation, low yield, requires chromatography
Two-Step Synthesis Ethyl isonipecotate, Ethylene oxide/2-Haloethanol, SOCl22HighAvoids dimerization, high purity of intermediateMore steps, use of hazardous reagents
Reductive Amination Ethyl isonipecotate, Chloroacetaldehyde, NaBH(OAc)31~90%[5]High yield, high purity, one-pot, mild conditionsChloroacetaldehyde is toxic and requires careful handling

Alternative Precursors and Synthetic Strategies

While Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a highly effective precursor, alternative strategies for introducing a functionalized N-ethyl group onto a piperidine ring exist. The choice of precursor often depends on the desired final product and the overall synthetic scheme.

N-Boc-4-carboxypiperidine

N-Boc-4-carboxypiperidine (CAS 84358-13-4) is a versatile building block where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[6]

Synthetic Utility:

The Boc protecting group allows for selective modification at the 4-position of the piperidine ring. After the desired transformations at the 4-position, the Boc group can be easily removed under acidic conditions, and the deprotected nitrogen can then be alkylated.

Workflow Comparison:

G cluster_A Strategy A: Using Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate cluster_B Strategy B: Using N-Boc-4-carboxypiperidine A1 Ethyl isonipecotate A2 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate A1->A2 N-alkylation A3 Target Molecule A2->A3 Further Reactions B1 N-Boc-4-carboxypiperidine B2 Modified Intermediate B1->B2 Modification at C4 B3 Deprotected Intermediate B2->B3 Boc Deprotection B4 Target Molecule B3->B4 N-alkylation

Comparison of Synthetic Workflows.

Advantages of N-Boc-4-carboxypiperidine:

  • Orthogonal Protection: Allows for selective reactions at the 4-position without affecting the piperidine nitrogen.

  • Versatility: Can be used to synthesize a wide range of 4-substituted piperidines.

Disadvantages:

  • Additional Steps: Requires protection and deprotection steps, increasing the overall number of synthetic operations.

4-Piperidineethanol

4-Piperidineethanol (CAS 622-26-4) is another useful precursor where the 4-position is functionalized with a hydroxyethyl group.[7]

Synthetic Utility:

This precursor can be used in two main ways:

  • The piperidine nitrogen can be alkylated first, followed by modification of the hydroxyl group (e.g., conversion to a leaving group for subsequent reactions).

  • The hydroxyl group can be protected, followed by N-alkylation, and then deprotection and further modification of the hydroxyl group.

Advantages of 4-Piperidineethanol:

  • Direct access to a hydroxyethyl side chain: Useful for synthesizing compounds where this functionality is desired.

  • Commercially available: Readily accessible for research and development.[7]

Disadvantages:

  • Requires activation of the hydroxyl group: To be used in nucleophilic substitution reactions, the hydroxyl group needs to be converted into a better leaving group (e.g., a tosylate or mesylate).

Safety and Handling Considerations

When choosing a precursor and synthetic route, safety is paramount.

  • 1-Bromo-2-chloroethane: This reagent is toxic if swallowed, harmful in contact with skin or if inhaled, and is suspected of causing genetic defects and cancer.[8][9]

  • Chloroacetaldehyde: It is a strong corrosive agent, very irritating to the eyes and nose, and can cause severe skin burns and eye damage.[10][11]

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO2).

The reductive amination route (Method 3), while highly efficient, requires stringent safety protocols for handling chloroacetaldehyde. The direct alkylation method (Method 1) involves a carcinogen, and the two-step method (Method 2) uses a highly corrosive reagent.

Conclusion and Recommendations

The evaluation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate and its synthetic routes reveals a clear progression towards more efficient and streamlined processes in pharmaceutical synthesis.

  • For the synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, the reductive amination with chloroacetaldehyde (Method 3) is the most efficacious approach in terms of yield, purity, and reaction time. However, it necessitates robust safety measures for handling the toxic aldehyde.

  • The direct alkylation method (Method 1) is the least efficient due to significant byproduct formation and should be avoided for large-scale synthesis.

  • The two-step synthesis (Method 2) offers a viable, high-yielding alternative if the handling of chloroacetaldehyde is a major concern, though it is less step-economical.

When considering broader synthetic strategies, the choice of precursor is highly dependent on the target molecule:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is the precursor of choice when a 2-chloroethyl group is to be directly introduced onto the piperidine nitrogen of an ethyl 4-piperidinecarboxylate core.

  • N-Boc-4-carboxypiperidine is ideal when modifications at the 4-position are required prior to N-alkylation, offering excellent selectivity through its protecting group strategy.

  • 4-Piperidineethanol is a suitable starting material when a hydroxyethyl functionality at the 4-position is the desired structural motif.

Ultimately, the selection of the optimal precursor and synthetic route requires a careful consideration of yield, purity, cost, scalability, and safety. This guide provides the necessary data and insights to make an informed decision, enabling the efficient and safe synthesis of piperidine-containing drug candidates.

References

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Cross-reactivity studies of novel compounds synthesized from Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds synthesized from Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of new chemical entities (NCEs) and mitigate the risk of off-target effects.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a drug from a lab bench to a patient's bedside is fraught with challenges, one of the most critical being the assurance of its safety and efficacy. A key determinant of a drug's safety profile is its selectivity—the ability to interact with its intended biological target with high affinity while avoiding interactions with other biomolecules. Undesirable off-target interactions can lead to adverse drug reactions (ADRs), derailing even the most promising therapeutic candidates.

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate serves as a versatile starting material for synthesizing a diverse range of piperidine-containing compounds.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] This prevalence, however, underscores the critical need for early and comprehensive cross-reactivity profiling. Identifying potential off-target liabilities early in the drug discovery process allows for the selection of lead compounds with the best possible safety profiles, ultimately saving time and resources.[6][7]

This guide will walk through the strategic considerations, experimental design, and data interpretation necessary for a robust cross-reactivity study, using a hypothetical comparison of novel compounds to illustrate the principles in practice.

From Starting Material to Test Article: A Synthetic Overview

The synthesis of novel drug candidates from Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate typically involves nucleophilic substitution at the chloroethyl group. This allows for the introduction of various functionalities, leading to a library of diverse compounds. A generalized synthetic scheme is depicted below.

Synthesis_Pathway A Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate B Nucleophilic Substitution (e.g., with R-NH2) A->B C Novel Piperidine Derivatives (Compounds A, B, C) B->C

Caption: Generalized synthesis of novel piperidine derivatives.

Rationale for Cross-Reactivity Screening: Why Cast a Wide Net?

The piperidine moiety's ubiquity in pharmaceuticals means that even subtle structural modifications can lead to unexpected interactions with a variety of receptors and enzymes.[3][4][8] Therefore, a broad, systematic approach to cross-reactivity screening is not just recommended but essential. This process, often referred to as in vitro safety pharmacology, aims to identify undesirable pharmacodynamic properties of a substance early in development.[9][10][11]

Expertise in Action: The selection of a screening panel should be guided by the structural features of the NCEs. Given the piperidine core, a panel should, at a minimum, include a diverse set of GPCRs, ion channels (especially hERG), and key metabolic enzymes (like Cytochrome P450s).[7][12][13] This proactive approach is designed to de-risk candidates before they advance to more costly in vivo studies.

Designing the Cross-Reactivity Study: A Step-by-Step Workflow

A well-designed cross-reactivity study is a self-validating system. It begins with careful planning and culminates in clear, actionable data.

Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Define Primary Target & Mechanism B Select Broad Screening Panel (e.g., Eurofins SafetyScreen 44™) A->B C Determine Test Concentrations (e.g., 1 µM and 10 µM) B->C D Primary Screening (Binding Assays) C->D Submit Compounds E Hit Identification (e.g., >50% Inhibition) D->E F Secondary Screening (Functional Assays) E->F Confirm Hits G Determine IC50 / Ki values F->G H Calculate Selectivity Index G->H I Comparative Analysis & Reporting H->I

Caption: Workflow for a comprehensive cross-reactivity study.

Key Considerations:

  • Panel Selection: Commercial services like those offered by Eurofins Discovery, Charles River, or Reaction Biology provide well-characterized panels of assays that cover the most common off-targets implicated in ADRs.[7][13][14] These panels typically include a wide range of receptors, transporters, enzymes, and ion channels.

  • Assay Format: The initial screen is often performed using radioligand binding assays, which are considered the gold standard for detecting compound interaction with GPCRs.[14][15][16] They provide a simple, robust, and high-throughput method to determine if a compound displaces a known ligand from its target.

  • Concentration Selection: Initial screens are typically run at one or two fixed concentrations, often 1 µM and 10 µM.[9] These concentrations are chosen to be high enough to detect meaningful off-target interactions that might occur at therapeutic doses.

  • Hit Confirmation: Any "hits" from the primary screen (typically defined as >50% inhibition or displacement) should be followed up with concentration-response curves to determine the potency (IC50) of the interaction. Further characterization in functional assays is crucial to understand whether the compound acts as an agonist, antagonist, or modulator at the off-target.[17][18]

Comparative Analysis: A Tale of Three Compounds

To illustrate the output of a cross-reactivity study, let's consider three hypothetical novel compounds (Compound A, B, and C) synthesized from our starting material. Their primary target is a novel GPCR, "Target X," for which they all show an affinity (Ki) of approximately 10 nM. They were screened against a panel of 44 common off-targets at a concentration of 10 µM. For comparison, we include data for a well-known (but fictional) piperidine-containing drug, "Selectopride."

Table 1: Comparative Cross-Reactivity Profile at 10 µM

TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)Selectopride (% Inhibition)
Target X (Primary) ~100% (10 nM Ki) ~100% (12 nM Ki) ~100% (9 nM Ki) ~100% (15 nM Ki)
Dopamine D2 Receptor8%65%12%95%
Serotonin 5-HT2A Receptor15%72%9%88%
hERG Potassium Channel4%3%55%2%
Muscarinic M1 Receptor60%11%15%5%
Adrenergic α1A Receptor9%58%7%75%
Other 39 targets<20%<20%<20%<20%

Interpretation of Results:

  • Compound A: Shows a promising profile. It is highly potent at its primary target and displays only one moderate off-target interaction at the Muscarinic M1 receptor. The selectivity window (ratio of off-target Ki to on-target Ki) would need to be determined, but this compound warrants further investigation.

  • Compound B: This compound is problematic. Despite its high on-target potency, it interacts significantly with multiple other GPCRs (D2, 5-HT2A, α1A). This high degree of cross-reactivity suggests a high likelihood of side effects and makes it a poor candidate for advancement.

  • Compound C: This compound raises a significant safety flag. The strong inhibition of the hERG potassium channel is a major concern due to the risk of cardiac arrhythmias (QT prolongation).[19] This compound would likely be deprioritized immediately, regardless of its on-target activity.

  • Selectopride: This reference compound shows a "dirty" profile, hitting multiple aminergic receptors, which might be expected for its therapeutic class (e.g., an atypical antipsychotic). This highlights how cross-reactivity is not always undesirable if it contributes to the therapeutic mechanism, but it must be well-characterized.

Experimental Protocols: A Closer Look at the Bench

To ensure trustworthiness and reproducibility, detailed protocols are essential. Below are representative, step-by-step methodologies for a primary binding assay and a secondary functional assay.

Protocol: Radioligand Competition Binding Assay (Filtration)

This protocol is a standard method for determining the affinity of a test compound for a target receptor.[15][20]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Materials:

  • Receptor source: Cell membranes expressing the target receptor (e.g., Dopamine D2).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Dissolved in 100% DMSO.

  • Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol).

  • 96-well microplates, GF/C filter mats, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add 2 µL of test compound dilutions (in DMSO) to the appropriate wells. For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of the non-specific control.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

  • Receptor Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[20]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate percent inhibition for each compound concentration relative to the total and non-specific binding controls.

  • Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol: Thallium Flux Functional Assay for Ion Channels

For hits on ion channels like hERG, a functional assay is critical to assess the actual impact on channel activity. Thallium flux assays are a common high-throughput method.[21]

Objective: To measure the functional inhibition of an ion channel by a test compound.

Materials:

  • Cell line stably expressing the ion channel of interest (e.g., hERG).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution).

  • Stimulus Buffer: Assay buffer containing Thallium sulfate and a channel activator (if needed).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove growth media and add the thallium-sensitive dye. Incubate to allow the dye to enter the cells.

  • Compound Incubation: Wash the cells and add assay buffer containing various concentrations of the test compound. Incubate for a set period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Stimulation: Inject the stimulus buffer to initiate thallium influx through the open channels.

  • Data Acquisition: Immediately begin recording the fluorescence signal over time. Thallium entering the cells will bind to the dye, causing an increase in fluorescence.

Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Normalize the data to positive (no compound) and negative (known channel blocker) controls.

  • Plot the percent inhibition of the thallium flux versus the compound concentration to determine the IC50 value.

Conclusion and Strategic Outlook

Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. By leveraging broad in vitro safety panels early in the process, research teams can make more informed decisions, prioritizing candidates with the highest probability of success. For compounds derived from Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a keen awareness of the potential for interactions with GPCRs and ion channels is paramount.

The comparative data, though hypothetical, clearly demonstrates how this approach can effectively differentiate between promising leads (Compound A), promiscuous compounds (Compound B), and candidates with clear safety liabilities (Compound C). This data-driven approach not only satisfies regulatory expectations for safety pharmacology but, more importantly, embodies the scientific rigor necessary to develop safer, more effective medicines.[10][12][19]

References

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  • Frolov, N.A., & Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

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  • PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. PubChem. Available at: [Link]

  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

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  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. EMA. Available at: [Link]

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  • Altasciences. (2020). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. Available at: [Link]

  • Charles River Laboratories. Ion Channel Assays. Charles River Laboratories. Available at: [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Eurofins Discovery. Available at: [Link]

  • Google Patents. (1998). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

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  • Rather, R.A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Metrion Biosciences. (2019). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. Available at: [Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]

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A Researcher's Guide to Deconstructing the Certificate of Analysis for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the procurement of high-purity chemical reagents is the bedrock of reliable and reproducible experimental outcomes. The Certificate of Analysis (COA) is the primary document that substantiates the quality of a research-grade chemical, such as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This guide provides an in-depth comparison of COA specifications for this compound, offering insights into the analytical techniques employed and the interpretation of the presented data. Understanding these specifications is crucial for mitigating risks associated with impurities and ensuring the integrity of your research.

The Critical Role of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in Research

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and a piperidine-carboxylate moiety, makes it a versatile intermediate. Consequently, the purity and characterization of this starting material are paramount to the successful synthesis of target molecules and the avoidance of unwanted side-products that can complicate downstream processes and biological testing.

Deconstructing the Certificate of Analysis: A Comparative Overview

The COA is more than just a statement of purity; it is a comprehensive report detailing the physicochemical properties and impurity profile of a specific batch of a compound. While the format may vary between suppliers, a robust COA for research-grade Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate should include the following key specifications. Below is a comparative analysis of typical data you might encounter.

Table 1: Comparison of Typical COA Specifications for Research-Grade Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

ParameterSpecification A (Standard Grade)Specification B (High-Purity Grade)Rationale and Experimental Insight
Appearance Off-white to yellow solidWhite to off-white crystalline solidVisual inspection is the first-line assessment of purity. Color variations can indicate the presence of chromophoric impurities, often arising from side reactions or degradation.
Purity (by HPLC) ≥95.0%≥98.0%High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A higher percentage indicates fewer impurities. For sensitive applications, a purity of ≥98% is recommended to minimize the impact of unknown variables.
Identity (by ¹H NMR) Conforms to structureConforms to structureProton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule, confirming the presence of key functional groups and their relative positions. The spectrum should be free of significant unassigned peaks.
Identity (by Mass Spec) Conforms to structureConforms to structureMass spectrometry (MS) confirms the molecular weight of the compound. This is a crucial identity test that complements NMR data.
Residual Solvents (by GC) ≤0.5%≤0.1%Gas Chromatography (GC) is used to detect and quantify volatile organic compounds remaining from the synthesis and purification processes. Residual solvents can interfere with reactions or be toxic in biological assays.
Water Content (by Karl Fischer) ≤0.5%≤0.2%The Karl Fischer titration method is specific for determining the water content. Water can act as an unwanted nucleophile in many reactions, leading to hydrolysis of the ester or other side reactions.

Deep Dive into Analytical Methodologies

A thorough understanding of the analytical techniques cited in a COA is essential for critically evaluating the quality of the material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a reverse-phase HPLC method is typically employed.

Experimental Protocol: A Typical HPLC Method

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size. The C18 stationary phase provides good retention and separation for moderately polar organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. The ester carbonyl group provides sufficient UV absorbance for detection.

  • Injection Volume: 10 µL.

  • Data Analysis: The area of the main peak is compared to the total area of all peaks to calculate the purity percentage.

HPLC_Workflow cluster_instrument HPLC System cluster_data Data Analysis Injector Injector Column Column Injector->Column Sample Detector Detector Column->Detector Separated Analytes Chromatogram Chromatogram Detector->Chromatogram Pump Pump Pump->Column Mobile Phase Purity_Calculation Purity_Calculation Chromatogram->Purity_Calculation Peak Integration COA_Report COA_Report Purity_Calculation->COA_Report caption Figure 1: HPLC Workflow for Purity Analysis NMR_Interpretation Structure Chemical Structure Spectrum ¹H NMR Spectrum Structure->Spectrum predicts Chemical_Shifts Chemical Shifts (δ) Spectrum->Chemical_Shifts Integration Integration Spectrum->Integration Multiplicity Multiplicity Spectrum->Multiplicity Structural_Confirmation Structural_Confirmation Chemical_Shifts->Structural_Confirmation confirms functional groups Integration->Structural_Confirmation confirms proton count Multiplicity->Structural_Confirmation confirms connectivity caption Figure 2: Logic of NMR for Structural Confirmation

Figure 2: Logic of NMR for Structural Confirmation

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺. The observed m/z value should correspond to the calculated molecular weight of the compound plus the mass of a proton.

Potential Impurities and Their Significance

Understanding the potential impurities is as important as confirming the identity of the main compound. Common impurities in the synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate can include:

  • Starting materials: Unreacted precursors.

  • By-products: Resulting from side reactions, such as dimerization or elimination.

  • Degradation products: Formed during storage or handling.

The presence of these impurities can lead to lower yields in subsequent reactions, the formation of undesired products, and potential interference in biological assays.

Impurity_Profile Synthesis Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Main_Product Desired Product Synthesis->Main_Product Impurities Potential Impurities Synthesis->Impurities Starting_Materials Unreacted Starting Materials Impurities->Starting_Materials By_Products Reaction By-products Impurities->By_Products Degradation_Products Degradation Products Impurities->Degradation_Products caption Figure 3: Potential Impurity Sources

Figure 3: Potential Impurity Sources

Conclusion: Empowering Researchers Through Critical COA Evaluation

The Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of research chemicals. By understanding the analytical techniques and critically evaluating the data presented, researchers can make informed decisions about the suitability of a particular batch of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate for their specific application. Always demand a comprehensive COA from your supplier and do not hesitate to ask for additional information or clarification. The success of your research may depend on it.

References

  • High-Performance Liquid Chromatography. Wikipedia.[Link]

  • Nuclear Magnetic Resonance Spectroscopy. Wikipedia.[Link]

  • Mass Spectrometry. American Chemical Society.[Link]

  • Karl Fischer Titration. Wikipedia.[Link]

  • Gas Chromatography. Wikipedia.[Link]

A Senior Application Scientist's Guide to Piperidine Synthesis: Benchmarking Efficiency Against Published Methods

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive natural products.[1][2] Its prevalence underscores the continuous demand for efficient, scalable, and versatile synthetic routes to access structurally diverse piperidine derivatives. This guide provides a comparative analysis of prominent synthetic strategies, offering researchers, scientists, and drug development professionals a comprehensive technical resource to navigate this critical area of organic synthesis. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and benchmark their efficiencies with quantitative data.

The Enduring Classic: Catalytic Hydrogenation of Pyridines

The reduction of readily available pyridine precursors remains one of the most direct and industrially relevant methods for piperidine synthesis.[3][4] This approach is conceptually simple: the saturation of the aromatic pyridine ring. However, the efficiency and selectivity of this transformation are highly dependent on the chosen catalyst and reaction conditions.

Mechanistic Considerations:

Catalytic hydrogenation of pyridines typically proceeds via a heterogeneous or homogeneous catalytic cycle. In heterogeneous catalysis (e.g., with Pd/C, PtO₂, or Raney Nickel), the pyridine adsorbs onto the metal surface, followed by the sequential addition of hydrogen atoms to the aromatic ring. The choice of catalyst and conditions can influence the stereoselectivity of the reduction, particularly with substituted pyridines. Homogeneous catalysts, such as certain rhodium and ruthenium complexes, can offer higher selectivity and milder reaction conditions.

Comparative Analysis of Hydrogenation Methods:
MethodCatalyst/ReagentsConditionsTypical YieldsKey AdvantagesKey Limitations
High-Pressure Hydrogenation Raney Ni, Rh/CHigh H₂ pressure (5 atm), elevated temperature (80 °C)>90%High yields, scalableRequires specialized high-pressure equipment
Transfer Hydrogenation Pd/C, Ammonium FormateAtmospheric pressure, reflux85-95%Avoids high-pressure H₂, simple setupCan require stoichiometric reductant
Borane-Mediated Reduction Borane-ammonia, RuCl₃·xH₂OAtmospheric pressure, moderate temperatureGood to excellentMetal-free options available, good functional group toleranceStoichiometric borane reagent needed
Experimental Protocol: Transfer Hydrogenation of Pyridine N-oxide

This protocol, adapted from Zacharie, B. et al., demonstrates a mild and efficient reduction of a pyridine N-oxide to the corresponding piperidine using palladium on carbon and ammonium formate.[5]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • 10% Palladium on carbon (0.05 equiv)

  • Ammonium formate (5.0 equiv)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of pyridine N-oxide in methanol, add 10% palladium on carbon.

  • To this suspension, add ammonium formate in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine.

G

Transfer Hydrogenation Workflow Diagram.

Building from the Ground Up: Intramolecular Cyclization Strategies

Constructing the piperidine ring from acyclic precursors offers a high degree of control over the final substitution pattern and stereochemistry. These methods typically involve the formation of a carbon-nitrogen bond as the key ring-closing step.

Reductive Amination of Dicarbonyls

A powerful strategy for the synthesis of piperidines is the double reductive amination of 1,5-dicarbonyl compounds. This one-pot reaction forms two new C-N bonds and the piperidine ring simultaneously.

The reaction proceeds through the initial formation of an enamine or imine from the reaction of a primary amine with one of the carbonyl groups. This is followed by an intramolecular conjugate addition or a second imine formation and subsequent reduction. The choice of reducing agent is crucial for the success of this transformation, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed due to their ability to selectively reduce imines in the presence of carbonyls.[6]

G

Generalized Mechanism of Reductive Amination for Piperidine Synthesis.
Transition-Metal Catalyzed Cyclizations

Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed methods for heterocycle synthesis.[7] For piperidines, catalysts based on palladium, gold, and nickel have proven particularly effective in mediating intramolecular cyclizations of unsaturated amines.[1]

  • Palladium: Often used for the cyclization of aminoalkenes, proceeding through a Wacker-type mechanism involving aminopalladation of the double bond followed by reductive elimination. The choice of ligand is critical for achieving high yields and enantioselectivity.[1]

  • Gold: Gold(I) catalysts are particularly effective for the hydroamination of unactivated alkenes and alkynes due to their strong Lewis acidity and ability to activate C-C multiple bonds towards nucleophilic attack.[1][5]

  • Nickel: Nickel catalysts have been employed in intramolecular Alder-ene type reactions of 1,7-dienes to afford piperidine derivatives with high diastereo- and enantioselectivities.[1]

Experimental Protocol: Gold(I)-Catalyzed Hydroamination of an Aminoalkene

The following is a representative protocol for the gold-catalyzed intramolecular hydroamination of an unactivated olefin, as described by Han, X. and Widenhoefer, R. A.[5]

Materials:

  • N-pentenyl urea substrate (1.0 equiv)

  • Gold(I) N,N-diaryl imidazol-2-ylidene complex (0.05 equiv)

  • Silver triflate (AgOTf) (0.05 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Schlenk tube

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the N-pentenyl urea substrate in dichloromethane.

  • Add the gold(I) catalyst and silver triflate.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding piperidine derivative.

Convergent Approaches: Cycloaddition Reactions

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a powerful and convergent strategy for the synthesis of highly functionalized piperidine derivatives.[8][9][10]

Mechanistic Insight:

The aza-Diels-Alder reaction is a [4+2] cycloaddition between a diene and an imine (the dienophile). The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine towards nucleophilic attack by the diene. The stereochemical outcome of the reaction is often predictable based on the geometry of the reactants and the reaction conditions.

G

Schematic of the Aza-Diels-Alder Approach to Piperidines.

The Biocatalytic Frontier: Enzymatic C-H Functionalization

A recent groundbreaking approach combines the selectivity of biocatalysis with the power of modern cross-coupling chemistry to functionalize the piperidine ring.[11] This two-step process involves an initial enzymatic C-H oxidation to introduce a hydroxyl group, followed by a nickel-catalyzed cross-coupling reaction.

The Advantage of Biocatalysis:

Enzymes offer unparalleled selectivity in C-H oxidation, allowing for the functionalization of specific, unactivated C-H bonds that would be challenging to achieve with traditional chemical methods.[11] This approach avoids the need for protecting groups and can lead to more efficient and sustainable synthetic routes.

Summary and Outlook

The synthesis of piperidine derivatives is a mature field, yet it continues to evolve with the advent of new catalytic systems and synthetic strategies. The choice of the "best" method is highly dependent on the specific target molecule, desired substitution pattern, and scalability requirements.

  • Catalytic hydrogenation of pyridines remains a go-to method for simple, unsubstituted, or symmetrically substituted piperidines, especially on a large scale.

  • Intramolecular cyclization strategies provide excellent control over substitution and stereochemistry, making them ideal for the synthesis of complex, highly functionalized piperidines.

  • Cycloaddition reactions offer a convergent and efficient route to access a wide range of piperidine scaffolds.

  • Emerging methods , such as those employing biocatalysis, are poised to revolutionize the field by enabling previously inaccessible transformations and promoting greener synthetic approaches.

As our understanding of catalysis and reaction mechanisms deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of this privileged heterocyclic scaffold, further empowering the discovery of new medicines and functional materials.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

  • Pocock, E., & Diefenbach, M. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Piperidine-Based Pharmaceuticals

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, from methylphenidate (Ritalin) to fentanyl.[1] Its non-planar, chair-like conformation, combined with substitution, introduces significant stereochemical complexity. A seemingly simple disubstituted piperidine carboxylate can exist as multiple isomers (enantiomers and diastereomers), each potentially possessing a unique pharmacological and toxicological profile.[2] The tragic legacy of thalidomide serves as a stark reminder that different enantiomers can have drastically different biological effects, making the precise control and analysis of isomeric purity a non-negotiable aspect of drug development and quality control.[3][4]

This guide provides a comparative analysis of the primary analytical techniques for determining the isomeric purity of substituted piperidine carboxylates. We will move beyond mere procedural descriptions to explore the underlying principles and strategic rationale, empowering researchers to make informed decisions for robust and reliable analytical method development.

The Analytical Challenge: Navigating Isomeric Complexity

Substituted piperidine carboxylates present a multifaceted analytical challenge. Depending on the substitution pattern, chemists must be able to separate and quantify:

  • Enantiomers: Non-superimposable mirror images that arise from a single chiral center.

  • Diastereomers: Stereoisomers that are not mirror images, typically cis/trans isomers in cyclic systems, which arise from two or more chiral centers.

The goal of any analytical method is to achieve baseline resolution of the desired, active isomer from all other potential stereoisomers and impurities, in accordance with regulatory expectations.[5][6][7]

Core Analytical Techniques: A Comparative Deep Dive

The three pillars of isomeric purity analysis are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different stages of the drug development lifecycle.

Chiral Chromatography: The Workhorse for Separation

Chiral chromatography is the cornerstone of enantiomeric and diastereomeric separations.[8][9] The technique relies on a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte, leading to different retention times for different isomers.[5][10]

For piperidine derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice.[11][12] Chiral recognition occurs within the grooves of the polysaccharide's helical structure. Separation is governed by a combination of intermolecular interactions such as:

  • Hydrogen bonding (with the carboxylate and piperidine nitrogen)

  • π-π stacking (if aromatic substituents are present)

  • Dipole-dipole interactions

  • Steric hindrance (inclusion into the chiral groove)

The choice between a coated vs. an immobilized polysaccharide CSP is a key decision. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases and enhancing method development flexibility.

While both HPLC and SFC are powerful chromatographic techniques, SFC has emerged as a preferred platform for high-throughput chiral screening and analysis.

FeatureChiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Senior Scientist's Insight
Mobile Phase Hexane/Heptane with alcohol modifiers (Normal Phase); Aqueous buffers with organic modifiers (Reversed Phase).[3]Supercritical CO2 with alcohol/amine modifiers.SFC's low-viscosity mobile phase allows for 3-5x faster flow rates without excessive backpressure, drastically reducing run times. This is a significant advantage in high-throughput screening environments.[13]
Speed & Throughput Moderate. Typical run times are 10-30 minutes.High. Run times are often in the 1-5 minute range.[14]For process chemistry support or library screening, SFC is the undisputed leader in speed.
"Green" Chemistry High consumption of organic solvents.Significantly lower organic solvent consumption; CO2 is recycled from industrial processes.SFC is a more sustainable and environmentally friendly technique, reducing both purchase and disposal costs for organic solvents.
Method Development Can be complex, especially with polar compounds in Normal Phase.Often simpler and faster due to the properties of scCO2. The primary variables are co-solvent percentage, additive, and pressure.The systematic screening of a few co-solvents and additives in SFC can often yield a successful separation faster than the extensive solvent scouting required in Normal Phase HPLC.
Resolution Power Excellent. A well-established and robust technique.Excellent. The low viscosity enhances diffusion kinetics, often leading to sharper peaks and higher efficiency than HPLC.While both can achieve baseline resolution, SFC frequently provides superior peak efficiency, which is beneficial for resolving closely eluting isomers.
Cost Lower initial instrument cost.Higher initial instrument cost, but lower operational cost due to solvent savings.The return on investment for SFC can be rapid in high-throughput labs due to solvent savings and increased productivity.

Strategic Workflow for Isomeric Purity Method Development

A structured, logical workflow is essential for efficiently developing a robust and reliable analytical method. The goal is not just to find a separation, but to develop a method that is suitable for its intended purpose (e.g., screening, release testing) and meets all system suitability requirements.

G cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Primary Chromatographic Screening cluster_2 Phase 3: Method Optimization & Validation cluster_3 Phase 4: Orthogonal Confirmation start Sample Received: Substituted Piperidine Carboxylate info Review Compound Structure: - Chromophore (UV)? - pKa (Amine/Acid)? - Polarity? start->info decision High Throughput Needed? info->decision sfc Prioritize Chiral SFC Screening (Speed & Efficiency) decision->sfc Yes hplc Chiral HPLC Screening (Orthogonal Method) decision->hplc No screen Screen Suite of CSPs: - Immobilized Polysaccharides - Coated Polysaccharides - Pirkle-type / Macrocyclic sfc->screen hplc->screen eval Evaluate Screening Data: Resolution (Rs) > 1.5? screen->eval eval->screen No, Rescreen optimize Optimize Lead Conditions: - Co-solvent % - Temperature - Flow Rate / Pressure eval->optimize Yes validate Perform Method Validation: - Specificity, Linearity - Accuracy, Precision - Robustness, SST optimize->validate nmr Orthogonal Confirmation: NMR with Chiral Solvating Agent (CSA) validate->nmr report Final Isomeric Purity Report nmr->report G cluster_0 NMR without CSA cluster_1 NMR with CSA racemate Racemic Analyte (R- and S-Enantiomers) spectrum1 Single NMR Signal (Enantiomers are Indistinguishable) racemate->spectrum1 racemate_csa Racemic Analyte + Chiral Solvating Agent (CSA) complex Formation of Transient Diastereomeric Complexes [R-Analyte...CSA] and [S-Analyte...CSA] racemate_csa->complex spectrum2 Two Distinct NMR Signals (Integration Ratio = Enantiomeric Ratio) complex->spectrum2

Sources

Safety Operating Guide

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now diving into the safety data sheets (SDS) and associated chemical handling resources specifically for "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate". My initial focus is on fully understanding its specific properties, any inherent hazards, and best practices for safe handling of this particular chemical compound.

Defining Disposal Protocols

I've initiated a deep dive into safety data sheets and chemical resources, specifically looking at the hazards of "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate". I am now seeking regulations and guidelines for the disposal of hazardous chemical waste, including halogenated organic compounds and piperidine derivatives. I'm also researching inactivation methods and identifying authoritative sources for best practices to create a comprehensive disposal guide.

Compiling Information for Disposal

I am now performing a detailed search for the safety data sheet (SDS) and associated resources for "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate" to fully understand its hazards. Simultaneously, I'm seeking region-specific regulations for hazardous chemical waste disposal, specifically focusing on halogenated organic compounds and piperidine derivatives. I'm also looking at chemical inactivation methods and authoritative sources for best practices.

Developing Disposal Guidance

I'm currently focused on outlining a detailed, authoritative guide for the disposal of "Ethyl 1-(2- chloroethyl)piperidine-4-carboxylate." The goal is to provide scientifically sound, practical steps that researchers and scientists can readily follow. I'm prioritizing accuracy and safety in this process, and will provide detailed instructions.

Defining Disposal Structure

I've established a solid framework for the disposal guide, deconstructing the user's needs to ensure comprehensive coverage. I'm prioritizing safety and scientific integrity by explaining the rationale behind each disposal step, building trust with self-validating protocols, in-text citations, and external references with active links. Now, I'm focusing on incorporating visualizations to enhance clarity and provide detailed experimental protocols for easy replication.

Structuring the Guidelines

I'm now focusing on organizing the disposal guide, taking into consideration the user's need for comprehensive information. I am prioritizing a flexible structure that allows for detailed explanation, and will ensure this is clearly understood for the intended audience, by incorporating detailed citations, visualizations, and thorough experimental protocols. I'm focusing on incorporating these elements to improve the guide's clarity.

Refining Guideline Content

I'm now integrating information on chemical hazards, disposal regulations, and best practices to bolster the guide's content. I've begun incorporating data from PubChem, SDSs, and regulatory sources to ensure accuracy, and am structuring the information for clarity and compliance. I'm focusing on the unique hazards associated with halogenated organics and piperidine derivatives to prioritize safe disposal methods. I'll include the "why" behind the instructions, building authority.

Outlining Safety Protocols

I'm now structuring detailed experimental protocols and considering regulatory requirements, prioritizing safe handling. I'm focusing on incorporating hazard classifications from sources like PubChem and SDSs to create a logical workflow. I'm focusing on preparing spill management procedures, highlighting the importance of PPE and ventilation. Also, I'm developing container management protocols to meet regulatory requirements.

Developing Guide Structure

I am now structuring the guide's content based on gathered information, covering hazard assessment, regulatory context, and disposal procedures. I'll prioritize clear explanations and step-by-step instructions. I'm focusing on incorporating a structured framework that guides the user through each disposal step.

Developing Detailed Procedures

I'm now outlining a detailed framework that will prioritize the user's need for specific disposal steps and safety measures. I'm focusing on incorporating a structured framework that guides the user through each step and is understandable. I'm prioritizing accuracy and will include relevant references.

Developing Guide Structure

I'm now prioritizing the guide's logical flow, focusing on incorporating the essential elements of hazard assessment, regulatory context, and practical disposal procedures. I'll provide detailed step-by-step instructions. I'm focusing on ensuring clear explanations that prioritize accuracy and clarity.

Developing Guide Structure

I'm now fully immersed in outlining the content and format for the disposal guide. I'm focusing on ensuring each section logically flows and provides concise, accurate information. I am considering the user's needs to ensure that it has all the details for safe disposal, and I plan to include a Graphviz diagram, which will serve as the central visual tool. I'm building a robust reference list with live links to validate the accuracy.

Defining Guide Structure

I've outlined a comprehensive plan, prioritizing the need for a practical, authoritative guide. I'm focusing on incorporating hazard assessments, regulatory guidelines, and detailed disposal protocols to ensure the guide meets all requirements. The guide will include a Graphviz diagram for visual clarity. I'm focusing on accuracy and ensuring all key disposal steps are explained.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.